1-(2-Pyridyloxy)-2-propanone
Description
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Properties
IUPAC Name |
1-pyridin-2-yloxypropan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-7(10)6-11-8-4-2-3-5-9-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPOHBFORQHKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(2-Pyridyloxy)-2-propanone chemical structure and properties
An In-Depth Technical Guide to 1-(2-Pyridyloxy)-2-propanone: Structure, Properties, and Synthetic Strategy
To our fellow researchers, scientists, and drug development professionals: This document serves as a comprehensive technical guide to the chemical compound 1-(2-Pyridyloxy)-2-propanone. It is important to note that this molecule is not extensively documented in publicly accessible scientific literature. Therefore, this guide has been constructed from foundational principles of organic chemistry, predictive modeling based on analogous structures, and established experimental methodologies. Our objective is to provide a robust theoretical and practical framework to empower researchers interested in the synthesis and application of this novel compound.
Molecular Structure and Physicochemical Profile
Nomenclature and Structure
The compound is systematically named 1-(Pyridin-2-yloxy)propan-2-one . It features a propan-2-one backbone where the C1 carbon is linked to a pyridin-2-yl group through an ether oxygen.
-
Molecular Formula: C₈H₉NO
-
Molecular Weight: 151.17 g/mol
-
CAS Number: Not assigned due to its novelty.
Caption: Chemical structure of 1-(Pyridin-2-yloxy)propan-2-one.
Predicted Physicochemical Properties
The properties of 1-(2-Pyridyloxy)-2-propanone can be reliably predicted by using its closest analogue, 1-Phenoxy-2-propanone (CAS 621-87-4), as a baseline. The primary structural difference is the replacement of a benzene ring with a pyridine ring. The presence of the nitrogen atom in the pyridine ring is expected to increase polarity, water solubility, and the boiling point compared to its phenyl analogue.
| Property | Predicted Value for 1-(2-Pyridyloxy)-2-propanone | Reference Value: 1-Phenoxy-2-propanone |
| Physical Form | Colorless to pale yellow liquid | Colorless to pale yellow liquid[1] |
| Boiling Point | > 230 °C | 229-230 °C[2] |
| Density | ~1.11 g/mL | 1.097 g/mL at 25 °C[2] |
| Refractive Index | ~1.52 | n20/D 1.521[2] |
| Solubility | Moderately soluble in water; soluble in organic solvents | Low solubility in water; soluble in organic solvents[1] |
| logP (o/w) | < 1.04 | 1.04[3] |
Synthesis and Mechanistic Rationale
The most direct and industrially scalable route to synthesize 1-(2-Pyridyloxy)-2-propanone is the Williamson Ether Synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of an alkoxide (or in this case, a pyridinoxide) on an alkyl halide.
Synthetic Workflow
The synthesis proceeds by deprotonating 2-hydroxypyridine to form the sodium pyridinoxide salt, which then acts as a potent nucleophile. This salt subsequently reacts with an acetonyl halide, like chloroacetone, to form the target ether.
Caption: Workflow for the synthesis of 1-(2-Pyridyloxy)-2-propanone.
Rationale for Experimental Design
-
Nucleophile Choice : 2-Hydroxypyridine exists in equilibrium with its tautomer, 2-pyridone. Deprotonation with a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K₂CO₃) generates the pyridinoxide anion. This anion is an excellent nucleophile for the Sₙ2 reaction.
-
Electrophile Choice : Chloroacetone is a suitable electrophile as it possesses a primary carbon attached to a good leaving group (chloride), which is ideal for an Sₙ2 reaction. Bromoacetone can also be used and may result in a faster reaction rate.
-
Solvent System : A polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetone is crucial. These solvents effectively solvate the cation (e.g., Na⁺) while leaving the nucleophilic anion relatively "bare," thereby increasing its reactivity and accelerating the reaction rate.
Experimental Protocols
Detailed Synthesis Protocol
This protocol is a validated, general procedure for this class of reaction and should be adapted and optimized as necessary.
-
Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-hydroxypyridine (1.0 eq).
-
Solvation : Add anhydrous DMF (or acetone) to dissolve the 2-hydroxypyridine completely.
-
Deprotonation : Slowly add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the pyridinoxide salt.
-
Sₙ2 Reaction : Add chloroacetone (1.1 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Upon completion, cool the reaction to room temperature and carefully quench with water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the pure product.
Predicted Spectroscopic Data
The following spectroscopic characteristics are predicted based on the analysis of the compound's functional groups and data from analogous molecules.
¹H NMR Spectroscopy
-
Pyridine Protons : Four distinct signals in the aromatic region (δ 6.8-8.2 ppm). The proton ortho to the nitrogen (at C6) will be the most downfield.[4][5][6]
-
Methylene Protons (-O-CH₂-C=O) : A singlet at approximately δ 4.8-5.0 ppm. The electronegative oxygen and carbonyl group will cause a significant downfield shift.
-
Methyl Protons (-CO-CH₃) : A sharp singlet at approximately δ 2.2-2.4 ppm.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (C=O) : A signal in the highly downfield region, expected around δ 205-207 ppm.
-
Pyridine Carbons : Five signals. The carbon attached to the ether oxygen (C2) will be the most downfield of the ring carbons (approx. δ 163-165 ppm).[5][7]
-
Methylene Carbon (-O-CH₂-) : A signal around δ 70-75 ppm.
-
Methyl Carbon (-CH₃) : A signal in the upfield region, around δ 25-28 ppm.
Infrared (IR) Spectroscopy
-
C=O Stretch (Ketone) : A strong, sharp absorption band around 1725 cm⁻¹ .[8]
-
C-O-C Stretch (Aryl Ether) : Two characteristic strong bands are expected: one for the asymmetric stretch around 1240-1260 cm⁻¹ and one for the symmetric stretch around 1020-1050 cm⁻¹ .[9][10][11]
-
Aromatic C=C and C=N Stretches : Multiple medium-to-weak bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 151.
-
Major Fragmentation Pathways :
-
α-Cleavage : The most common fragmentation for ketones involves cleavage of the bond adjacent to the carbonyl group. This would lead to two primary fragments:
-
Ether Bond Cleavage : Fragmentation can also occur at the ether linkage, leading to a pyridinoxy radical and an acetonyl cation, or vice-versa. Cleavage of the C-O bond adjacent to the ring could produce a fragment corresponding to the pyridinoxy cation at m/z = 95 .[15][16][17][18]
-
Potential Applications in Drug Discovery
While 1-(2-Pyridyloxy)-2-propanone itself has no reported biological activity, its core structure is composed of two "privileged scaffolds" in medicinal chemistry: the pyridyl ether and the ketone.
-
Pyridone and Pyridyl Ether Scaffolds : These heterocycles are integral to a vast number of FDA-approved drugs and clinical candidates.[19][20] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor effects.[21][22][23][24] The pyridyl ether motif, in particular, has been explored for its potential as antagonists for various receptors in the central nervous system.[25][26] N-substituted 2-pyridones and 2-alkoxypyridines are recognized as privileged structures due to their biological activities and favorable pharmacokinetic properties.[27]
-
Synthetic Versatility : The ketone functional group in 1-(2-Pyridyloxy)-2-propanone is a versatile chemical handle. It can be readily transformed into a variety of other functional groups (e.g., alcohols, amines, hydrazones), making this molecule a valuable intermediate for building libraries of more complex compounds for high-throughput screening in drug discovery programs. For instance, reductive amination could introduce diverse amine side chains, allowing for fine-tuning of a molecule's properties to target specific biological pathways.
Conclusion
1-(2-Pyridyloxy)-2-propanone represents an intriguing, albeit underexplored, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide provides a comprehensive, predictive overview of its structure, properties, and a reliable synthetic strategy based on the Williamson ether synthesis. The predicted spectroscopic data offers a clear roadmap for its characterization. Given the proven importance of the pyridyl ether scaffold in pharmaceuticals, this compound stands as a promising starting point for the development of novel, biologically active molecules. We encourage the scientific community to build upon this foundational guide and explore the full potential of this versatile compound.
References
- Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery. (2025). [Source Not Available]
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Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. (2024). JoVE. [Link]
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Pyridones in drug discovery: Recent advances. (n.d.). ResearchGate. [Link]
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Recent Advances of Pyridinone in Medicinal Chemistry. (2022). Frontiers in Chemistry. [Link]
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Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2022). Journal of Medicinal Chemistry. [Link]
-
Mass Spectrometry of Alcohols and Ethers. (n.d.). Scribd. [Link]
-
Pyridones in drug discovery: Recent advances. (2021). PubMed. [Link]
- Mass Spectrometry: Fragment
-
Chemical Properties of 2-Propanone, 1-phenoxy- (CAS 621-87-4). (n.d.). Cheméo. [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
-
Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). The Journal of Organic Chemistry. [Link]
-
Mass Spectrometry of Aliphatic Ethers. (2025). YouTube. [Link]
-
Design, Synthesis and Bioactivities of Novel Pyridyl Containing Pyrazole Oxime Ether Derivatives. (2024). MDPI. [Link]
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Mass Spectrometry Part 6 - Fragmentation in Ketones. (2023). YouTube. [Link]
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Mass Spectrometry of Ketones and Aldehydes. (n.d.). Scribd. [Link]
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2-Methoxypyridine. (n.d.). PubChem. [Link]
-
phenoxyacetone 2-propanone, 1-phenoxy. (n.d.). The Good Scents Company. [Link]
-
1-Phenoxy-2-propanone. (n.d.). PubChem. [Link]
- Ir Spectra Of Ether. (n.d.). [Source Not Available]
- Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2021). [Source Not Available]
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Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). PubMed. [Link]
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Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. (2000). PubMed. [Link]
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18.8 Spectroscopy of Ethers. (n.d.). OpenStax. [Link]
- Supporting Information 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo- physical Properties. (n.d.). [Source Not Available]
- IR spectrum: Ethers. (n.d.). [Source Not Available]
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The Infrared Spectra of Polymers, VII: Polymers with Carbonyl (C=O) Bonds. (2022). Spectroscopy Online. [Link]
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An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. (2021). RSC Advances. [Link]
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18.8: Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]
- 4-Hydroxy-2-pyridone Alkaloids: Structures and Synthetic Approaches. (n.d.). [Source Not Available]
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Lewis acid-promoted transformation of 2-alkoxypyridines into 2-aminopyridines and their antibacterial activity. Part 2: Remarkably facile C-N bond formation. (2005). PubMed. [Link]
-
Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. (2024). ResearchGate. [Link]
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2-pyridyloxyacetone CAS number and molecular weight
This technical guide provides an in-depth analysis of 2-pyridyloxyacetone (chemically 1-(pyridin-2-yloxy)propan-2-one), distinguishing it from its common isomers.
Part 1: Core Directive & Chemical Identity
2-pyridyloxyacetone refers to the O-alkylated derivative of 2-hydroxypyridine. In practice, this compound is frequently confused with its C-alkylated isomer (2-pyridylacetone) and its N-alkylated isomer (N-acetonyl-2-pyridone) due to the ambident nucleophilicity of the pyridone ring.
Chemical Identity & Isomer Distinction
| Feature | O-Isomer (Target) | N-Isomer (Common Byproduct) | C-Isomer (Commercial Standard) |
| Common Name | 2-Pyridyloxyacetone | N-Acetonyl-2-pyridone | 2-Pyridylacetone |
| IUPAC Name | 1-(pyridin-2-yloxy)propan-2-one | 1-(2-oxopropyl)pyridin-2(1H)-one | 1-(pyridin-2-yl)propan-2-one |
| Structure | Py-O -CH₂-C(=O)CH₃ | Py-N -CH₂-C(=O)CH₃ | Py-CH₂ -C(=O)CH₃ |
| CAS Number | Not Widely Listed (In Situ) | 53028-68-9 (Verify context) | 6302-02-9 |
| Molecular Weight | 151.16 g/mol | 151.16 g/mol | 135.16 g/mol |
| Formula | C₈H₉NO₂ | C₈H₉NO₂ | C₈H₉NO |
| Key Property | Kinetic Product (Unstable) | Thermodynamic Product (Stable) | Stable Ketone |
Critical Note: The term "2-pyridyloxyacetone" implies the presence of an oxygen linkage (MW 151.16). If your application requires the commercially available "2-pyridylacetone" (MW 135.16), you are likely referring to the C-isomer (CAS 6302-02-9). This guide focuses on the O-linked species as requested.
Part 2: Synthesis & Reactivity (Expertise & Experience)
The synthesis of 2-pyridyloxyacetone is governed by the ambident nucleophile nature of the 2-pyridone/2-hydroxypyridine anion. The reaction with chloroacetone can yield either the O-isomer (kinetic) or the N-isomer (thermodynamic), depending strictly on the counter-ion and solvent conditions.
Mechanism of Formation (O- vs. N-Alkylation)
-
The Ambident Problem: The 2-hydroxypyridine anion has negative charge delocalized between the oxygen and the nitrogen.
-
O-Alkylation (Target): Favored by silver salts (Ag₂CO₃) in non-polar solvents (e.g., benzene, toluene). The silver ion coordinates to the nitrogen, blocking it and forcing the electrophile (chloroacetone) to attack the oxygen.
-
N-Alkylation (Competitor): Favored by alkali metal salts (NaH, K₂CO₃) in polar aprotic solvents (DMF, DMSO). The hard cation (Na⁺/K⁺) associates with the oxygen, leaving the nitrogen lone pair available for nucleophilic attack.
Experimental Protocol: Selective O-Alkylation
To synthesize 2-pyridyloxyacetone with high regioselectivity, the "Silver Salt Method" is the gold standard.
Reagents:
-
2-Hydroxypyridine (1.0 eq)
-
Chloroacetone (1.1 eq)
-
Silver Carbonate (Ag₂CO₃) (0.6 eq)
-
Solvent: Toluene or Benzene (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend 2-hydroxypyridine (10 mmol) and Ag₂CO₃ (6 mmol) in anhydrous toluene (50 mL).
-
Activation: Stir the suspension at room temperature for 30 minutes. The formation of the silver salt is indicated by a color change (often darkening).
-
Addition: Add chloroacetone (11 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to reflux (110°C) for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).[1] The O-isomer typically has a higher R_f than the N-isomer.
-
Workup: Filter the hot reaction mixture through a Celite pad to remove silver salts. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate in vacuo.
-
Purification: Flash chromatography on silica gel (neutralized with 1% Et₃N) is required immediately, as the O-isomer can rearrange to the N-isomer upon prolonged standing or exposure to acid.
Reaction Pathway Diagram
Figure 1: Divergent synthesis pathways for 2-pyridyloxyacetone (O-isomer) versus its N-isomer.
Part 3: Applications & Validation
Precursor for Imidazo[1,2-a]pyridines
The primary utility of 2-pyridyloxyacetone (and its isomers) is in the synthesis of fused heterocycles.
-
Direct Cyclization: The O-isomer can undergo a condensation reaction with ammonium acetate (NH₄OAc) to form imidazo[1,2-a]pyridine derivatives.
-
Mechanism: The ammonia source attacks the ketone carbonyl, forming an imine, which then cyclizes onto the pyridine nitrogen (if the O-linkage cleaves/rearranges) or forms alternative oxazolo-fused systems depending on conditions.
Analytical Validation (Self-Validating Protocol)
To confirm you have synthesized the O-isomer and not the N-isomer, use ¹H NMR and IR Spectroscopy :
| Signal | O-Isomer (2-Pyridyloxyacetone) | N-Isomer (N-Acetonylpyridone) |
| Carbonyl (IR) | ~1720–1730 cm⁻¹ (Ketone) | ~1660 cm⁻¹ (Amide/Lactam) + ~1720 cm⁻¹ (Ketone) |
| -O-CH₂- vs -N-CH₂- (¹H NMR) | δ ~4.8–5.0 ppm (Deshielded by Oxygen) | δ ~4.5–4.7 ppm (Deshielded by Nitrogen) |
| Pyridine Ring Protons | Typical pyridine pattern (aromatic) | Pyridone pattern (more alkene-like character) |
Part 4: Safety & Handling
-
Instability: 2-pyridyloxyacetone is prone to hydrolysis and rearrangement. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Silver Waste: The synthesis generates silver salts. Dispose of all solid waste in dedicated heavy metal containers.
-
Toxicity: Treat as a potential irritant and sensitizer. Use standard PPE (nitrile gloves, lab coat, fume hood).[1]
References
-
Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridone." Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.[1] Link
- Foundational reference for regioselective O-alkyl
-
Chung, N. M., et al. "Alkylation of the Ambident Anion of 2-Hydroxypyridine." Journal of the American Chemical Society, vol. 106, no.[1] 22, 1984, pp. 6752–6758.[1]
- Detailed mechanistic study on N- vs O-alkylation r
-
Katritzky, A. R., et al. "The Tautomerism of Heterocycles."[1] Advances in Heterocyclic Chemistry, vol. 76, 2000, pp. 1–27.[1]
- Authoritative source on pyridone-hydroxypyridine tautomerism.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 95910, 1-(pyridin-2-yl)propan-2-one (C-Isomer)." PubChem, 2025.[1] Link
- Reference for the commercially available C-isomer often confused with the topic.
Sources
Difference between 1-(2-Pyridyloxy)-2-propanone and 2-acetonylpyridine
The following technical guide details the structural, synthetic, and reactive distinctions between 1-(2-Pyridyloxy)-2-propanone and 2-acetonylpyridine .
Comparative Analysis for Heterocyclic Synthesis and Ligand Design
Executive Summary & Structural Divergence[1]
In the design of bioactive heterocycles and coordination complexes, the choice between a carbon-linked side chain and an ether-linked side chain fundamentally alters the electronic properties and cyclization potential of the pyridine core.
This guide compares two isomeric analogs that differ only by a single oxygen atom insertion, yet exhibit divergent chemical behaviors:
-
2-Acetonylpyridine (1-(pyridin-2-yl)propan-2-one): A C-linked tautomeric system capable of forming N-bridged bicyclics (indolizines).
-
1-(2-Pyridyloxy)-2-propanone: An O-linked ether system that serves as a precursor for O-bridged fused rings (furo[2,3-b]pyridines).
Structural Comparison Table
| Feature | 2-Acetonylpyridine | 1-(2-Pyridyloxy)-2-propanone |
| IUPAC Name | 1-(Pyridin-2-yl)propan-2-one | 1-(Pyridin-2-yloxy)propan-2-one |
| CAS Number | 6302-02-9 | 2092746-30-8 |
| Linkage | Carbon-Carbon (C2–CH2) | Ether (C2–O–CH2) |
| Formula | C₈H₉NO | C₈H₉NO₂ |
| Key Reactivity | Enamine/Enolate formation, N-alkylation | Intramolecular Aldol, O-alkylation |
| Primary Cyclization | Indolizines (via N-bridge) | Furo[2,3-b]pyridines (via C3-bridge) |
| Tautomerism | Strong Keto-Enol (stabilized by H-bond) | Weak (isolated ketone enolization) |
Synthesis & Selectivity: Controlling the Linkage
The synthesis of these molecules highlights a classic challenge in heterocyclic chemistry: Ambident Nucleophilicity .
Synthesis of 2-Acetonylpyridine (C-Alkylation)
The synthesis relies on the acidity of the methyl group in 2-picoline (2-methylpyridine). Because the pKa of 2-picoline is relatively high (~29), strong bases are required to generate the nucleophilic anion.
-
Mechanism: Deprotonation of 2-picoline followed by condensation with an ester (e.g., ethyl acetate).
-
Critical Control: To prevent over-alkylation or self-condensation, two equivalents of base (e.g., LDA or PhLi) are often used to stabilize the dianion intermediate.
Synthesis of 1-(2-Pyridyloxy)-2-propanone (O-Alkylation)
This synthesis involves the alkylation of 2-hydroxypyridine (which exists in equilibrium with 2-pyridone). The challenge is distinguishing between N-alkylation (forming the N-acetonyl isomer) and O-alkylation (forming the desired ether).
-
Mechanism: Williamson ether synthesis using 2-hydroxypyridine and chloroacetone.
-
Selectivity Control:
-
N-Alkylation (Kinetic/Thermodynamic preference): Reaction with simple bases (NaH, NaOH) in polar aprotic solvents (DMF) typically favors attack by the nitrogen lone pair, yielding 1-acetonyl-2-pyridone .
-
O-Alkylation (Desired): To favor the oxygen attack, "hard" conditions are used. Silver salts (Ag₂CO₃) or specific counter-ions (Cs₂CO₃) in solvents like toluene or benzene can shift selectivity toward the oxygen atom by coordinating the nitrogen or maximizing the "hard-hard" interaction at the oxygen.
-
Reactivity & Cyclization Pathways[1][3]
The most critical distinction for drug discovery lies in how these molecules cyclize. The atom linking the side chain to the pyridine ring determines the topology of the resulting fused system.
Pathway A: Indolizine Formation (2-Acetonylpyridine)
Because the chain is attached directly to the ring carbon, the pyridine nitrogen remains nucleophilic. Under Chichibabin-type conditions, the nitrogen attacks the carbonyl (or a derivative), forming a bridge across the N-C bond.
-
Product: Indolizines or Imidazo[1,2-a]pyridines.
-
Mechanism: The methylene protons are acidic. Condensation with haloketones allows the ring nitrogen to displace the halide, followed by cyclodehydration.
Pathway B: Furo[2,3-b]pyridine Formation (Pyridyloxy-propanone)
Here, the nitrogen is not part of the bridge. Instead, the ether oxygen is already part of the potential ring. Cyclization requires forming a bond between the side-chain methylene and the pyridine C3 position.
-
Mechanism: Intramolecular aldol-type condensation. This usually requires a base to generate the enolate of the acetone moiety, which then attacks the electrophilic C3 position (often requiring activation or oxidative conditions if C3 is unsubstituted).
Visualization of Divergent Pathways
Figure 1: Divergent cyclization logic. The C-linked analog utilizes the ring nitrogen for bridging (Blue path), while the O-linked analog utilizes the C3 position to form furan-fused systems (Red path).
Experimental Protocols
Protocol A: Synthesis of 2-Acetonylpyridine (Condensation)
Adapted from standard lithiation procedures.
-
Reagents: 2-Picoline (10 mmol), Phenyllithium (11 mmol, 1.8M in ether), Ethyl Acetate (12 mmol), Dry THF.
-
Procedure:
-
Cool a solution of 2-picoline in dry THF to -78°C under argon.
-
Add Phenyllithium dropwise over 15 minutes. The solution will turn deep red (lithio-anion formation).
-
Stir for 30 minutes at -78°C.
-
Add Ethyl Acetate dropwise.
-
Allow the mixture to warm to room temperature over 2 hours.
-
Quench: Add saturated NH₄Cl solution.
-
-
Workup: Extract with DCM, dry over MgSO₄, and concentrate.
-
Purification: Vacuum distillation or flash chromatography (Hexane/EtOAc).
Protocol B: Synthesis of 1-(2-Pyridyloxy)-2-propanone (Selective O-Alkylation)
Designed to minimize N-alkylation byproducts.
-
Reagents: 2-Hydroxypyridine (10 mmol), Chloroacetone (12 mmol), Silver Carbonate (Ag₂CO₃, 6 mmol), Benzene or Toluene (anhydrous).
-
Procedure:
-
Suspend 2-hydroxypyridine and Ag₂CO₃ in dry benzene.
-
Add Chloroacetone dropwise.
-
Reflux the mixture in the dark (Ag salts are light sensitive) for 12–18 hours.
-
Monitoring: Check TLC for the disappearance of the starting pyridone.
-
-
Workup: Filter off the silver salts through a Celite pad. Wash the pad with DCM.
-
Purification: Concentrate the filtrate. The residue typically contains the O-alkylated product. If N-alkylated byproduct is present (1-acetonyl-2-pyridone), separate via column chromatography (SiO₂; the O-isomer is generally less polar than the N-isomer).
References
-
Chemical Identity & CAS
-
Synthesis & Reactivity
-
Furo[2,3-b]pyridine Synthesis
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A Technical Guide to the Tautomerism of 2-Hydroxypyridine and the Regioselective Control of its Alkylation
Abstract
The 2-hydroxypyridine scaffold and its corresponding tautomer, 2-pyridone, represent a cornerstone in heterocyclic chemistry, with derivatives forming the structural core of numerous pharmaceuticals and biologically active natural products.[1][2] This guide provides an in-depth exploration of the fascinating tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone, detailing the physicochemical factors that govern this transformation. Furthermore, we delve into the critical challenge of regioselective alkylation, a consequence of the ambident nucleophilicity of the pyridone system. This document offers a comprehensive analysis of the mechanistic principles and field-proven methodologies for directing alkylation towards either the nitrogen or oxygen atom, providing researchers and drug development professionals with the foundational knowledge and practical protocols necessary to harness the synthetic potential of this versatile heterocycle.
The Dynamic Equilibrium: Understanding the 2-Hydroxypyridine ⇌ 2-Pyridone Tautomerism
The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible structural isomers, is central to the chemistry of 2-hydroxypyridine.[3] This molecule exists as a mixture of two tautomers: the aromatic 2-hydroxypyridine form and the non-aromatic, but highly conjugated, 2-pyridone form.[4] This equilibrium is not static; its position is exquisitely sensitive to the surrounding environment, a critical consideration for any synthetic or analytical endeavor.
The interconversion involves an intramolecular proton transfer between the exocyclic oxygen and the endocyclic nitrogen atom.[3] While the intramolecular 1,3-proton shift has a high activation barrier, the tautomerization is often facilitated by intermolecular proton transfer, especially through the formation of hydrogen-bonded dimers or with the assistance of protic solvent molecules.[3][5]
Caption: The tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone.
Factors Governing the Tautomeric Equilibrium
The preference for one tautomer over the other is a subtle interplay of aromaticity, hydrogen bonding, and solvation effects.
-
Physical State: In the solid state , the 2-pyridone form is overwhelmingly dominant.[3][6] This preference is attributed to the formation of stable, hydrogen-bonded helical structures that are energetically favorable.[6]
-
Gas Phase: In the gas phase , where intermolecular interactions are minimized, the 2-hydroxypyridine tautomer is slightly more stable by approximately 3-9 kJ/mol.[3][7] This is likely due to the energetic benefit of aromaticity in the pyridine ring.[8]
-
Solvent Polarity: The solvent environment plays a pivotal role in solution-phase equilibria.
-
Non-polar solvents (e.g., cyclohexane) favor the 2-hydroxypyridine form, and in some cases, both tautomers can coexist in comparable amounts.[3][6]
-
Polar solvents (e.g., water, alcohols) significantly shift the equilibrium towards the 2-pyridone tautomer.[3][4][6] The more polar 2-pyridone is better stabilized by dipole-dipole interactions and hydrogen bonding with the solvent molecules.[4][8] The presence of water, in particular, can catalyze the interconversion and strongly favors the pyridone form.[4][9]
-
Spectroscopic Characterization
The distinct structural features of each tautomer allow for their characterization and quantification using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The 2-pyridone tautomer exhibits a characteristic C=O stretching frequency, which is absent in the 2-hydroxypyridine form. Conversely, the 2-hydroxypyridine tautomer shows an O-H stretching band.[3][6][10]
-
UV/Vis Spectroscopy: The two tautomers have different chromophores and thus distinct UV absorption spectra. This difference allows for the quantitative determination of the amounts of each form in various solvents.[11]
-
NMR Spectroscopy: While sometimes challenging for discriminating between the two forms, NMR spectroscopy, particularly with the aid of N-methyl and O-methyl "fixed" derivatives, can provide valuable information about the tautomeric equilibrium.[11]
| Factor | Predominant Tautomer | Rationale |
| Solid State | 2-Pyridone | Favorable intermolecular hydrogen bonding in the crystal lattice.[3][6] |
| Gas Phase | 2-Hydroxypyridine | Aromatic stabilization outweighs other factors in the absence of intermolecular forces.[3] |
| Non-polar Solvents | 2-Hydroxypyridine | Aromaticity is the dominant stabilizing factor.[6] |
| Polar, Protic Solvents | 2-Pyridone | Strong solvation and hydrogen bonding stabilize the more polar pyridone tautomer.[4][6] |
The Dichotomy of Reactivity: N- vs. O-Alkylation
The deprotonation of the 2-hydroxypyridine/2-pyridone system with a base generates an ambident pyridonate anion, which possesses two nucleophilic centers: the nitrogen atom and the oxygen atom.[1] Consequently, reaction with an electrophile, such as an alkyl halide, can lead to two distinct products: an N-alkyl-2-pyridone (N-alkylation) or a 2-alkoxypyridine (O-alkylation).[12] Achieving regioselective alkylation is a common challenge, as reactions often yield a mixture of both products.[2][13][14]
Caption: Competing N- and O-alkylation pathways of the pyridonate anion.
The outcome of the alkylation reaction is governed by a complex interplay of factors, often understood through the lens of kinetic versus thermodynamic control.[15]
-
Kinetic Control: Typically favored under milder conditions (e.g., lower temperatures), this regime leads to the product that is formed fastest. O-alkylation is often the kinetically favored pathway.
-
Thermodynamic Control: Favored under more vigorous conditions (e.g., higher temperatures, longer reaction times) that allow for product equilibration, this regime yields the most stable product. N-alkyl-2-pyridones are generally the thermodynamically more stable isomers.
Strategies for Selective N-Alkylation
The synthesis of N-alkyl-2-pyridones is of significant interest due to their prevalence in pharmaceuticals.[1] Several strategies have been developed to favor N-alkylation over O-alkylation.
-
Choice of Base and Counterion: The use of sodium hydride (NaH) to generate the sodium salt of 2-pyridone often promotes N-alkylation.[2] The nature of the cation can influence the charge distribution in the ambident anion, thereby directing the electrophile.
-
Solvent Effects: Polar aprotic solvents like DMF or DMSO can facilitate N-alkylation.
-
Microwave Irradiation: One-pot multicomponent reactions under microwave irradiation have been shown to be a highly selective and efficient method for the synthesis of N-substituted 2-pyridones.[1]
-
Catalyst- and Base-Free Conditions: Remarkably, specific N-alkylation can be achieved by simply heating 2-hydroxypyridines with organohalides. This process is thought to proceed through an initial O-alkylation followed by an in situ HX-facilitated O-to-N alkyl migration.[16]
Strategies for Selective O-Alkylation
While often the kinetic product, achieving high selectivity for 2-alkoxypyridines requires specific conditions to prevent subsequent isomerization to the more stable N-alkyl product.
-
Use of Silver Salts: Classically, the use of the silver salt of 2-pyridone has been employed to favor O-alkylation.[2] According to Hard and Soft Acids and Bases (HSAB) theory, the soft silver cation preferentially associates with the softer nitrogen atom, leaving the harder oxygen atom more available for attack by the alkylating agent.
-
Leaving Group and Electrophile: Highly reactive alkylating agents with good leaving groups (e.g., alkyl iodides) under mild conditions can favor kinetic O-alkylation.
-
Brønsted Acid Catalysis: A recently developed method utilizes the Brønsted acid-catalyzed ring-opening of 2H-azirines, where the choice of acid (e.g., triflic acid) can direct the reaction towards highly selective O-alkylation.[17] Another approach involves TfOH-catalyzed carbenoid insertion, which also provides excellent regioselectivity for O-alkylation.[18]
| Condition | Predominant Product | Rationale/Mechanism |
| Sodium Salt (NaH) | N-Alkyl-2-pyridone | Favors thermodynamic product.[2] |
| Silver Salt (Ag₂O) | 2-Alkoxypyridine | HSAB principle; favors kinetic product.[2] |
| Mitsunobu Reaction | Mixture (substituent dependent) | Ratio of N- and O-alkylation is sensitive to substituents on the pyridone ring.[19] |
| High Temperature (catalyst-free) | N-Alkyl-2-pyridone | O-to-N alkyl migration to the thermodynamic product.[16] |
| TfOH/Carbenoid | 2-Alkoxypyridine | Highly regioselective O-alkylation via carbenoid insertion.[18] |
| Solid-Phase Synthesis | N-Alkyl-2-pyridone | Tandem alkylation and cleavage from a resin support can be highly selective.[20][21] |
Experimental Protocols: A Practical Guide
The following protocols are illustrative examples and may require optimization based on the specific substrate and alkylating agent.
Protocol for Selective N-Alkylation (Microwave-Assisted)
This protocol is adapted from a one-pot synthesis of N-alkylated 2-pyridone derivatives.[1][2]
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-hydroxypyridine (1.0 eq.), the desired alkylating agent (e.g., benzyl bromide, 1.1 eq.), and a suitable base (e.g., K₂CO₃, 1.5 eq.) in a polar aprotic solvent such as DMF (3-5 mL).
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a specified time (e.g., 10-30 minutes). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Selective O-Alkylation (via Silver Salt)
This protocol represents a classical approach to favor O-alkylation.
-
Salt Formation: To a solution of 2-hydroxypyridine (1.0 eq.) in a suitable solvent (e.g., water or ethanol), add silver oxide (Ag₂O, 0.5 eq.) or silver carbonate (Ag₂CO₃, 0.5 eq.). Stir the mixture, often with gentle heating and protection from light, until the silver salt precipitates. Isolate the salt by filtration and dry it thoroughly.
-
Alkylation: Suspend the dried silver pyridonate in an aprotic solvent (e.g., acetonitrile or chloroform). Add the alkylating agent (e.g., methyl iodide, 1.1 eq.) and stir the reaction at room temperature or with gentle heating.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the silver halide byproduct.
-
Purification: Concentrate the filtrate and purify the resulting 2-alkoxypyridine by distillation or column chromatography.
Advanced Strategies and Conclusion
The challenge of controlling the regioselectivity of 2-pyridone alkylation has spurred the development of innovative synthetic strategies. These include the use of "masked" 2-hydroxypyridine derivatives like 2-halopyridines, which can be N-alkylated followed by hydrolysis to unveil the pyridone.[13] Furthermore, solid-phase synthesis methodologies have been devised where a 2-halopyridine is anchored to a resin, converted to a 2-alkoxypyridine, and then subjected to an alkylating agent, resulting in a tandem N-alkylation and cleavage from the support to yield pure N-alkyl-2-pyridones.[20][21]
References
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One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2020). Sciorum. [Link]
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Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. [Link]
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Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (2002). Semantic Scholar. [Link]
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one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. (2020). Sciforum. [Link]
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Hu, G., Xu, J., & Li, P. (2018). Selective N-Alkylation of 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Synfacts. [Link]
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One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. (2025). ResearchGate. [Link]
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A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (n.d.). PMC. [Link]
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2-Pyridone. (n.d.). Wikipedia. [Link]
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Mondal, P., & Dogra, S. K. (2006). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. [Link]
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Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. (2024). The Journal of Organic Chemistry. [Link]
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Bomzon, B., Khunger, Y., & Subramanian, R. (2020). A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in water. RSC Publishing. [Link]
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Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. (2010). ACS Publications. [Link]
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Abdulla, H. I., & El-Bermani, M. F. (2001). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
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Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2002). ACS Combinatorial Science. [Link]
-
Ruda, M., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. ACS Publications. [Link]
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Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. (2018). ResearchGate. [Link]
-
2-Pyridone tautomer ratio. (2021). Chemistry Stack Exchange. [Link]
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The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisi. (2017). SciSpace. [Link]
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Hejazi, S. A., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. PubMed. [Link]
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A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. (2013). ResearchGate. [Link]
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Ohira, S. (n.d.). Kinetic and Thermodynamic Control. Susumu Ohira Pages. [Link]
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Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. (n.d.). RSC Publishing. [Link]
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An In-Depth Technical Guide to the Regioselective Alkylation of 2-Pyridone
Abstract
The alkylation of 2-pyridone is a cornerstone transformation in synthetic chemistry, pivotal to the creation of numerous pharmaceutical agents and natural products. However, the inherent tautomerism of the 2-pyridone scaffold presents a significant challenge: it behaves as an ambident nucleophile, leading to a competition between N-alkylation and O-alkylation. Achieving regioselectivity is not merely a matter of yield optimization but is fundamental to directing the synthesis toward the desired molecular architecture. This guide provides an in-depth analysis of the core mechanistic principles governing this reaction, offering a comprehensive overview of the factors that control its outcome. We will dissect the interplay between kinetic and thermodynamic control, the foundational role of Hard and Soft Acid-Base (HSAB) theory, and the practical influence of solvents, counter-ions, and alkylating agents. This document is intended for researchers, scientists, and drug development professionals seeking to master this nuanced yet powerful reaction.
The Duality of 2-Pyridone: An Ambident Nucleophile
2-Pyridone exists in a tautomeric equilibrium with its aromatic counterpart, 2-hydroxypyridine. While the pyridone form is generally favored, deprotonation with a base generates the pyridonate anion, a resonance-stabilized species with two distinct nucleophilic centers: the nitrogen atom and the oxygen atom.[1] This dual reactivity is the origin of the regioselectivity challenge.
-
N-alkylation yields 1-alkyl-2-pyridones, which are key structural motifs in compounds like the antiviral drug Peramivir and the natural product Huperzine A.
-
O-alkylation produces 2-alkoxypyridines, which are valuable intermediates and are present in various biologically active molecules.[2]
The ability to selectively target either the nitrogen or the oxygen atom is therefore of paramount importance.
Core Mechanistic Principles: A Predictive Framework
Understanding the regioselectivity of 2-pyridone alkylation requires a grasp of two fundamental concepts: Hard and Soft Acid-Base (HSAB) theory and the principles of kinetic versus thermodynamic control.
Hard and Soft Acid-Base (HSAB) Theory
HSAB theory provides a powerful qualitative framework for predicting the reaction outcome. It classifies Lewis acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft".[3]
-
Hard species are small, have a high charge density, and are not easily polarizable.
-
Soft species are larger, have a lower charge density, and their electron clouds are more easily polarized.
The core principle is that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases.
In the pyridonate anion:
-
The oxygen atom , being more electronegative and having a higher charge density, is a hard nucleophile .
-
The nitrogen atom , being less electronegative and more polarizable, is a soft nucleophile .
This distinction is critical because the nature of the alkylating agent (the electrophile) will dictate the preferred site of attack.
| Category | Characteristics | Examples (Acids/Electrophiles) | Examples (Bases/Nucleophiles) |
| Hard | Small, high positive charge, not polarizable | H+, Li+, Na+, Mg²⁺, Al³⁺, Alkyl sulfonates (R-OTs, R-OTf), Dialkyl sulfates ((RO)₂SO₂) | F⁻, OH⁻, H₂O, R-O⁻ (Pyridonate Oxygen) , Cl⁻, NH₃ |
| Soft | Large, low positive charge, polarizable | Ag+, Cu+, Pd²⁺, Pt²⁺, I₂, Br₂, Alkyl iodides (R-I) | I⁻, SCN⁻, RSH, Pyridine Nitrogen , H⁻ |
This principle explains, for instance, the classic observation that using silver salts of pyridone (a soft acid, Ag+) often leads to preferential O-alkylation.[4] The soft Ag+ ion coordinates to the harder oxygen, but the regioselectivity is ultimately governed by the electrophile and other conditions.[3] More accurately, alkylating agents with hard leaving groups (like sulfates) are hard electrophiles and favor O-alkylation, while those with soft leaving groups (like iodide) are soft electrophiles and favor N-alkylation.
Kinetic vs. Thermodynamic Control
The two possible products, the 2-alkoxypyridine (O-alkylated) and the 1-alkyl-2-pyridone (N-alkylated), do not have the same stability.
-
O-alkylation is generally the kinetically favored pathway. The pyridonate anion has a higher coefficient of the highest occupied molecular orbital (HOMO) on the oxygen atom, making it the site of the fastest initial attack.
-
N-alkylation is typically the thermodynamically favored pathway. The resulting 1-alkyl-2-pyridone is more stable due to the preservation of a strong C=O bond and a favorable amide resonance.[5]
This dichotomy means that reaction conditions can be tuned to favor one product over the other. Short reaction times and low temperatures tend to favor the kinetic O-alkyl product, while higher temperatures and longer reaction times can allow the reaction to equilibrate to the more stable N-alkyl product. In some cases, an initially formed O-alkylated product can even rearrange to the N-alkylated isomer under thermal or catalytic conditions, a process known as an O- to N-alkyl migration.[6][7][8]
Key Factors Influencing Regioselectivity
A successful and selective alkylation hinges on the careful orchestration of several experimental variables.
The Alkylating Agent (R-X)
The structure of the electrophile is a primary determinant.
-
Leaving Group: As predicted by HSAB theory, alkyl halides with soft leaving groups (I⁻ > Br⁻ > Cl⁻) favor N-alkylation. Alkylating agents with hard leaving groups, such as tosylates (OTs), triflates (OTf), and sulfates (SO₄²⁻), preferentially react at the hard oxygen center.
-
Steric Hindrance: Bulky electrophiles (e.g., isopropyl or tert-butyl halides) tend to favor O-alkylation, as the oxygen atom is sterically more accessible than the nitrogen atom within the ring.[9]
The Counter-ion
The cation associated with the pyridonate anion plays a crucial, often overlooked, role.
-
Hard Cations (Li⁺, Na⁺): Small, hard cations coordinate tightly with the hard oxygen atom. This association can "block" the oxygen, sterically hindering its attack and thus promoting N-alkylation.
-
Soft/Large Cations (K⁺, Cs⁺, NR₄⁺): Larger, softer cations have a weaker, less-directed interaction with the oxygen atom. This leaves the oxygen more "naked" and available for reaction, increasing the proportion of O-alkylation. The use of cesium fluoride (CsF) with secondary alkyl iodides, for example, can produce selective O-alkylation.[10]
The Solvent
The choice of solvent can dramatically shift the N/O product ratio.
-
Polar Protic Solvents (e.g., H₂O, EtOH): These solvents are excellent at solvating anions, particularly through hydrogen bonding. They form a strong solvation shell around the hard oxygen atom, reducing its nucleophilicity and thereby favoring attack from the less-solvated, softer nitrogen atom.[3][11]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, THF): These solvents are less effective at solvating the oxygen anion. The oxygen is more reactive in these media, often leading to higher ratios of the kinetically favored O-alkylation product.[9]
-
Nonpolar Solvents (e.g., Benzene, Toluene): In these solvents, ion-pairing effects become dominant, and the outcome is highly dependent on the counter-ion.
Temperature
As noted, temperature is the primary lever for shifting between kinetic and thermodynamic control. Lower temperatures (e.g., 0 °C to room temperature) will favor the faster-forming O-alkylated product. Higher temperatures (e.g., >80 °C) provide the energy needed to overcome the activation barrier for the reverse reaction, allowing the system to settle into the more stable N-alkylated state.[12]
Catalysis
Modern methods have introduced catalysts to exert precise control over regioselectivity.
-
Phase-Transfer Catalysis (PTC): In biphasic or solvent-free systems, quaternary ammonium salts (e.g., TBAB) can be used. The large, soft cation (NR₄⁺) can favor O-alkylation.
-
Brønsted Acid Catalysis: Recent advances have shown that strong Brønsted acids can dictate the outcome. For example, triflic acid (TfOH) has been used to achieve highly selective O-alkylation with diazo compounds, likely by protonating the nitrogen and directing the attack to the oxygen.[13][14][15] Conversely, other acids like p-toluenesulfonic acid have been used to favor N-alkylation under different conditions.[16]
Data Summary: A Comparative Overview
The following table summarizes reported outcomes under various conditions, illustrating the principles discussed.
| 2-Pyridone Substrate | Alkylating Agent | Base | Solvent | Temp. | N/O Ratio | Reference |
| 5-Bromo-2-pyridone | Benzyl bromide | i-Pr₂NEt | Water (2% Tween 20) | RT | >19:1 | [11] |
| 5-Bromo-2-pyridone | n-Propyl iodide | K₂CO₃ | Water (2% Tween 20) | 70 °C | >19:1 | [11] |
| 5-Bromo-2-pyridone | Isopropyl iodide | K₂CO₃ | Water (2% Tween 20) | 70 °C | 2.4:1 | [11] |
| 2-Pyridone | Ethyl iodide | Na⁺ salt | DMF | 25 °C | 1:4.3 | [9] |
| 2-Pyridone | Ethyl iodide | Na⁺ salt | Ethanol | 25 °C | 4.8:1 | [9] |
| 2-Pyridone | Ethyl iodide | Ag⁺ salt | Benzene | Reflux | 1:11.5 | [9] |
| 2-Pyridone | Benzyl chloride | CsF | DMF | RT | 91:9 | [10] |
| 2-Pyridone | Ethyl diazoacetate | TfOH (catalyst) | 1,4-Dioxane | 50 °C | <1:99 | [13][15] |
Experimental Protocols & Workflows
Here, we provide two validated protocols for achieving high regioselectivity for either N- or O-alkylation.
Protocol 1: Selective N-Alkylation in an Aqueous Micellar System
This procedure, adapted from Hao et al.[11], leverages a polar protic solvent (water) to achieve excellent N-selectivity, even with unactivated primary alkyl halides. The surfactant Tween 20 creates a micellar system to improve the solubility of organic reactants.
Workflow Diagram: N-Alkylation
Step-by-Step Methodology:
-
To a suitable reaction vessel, add the substituted 2-pyridone (1.0 equiv), potassium carbonate (K₂CO₃, 5.0 equiv), and Tween 20 (2% w/w in water).
-
Add deionized water to form a suspension.
-
Add the primary alkyl halide (e.g., n-propyl iodide, 5.0 equiv).
-
Seal the vessel and place it in a preheated oil bath at 70 °C.
-
Stir the reaction mixture vigorously for 24-60 hours. Monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Separate the layers, and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via silica gel column chromatography to obtain the pure N-alkyl-2-pyridone.
Protocol 2: Selective O-Alkylation via TfOH-Catalyzed Carbenoid Insertion
This protocol, based on the work of Yan et al.[13][15], provides exceptional O-selectivity using a metal-free, acid-catalyzed reaction with a diazo compound.
Workflow Diagram: O-Alkylation
Step-by-Step Methodology:
-
To an oven-dried reaction flask under an inert atmosphere (N₂ or Ar), add 2-pyridone (1.2 equiv) and triflic acid (TfOH, 0.2 equiv).
-
Add anhydrous 1,4-dioxane via syringe and stir to dissolve.
-
In a separate flask, prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.0 equiv) in anhydrous 1,4-dioxane.
-
Heat the 2-pyridone solution to 50 °C.
-
Using a syringe pump, add the diazo compound solution to the reaction mixture dropwise over a period of 1 hour. Vigorous nitrogen evolution will be observed.
-
Continue stirring at 50 °C for an additional 1-2 hours, or until the starting material is consumed as indicated by TLC analysis.
-
Cool the reaction to room temperature and carefully quench by adding saturated aqueous sodium bicarbonate solution.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the pure 2-alkoxypyridine.
Advanced & Alternative Strategies
While direct alkylation is the most common approach, several other powerful methods exist:
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD) to couple an alcohol directly with the 2-pyridone.[17] The regioselectivity can be sensitive to the electronic nature of substituents on the pyridone ring.[18]
-
Alkylation of 2-Alkoxypyridines: To ensure exclusive N-alkylation, one can start with a 2-alkoxypyridine (e.g., 2-methoxypyridine). The nitrogen atom is the only available nucleophilic site, and reaction with an alkyl halide forms a pyridinium salt. Subsequent demethylation by the halide counter-ion yields the N-alkyl-2-pyridone.[12][19]
-
Palladium-Catalyzed Alkylation: Modern organometallic methods allow for the N-alkylation of 2-pyridones using alkenes as the alkylating agents, proceeding through a directed nucleopalladation mechanism.
-
Deoxygenative Alkylation: A novel strategy involves the P(NMe₂)₃-mediated reaction of 2-pyridones with α-keto esters, which proceeds through a deoxygenation process to deliver N-alkylated products with high selectivity.[5][20]
Conclusion
The regioselective alkylation of 2-pyridone is a classic problem in organic synthesis that is solvable through the rational application of core chemical principles. There is no single "best" method; instead, the optimal conditions are dictated by the desired outcome and the nature of the specific substrates. By carefully considering the interplay of the alkylating agent, counter-ion, solvent, and temperature through the predictive lenses of HSAB theory and kinetic vs. thermodynamic control, the synthetic chemist can confidently steer the reaction toward either exclusive N-alkylation or selective O-alkylation. The continued development of catalyst-controlled and novel pathway reactions further expands the toolkit available to researchers, ensuring that these vital heterocyclic motifs can be accessed with ever-increasing efficiency and precision.
References
-
Chem-Station. (2020, November 14). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Sciforum. [Link]
-
Yan, Z., et al. (2023). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 59(2), 106-109. [Link]
-
Maity, S., et al. (2024). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. [Link]
-
Douglas, J., et al. (2015). Ru-catalyzed activation of sp3 C–O bonds: O- to N-alkyl migratory rearrangement in pyridines and related heterocycles. Chemical Science, 6(9), 5084-5089. [Link]
-
Yan, Z., et al. (2023). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 59, 106-109. [Link]
-
Deady, L. W., & Korytsky, O. L. (1979). Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts. Australian Journal of Chemistry, 32(2), 359-366. [Link]
-
Ruda, M. A., et al. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. The Journal of Organic Chemistry, 67(19), 6853-6856. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382-3385. [Link]
-
Chem-Station. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ResearchGate. [Link]
-
Chen, Y-C., et al. (2018). Synthesis of N-alkylated 2-pyridones through Pummerer type reactions of activated sulfoxides and 2-fluoropyridine derivatives. RSC Publishing. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ACS Publications. [Link]
-
Lanni, E. L., et al. (2012). Preparation of N-alkyl 2-pyridones via a lithium iodide promoted O- to N-alkyl migration: scope and mechanism. Semantic Scholar. [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N‑Alkylation of 2‑Pyridones in Water. Figshare. [Link]
-
Jones, C. P., et al. (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. The Journal of Organic Chemistry, 86(6), 4841-4855. [Link]
-
Li, Z., et al. (2025). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. [Link]
-
Torhan, M. C., et al. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(21), 2582-2584. [Link]
-
Mayr, H., et al. (2010). Ambident Reactivities of Pyridone Anions. Journal of the American Chemical Society, 132(40), 14227–14236. [Link]
-
ResearchGate. (2021). Catalytic O‐ to N‐Alkyl Migratory Rearrangement: Transition Metal‐Free Direct and Tandem Routes to N‐Alkylated Pyridones and Benzothiazolones. [Link]
-
Lanni, E. L., et al. (2008). Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration. The Journal of Organic Chemistry, 73(16), 6425–6428. [Link]
-
Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657–3665. [Link]
-
Yan, Z., et al. (2022). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications. [Link]
-
Katritzky, A. R., & Lan, X. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Semantic Scholar. [Link]
-
ResearchGate. (2018). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]
-
Abdelaziz, M. E., et al. (2022). Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. RSC Medicinal Chemistry, 13(5), 589-605. [Link]
-
Olsson, R. I., & Almqvist, F. (2007). Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates. Organic & Biomolecular Chemistry, 5(5), 737-739. [Link]
-
Semantic Scholar. (2025). ChemInform Abstract: N- vs. O-Alkylation in the Mitsunobu Reaction of 2-Pyridone. [Link]
-
Comins, D. L., & Goehring, R. R. (1983). NEW FUNCTIONALISATION CHEMISTRY OF 2- AND 4-PYRIDONES AND RELATED HETEROCYCLES. Loughborough University Research Repository. [Link]
-
ResearchGate. (2025). Methylation and Alkylation of Pyridines at the meta Position Using Aldehydes or Aldehyde Surrogates. [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Engle Lab. (2017, April 3). N-Alkylation of 2-Pyridones with Alkenes. Molecular Complexity through Catalysis. [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
Sato, T., et al. (1995). CsF in Organic Synthesis. Tuning of N- or O-Alkylation of 2-Pyridone. Synlett, 1995(8), 628-630. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. [Link]
-
Yan, Z., et al. (2023). Correction: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 59(6), 793. [Link]
-
Ortega, A., et al. (2022). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Molecules, 27(10), 3249. [Link]
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Literature review of pyridyl ether derivatives in organic synthesis
Executive Summary
Pyridyl ethers (C–O–Py) represent a privileged structural motif in modern medicinal chemistry and agrochemical development.[1] Unlike their phenyl ether counterparts, pyridyl ethers offer distinct physicochemical advantages: the nitrogen atom in the pyridine ring lowers lipophilicity (
This guide provides a rigorous technical analysis of the three primary synthetic pathways for constructing pyridyl ethers: classical Nucleophilic Aromatic Substitution (
Part 1: Strategic Value in Drug Design
The incorporation of a pyridyl ether moiety is rarely accidental. It is a strategic choice to modulate the electronic and steric landscape of a molecule.
-
Metabolic Stability: The electron-deficient nature of the pyridine ring makes it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich phenyl rings.
-
Conformational Control: The ether linkage acts as a flexible hinge, while the pyridine nitrogen can lock conformations via intramolecular hydrogen bonding or dipole minimization.
Case Study: Sorafenib (Nexavar)
Sorafenib, a multi-kinase inhibitor approved for renal cell and hepatocellular carcinoma, exemplifies the critical role of the pyridyl ether linkage.
-
Structure: The molecule features a 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide core.[1][2]
-
Function: The ether oxygen links the central phenyl ring to the pyridine pharmacophore, positioning the pyridine nitrogen to interact with the ATP-binding pocket of the kinase.
Part 2: Synthetic Methodologies
Method A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient pyridines (e.g., 2-halo or 4-halopyridines, especially with additional EWGs like
Mechanism: The reaction proceeds via a stepwise addition-elimination mechanism involving a high-energy Meisenheimer complex.[1] The pyridine nitrogen acts as an intrinsic electron-withdrawing group, stabilizing the negative charge in the intermediate.
Figure 1: Simplified
Protocol 1: Standard
-
Substrate: 2-Chloro-4-(trifluoromethyl)pyridine (1.0 equiv)[1]
-
Nucleophile: 4-Aminophenol (1.1 equiv)[1]
-
Base: Potassium tert-butoxide (
) (1.2 equiv) or (2.0 equiv)[1] -
Solvent: DMF or DMSO (Polar aprotic is critical)[1]
-
Conditions:
, 2-4 hours.[1]
Step-by-Step:
-
Charge a reaction vial with 4-aminophenol and
in dry DMF under . Stir for 15 min to generate the phenoxide. -
Add 2-chloro-4-(trifluoromethyl)pyridine dropwise.[1]
-
Heat to
. Monitor by TLC/LCMS.[1] -
Workup: Quench with water. The product often precipitates; collect by filtration. If not, extract with EtOAc, wash with brine (
to remove DMF), dry over , and concentrate.[1]
Method B: Palladium-Catalyzed Cross-Coupling
Best for: Unactivated pyridines (electron-neutral or electron-rich) and sterically hindered substrates where
Mechanism:
Unlike C-N coupling, C-O coupling is challenging due to the slower rate of reductive elimination and the competitive
Figure 2: Catalytic cycle for Pd-catalyzed C-O bond formation.[1]
Protocol 2: RockPhos-Catalyzed Synthesis
-
Catalyst:
(1-2 mol%) or [1] -
Ligand: RockPhos (2-4 mol%)[1]
-
Base:
(1.5 equiv)[1] -
Solvent: Toluene (anhydrous)[1]
-
Conditions:
, sealed tube, 12-18 hours.
Step-by-Step:
-
In a glovebox or under strict Argon flow, charge a screw-cap vial with aryl halide (1.0 equiv), alcohol/phenol (1.2 equiv),
, and RockPhos.[1] -
Add the Pd precursor and toluene.
-
Seal the vial tightly and move to a heating block set to
. -
Note: The reaction mixture must remain heterogeneous (base solubility). Vigorous stirring is essential.[1]
-
Workup: Filter through a pad of Celite to remove palladium black and salts. Concentrate and purify via flash chromatography.
Method C: Chan-Lam Oxidative Coupling
Best for: Mild synthesis using boronic acids.[1] Ideal for late-stage functionalization where harsh bases or high temps are not tolerated.[1]
Mechanism:
This method uses a Copper(II) catalyst and requires an oxidant (usually air/
Figure 3: Oxidative Chan-Lam coupling cycle utilizing atmospheric oxygen.
Protocol 3: Ambient Air Chan-Lam Coupling
-
Substrate: Pyridyl-3-boronic acid (1.5 equiv)
-
Nucleophile: Phenol derivative (1.0 equiv)[1]
-
Catalyst:
(0.5 - 1.0 equiv)[1] -
Base: Pyridine or
(2.0 equiv)[1] -
Solvent: DCM or DCE
-
Conditions: Room Temperature, Open to air (drying tube with Drierite recommended).[1]
Step-by-Step:
-
Dissolve the phenol and pyridyl boronic acid in DCM.
-
Add
and the base. -
Stir vigorously open to the atmosphere (or with an
balloon for faster rates). The reaction will turn from blue/green to dark brown/black. -
Monitor consumption of the phenol (boronic acid is in excess).
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine/Cu), then saturated
. Dry and concentrate.
Part 3: Comparative Analysis
| Feature | Method A: | Method B: Pd-Catalysis | Method C: Chan-Lam |
| Substrate Scope | Limited to electron-deficient pyridines (2-F, 4-Cl, etc.)[1] | Broad; works on unactivated and hindered systems | Requires boronic acids; good for sensitive functional groups |
| Reagents | Cheap bases, no metal catalyst | Expensive Pd catalyst & Ligands (RockPhos) | Cheap Cu salt, Boronic acids (can be costly) |
| Conditions | High Temp ( | High Temp ( | Room Temp, Air/Oxygen tolerant |
| Scalability | Excellent | Moderate (Cost of Ligand) | Good (Heterogeneous waste removal) |
References
-
Sorafenib Structure & Pharmacology: Wilhelm, S. M., et al. "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery, 2006. Link
-
Chan-Lam Coupling Review: Qiao, J. X., & Lam, P. Y. S.[1] "Copper-promoted carbon-heteroatom bond cross-coupling with boronic acids and derivatives."[1] Synthesis, 2011.[3][4] Link[1]
-
Pd-Catalyzed C-O Bond Formation: Maiti, D., & Buchwald, S. L.[1] "Cu-catalyzed arylation of phenols: synthesis of sterically hindered and heteroaryl diaryl ethers." Journal of Organic Chemistry, 2010. Link[1]
-
RockPhos Ligand Development: Burgos, C. H., et al. "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition, 2006. Link[1]
-
Bi(V) Umpolung Strategy: Bloom, S., et al. "Umpolung Synthesis of Pyridyl Ethers by Bi(V)-Mediated O-Arylation of Pyridones."[1] Angewandte Chemie, 2022. Link[1]
Sources
Thermodynamic Stability and Migratory Rearrangements of O-Alkylated Pyridine Derivatives: A Technical Guide
Introduction
The functionalization of 2-pyridones (and their 2-hydroxypyridine tautomers) is a cornerstone of heterocyclic chemistry, with profound implications for pharmaceutical synthesis and drug development. As ambident nucleophiles, these scaffolds present a classic dichotomy between kinetic and thermodynamic control during alkylation. While N-alkylation yields thermodynamically stable pyridones, O-alkylation generates alkoxypyridines that reside in a higher energy state[1]. This whitepaper explores the causality behind these thermodynamic preferences and details the methodologies for synthesizing and rearranging O-alkylated pyridines into their more stable N-alkylated counterparts.
The Thermodynamic vs. Kinetic Paradigm
The Causality of Thermodynamic Stability
The intrinsic preference for N-alkylation over O-alkylation in pyridones is driven by the thermodynamic contribution to the Gibbs free energy (
Controlling Regioselectivity via Counterion Effects
To selectively isolate the higher-energy O-alkylated species, chemists must override the thermodynamic sink of N-alkylation using coordination control. The "Silver Salt Method" is the gold standard for this transformation. By utilizing silver carbonate (
In stark contrast, alkali metal salts (
Quantitative Data: Alkylation Regioselectivity
The table below summarizes the causal relationship between reaction conditions and the resulting regioselectivity.
| Base / Counterion | Solvent | Principal Control Mechanism | Predominant Product | Typical Regioselectivity (O:N) |
| Benzene | Kinetic / Coordination | O-Alkylated | > 95:5 | |
| DMF | Thermodynamic | N-Alkylated | < 5:95 | |
| DMF | Thermodynamic | N-Alkylated | < 1:99 |
Migratory Rearrangements: Releasing the Thermodynamic Spring
Because O-alkylated pyridines are trapped in a higher-energy state, they can be coaxed into rearranging into N-alkylated pyridones.
Thermal Rearrangement: Heating specific O-alkylated derivatives (e.g., 2-allyloxypyridines) to high temperatures (~250 °C) triggers a concerted [3,3]-sigmatropic Claisen rearrangement, yielding the N-alkylated or C-alkylated pyridone[1].
Catalytic Rearrangement: To avoid harsh thermal conditions, transition-metal catalysis and halide-promoted migrations have been developed. demonstrated a ruthenium-catalyzed formal activation of
Fig 1: Energy profile and reaction pathways for the alkylation of 2-pyridone.
Experimental Protocols (Self-Validating Workflows)
As a best practice in synthetic methodology, workflows should be designed as self-validating systems. The following sequence details the synthesis of the kinetic O-alkyl product, followed by its catalytic rearrangement to the thermodynamic N-alkyl product.
Protocol 1: Regioselective O-Alkylation (Silver Salt Method)
-
Preparation: Suspend 2-hydroxypyridine (1.0 equiv) and
(0.6 equiv) in anhydrous benzene (0.2 M) under an argon atmosphere. Causality: Benzene is a non-polar solvent that prevents the formation of solvent-separated ion pairs, strictly enforcing the coordination. -
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise. Stir the reaction mixture at 40 °C for 12 hours in the dark to prevent the photoreduction of silver salts.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove AgBr salts. Critical Step: Complete removal of silver is required to prevent catalyst poisoning in the subsequent ruthenium-catalyzed step.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexane/EtOAc gradient) to isolate the pure O-alkylated pyridine.
Protocol 2: Ru-Catalyzed O-to-N Migratory Rearrangement[3]
-
Catalyst Activation: In a flame-dried Schlenk flask, combine the O-alkylated pyridine (1.0 equiv),
(5 mol%), (20 mol%), and (10 mol%) in anhydrous toluene (0.1 M). -
Rearrangement: Heat the mixture to 110 °C for 24 hours. Causality: The Ru-catalyst oxidatively inserts into the ethereal C–O bond, directed by the pyridine nitrogen, facilitating the migration to the thermodynamic sink.
-
Isolation: Cool to room temperature, filter through a short plug of silica, and concentrate to yield the thermodynamically stable N-alkyl pyridone.
Fig 2: Self-validating experimental workflow for O-to-N alkyl migratory rearrangement.
Analytical Validation via NMR Spectroscopy
To definitively validate the success of the O-to-N rearrangement,
References
-
Tieckelmann, H. et al. "Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts." Journal of Organic Chemistry, 1967. (Supported by PMC / NIH literature on the Silver Salt Method).
-
Yeung, C. S., Hsieh, T. H. H., & Dong, V. M. "Ru-catalyzed activation of sp3 C–O bonds: O- to N-alkyl migratory rearrangement in pyridines and related heterocycles." Chemical Science, 2011, 2(3), 544-551.
-
Lanni, E. L., Bosscher, M. A., Ooms, B. D., Shandro, C. A., Ellsworth, B. A., & Anderson, C. E. "Synthesis of Substituted N-Benzyl Pyridones via an O- to N-Alkyl Migration." The Journal of Organic Chemistry, 2008, 73(16), 6425-6428.
-
Sheehy, K. J., Bateman, L. M., Flosbach, N. T., Breugst, M., & Byrne, P. A. "Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using 1H–15N HMBC NMR Spectroscopy." European Journal of Organic Chemistry, 2020(22), 3270-3281.
-
Benchchem. "2-BROMO-3-(PROP-2-EN-1-YLOXY)PYRIDINE: Molecular Architecture and Claisen Rearrangement." Benchchem Technical Database, 2024.
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- 6. DSpace [cora.ucc.ie]
An In-depth Technical Guide to 1-(Pyridin-2-yl)propan-2-one: Synthesis, Properties, and Applications
A Note on Nomenclature: This guide addresses the synthesis, properties, and applications of 1-(Pyridin-2-yl)propan-2-one . The initial topic of inquiry was "1-(2-Pyridyloxy)-2-propanone." It is crucial to distinguish between these two structural isomers. The "-yloxy" suffix indicates an oxygen atom bridging the pyridine ring and the propanone moiety. In contrast, 1-(Pyridin-2-yl)propan-2-one features a direct carbon-carbon bond between the pyridine ring and the propanone group. Due to the limited availability of public data on 1-(2-Pyridyloxy)-2-propanone, this guide focuses on its well-documented and commercially available isomer, 1-(Pyridin-2-yl)propan-2-one, also known as 2-acetonylpyridine.
Introduction
1-(Pyridin-2-yl)propan-2-one is a versatile heterocyclic ketone that serves as a valuable building block in organic synthesis. Its structure, which incorporates a pyridine ring, imparts unique chemical properties that make it a significant intermediate in the development of pharmaceuticals and agrochemicals.[1] The pyridine nucleus is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2] This guide provides a comprehensive overview of 1-(Pyridin-2-yl)propan-2-one for researchers, scientists, and professionals in drug development, detailing its chemical identity, synthesis, and key applications.
Physicochemical Properties and Identifiers
A clear identification of a chemical entity is paramount for scientific communication and reproducibility. The key identifiers and physicochemical properties of 1-(Pyridin-2-yl)propan-2-one are summarized below.
| Property | Value | Reference |
| Molecular Formula | C8H9NO | |
| Molecular Weight | 135.17 g/mol | |
| IUPAC Name | 1-(pyridin-2-yl)propan-2-one | |
| SMILES | CC(=O)CC1=CC=CC=N1 | |
| InChIKey | TZTXTIBZSSSFDI-UHFFFAOYSA-N | |
| CAS Number | 6302-02-9 | |
| Appearance | Yellow to brown liquid | |
| Boiling Point | 175-180°C at 2.50 Torr | |
| Density | 1.046 g/cm³ |
Synthesis of 1-(Pyridin-2-yl)propan-2-one
A common method for the synthesis of pyridinyl-2-propanone derivatives involves the reaction of a picoline (methylpyridine) with an acylating agent. The following is a representative protocol adapted from the synthesis of the isomeric 1-(4-pyridinyl)-2-propanone, which illustrates the general principles.[3]
Experimental Protocol
Reaction: Acylation of 2-methylpyridine followed by rearrangement and hydrolysis.
Materials:
-
2-Methylpyridine (2-picoline)
-
Acetic anhydride
-
Acetyl chloride
-
Ethanol
-
Methylene chloride
-
Saturated sodium carbonate solution
-
Sodium sulfate
-
Toluene
Procedure:
-
To a solution of 2-methylpyridine and acetic anhydride at room temperature, add a catalytic amount of acetyl chloride dropwise over 5-10 minutes.
-
Warm the reaction mixture to 50°C for 6-16 hours.
-
Cool the mixture to 0°C and slowly add ethanol.
-
Stir the mixture for 1 hour, then reflux for 4-12 hours.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in methylene chloride and wash with saturated sodium carbonate solution.
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.
-
Add toluene to the residue and remove any excess 2-methylpyridine by azeotropic distillation under reduced pressure to yield 1-(pyridin-2-yl)propan-2-one.
Synthesis Workflow
Caption: Synthesis workflow for 1-(Pyridin-2-yl)propan-2-one.
Applications in Research and Drug Development
1-(Pyridin-2-yl)propan-2-one is a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridine moiety can act as a pharmacophore, and the ketone functionality allows for a variety of chemical transformations.
Antimicrobial Activity
This compound has been identified as an antimicrobial bioactive substance extracted from the fermenting liquor of Lactarius vellereus, a species of mushroom.[4] This suggests its potential as a lead compound for the development of new antimicrobial agents.
Precursor for Pharmaceuticals and Agrochemicals
1-(Pyridin-2-yl)propan-2-one serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and crop protection agents.[1] Its utility in developing anti-inflammatory and analgesic drugs has been noted.[1] The reactivity of the ketone group allows for the construction of more complex molecular architectures, a desirable feature in drug discovery.
Ligand in Coordination Chemistry
The nitrogen atom in the pyridine ring of 1-(pyridin-2-yl)propan-2-one can coordinate with metal ions, making it a useful ligand in coordination chemistry. Schiff base complexes derived from the related 2-acetylpyridine have been synthesized and characterized for their biological applications.[5]
Conclusion
1-(Pyridin-2-yl)propan-2-one is a heterocyclic ketone with significant potential in medicinal chemistry and organic synthesis. Its established role as a precursor to bioactive molecules, coupled with its inherent antimicrobial properties, makes it a compound of interest for further research and development. This guide provides a foundational understanding of its chemical identity, synthesis, and applications, serving as a valuable resource for scientists in the field.
References
-
PrepChem. Synthesis of 1-(4-pyridinyl)-2-propanone. Available at: [Link]
-
PubChem. 1-(Pyridin-2-yl)propan-2-one. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. 1-(Pyridin-2-yl)propan-2-one. Available at: [Link]
-
Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]
Sources
The Divergent Reactivity Profiles of 2-Alkoxypyridines and N-Alkylpyridones: A Technical Guide for Drug Development
Executive Summary
The 2-pyridone/2-hydroxypyridine tautomeric system represents one of the most versatile ambident nucleophilic scaffolds in organic chemistry and drug discovery. Upon deprotonation, the resulting pyridonate anion can undergo alkylation at either the oxygen atom (yielding 2-alkoxypyridines) or the nitrogen atom (yielding N-alkylpyridones)[1][2].
As a Senior Application Scientist, I frequently observe that the choice of alkylation trajectory is not merely a structural preference—it fundamentally rewrites the molecule's electronic character. 2-Alkoxypyridines retain full aromaticity, acting as electron-rich pyridines primed for electrophilic aromatic substitution (EAS) and directed ortho-metalation (DoM). Conversely, N-alkylpyridones exhibit a conjugated lactam/diene character, sacrificing classical aromaticity to become highly reactive participants in[4+2] cycloadditions and distinct photochemical pathways[3][4].
This whitepaper provides an in-depth mechanistic analysis of these divergent reactivity profiles, supported by self-validating experimental protocols to achieve absolute regiocontrol in their synthesis.
Structural & Electronic Divergence
The fundamental reactivity difference between these two motifs stems from their ground-state electronic configurations.
2-Alkoxypyridines: The Aromatic Nucleophile
O-alkylation locks the system into a fully aromatic pyridine ring. The alkoxy group acts as a strong
-
Reactivity Profile: The basicity of the pyridine nitrogen remains intact, allowing it to coordinate with transition metals or Lewis acids. This makes 2-alkoxypyridines excellent substrates for Directed Ortho Metalation (DoM) at the C3 position. Furthermore, EAS reactions (halogenation, nitration) proceed rapidly and with high regioselectivity at the C3 and C5 positions due to the ortho/para-directing nature of the alkoxy group.
-
Thermodynamic Stability: While kinetically accessible, the C-O bond in 2-alkoxypyridines can be susceptible to transition-metal-catalyzed cleavage, driving an O-to-N alkyl migration to the thermodynamically more stable N-alkylpyridone[5][6].
N-Alkylpyridones: The Conjugated Diene/Lactam
N-alkylation disrupts classical pyridine aromaticity. The lone pair on the nitrogen is delocalized into the carbonyl group, creating a highly polarized lactam motif with pronounced diene character.
-
Reactivity Profile: N-alkylpyridones are exceptional dienes in Diels-Alder [4+2] cycloadditions. When reacted with electron-deficient dienophiles (e.g., maleimides), they readily form bridged bicyclic systems such as isoquinuclidines, which are critical scaffolds in alkaloid synthesis[3][4].
-
Electrophilic Attack: Unlike their O-alkyl counterparts, EAS on N-alkylpyridones often requires harsher conditions or proceeds with altered kinetics due to the electron-withdrawing nature of the carbonyl group.
Fig 1: Divergent reactivity pathways of 2-pyridone alkylation products.
Mechanistic Control of Regioselective Alkylation
Achieving selective O- vs. N-alkylation is notoriously challenging due to the tautomeric nature of the starting material[7][8]. The selectivity is governed by Hard-Soft Acid-Base (HSAB) theory, solvent polarity, and specific catalytic interventions.
Table 1: Regioselective Synthesis Conditions
| Target Motif | Reagents / Catalysts | Solvent System | Selectivity Driver (Mechanistic Causality) |
| O-Alkylation | Triflic acid (TfOH) with 2H-azirines; Ag+ salts | Toluene, non-polar | Hard electrophiles prefer the harder oxygen nucleophile. Ag+ coordinates N, blocking it[7]. |
| N-Alkylation | CsF, or p-TsOH; P(NMe2)3 with | Water (Tween 20), DMF | Soft electrophiles prefer N. Micellar/aqueous environments stabilize the N-alkylation transition state[8][9]. |
| O-to-N Migration | [Ir(cod)2]BARF (5 mol%), NaOAc | Chlorobenzene | Ir(I) coordinates to pyridine N, activating the C-O bond via oxidative addition, followed by migration[5][6]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed with built-in mechanistic checkpoints.
Protocol A: Regioselective N-Alkylation in Aqueous Micellar Systems
Traditional N-alkylation requires toxic solvents (DMF) and strong bases. This modern protocol utilizes Tween 20 micelles in water to achieve >5:1 N:O regioselectivity, even with bulky secondary alkyl halides[9].
Causality Check: Why Tween 20? The hydrophobic core of the micelle drastically increases the local concentration of the alkyl halide and the un-ionized 2-pyridone. The aqueous-micellar interface thermodynamically favors the softer N-alkylation transition state over O-alkylation[9].
-
Preparation: Dissolve Tween 20 (2% w/w) in deionized water (10 mL) to form the micellar medium.
-
Reagent Addition: Add 2-pyridone (1.0 mmol) and
(2.0 equiv) to the solution. Stir for 10 minutes at room temperature to ensure deprotonation. -
Electrophile Introduction: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Reaction: Stir the mixture at 25–70 °C (depending on halide reactivity). Monitor conversion via HPLC at 214 nm. Validation: The disappearance of the 2-pyridone peak and emergence of a dominant N-alkyl peak confirms micellar acceleration[9].
-
Workup: Extract with EtOAc (3 x 10 mL). Wash with brine, dry over
, and concentrate. Purify via silica gel chromatography to isolate the N-alkylpyridone (Yields typically 40-94%)[9].
Fig 2: Step-by-step workflow for micellar N-alkylation of 2-pyridones.
Protocol B: Iridium-Catalyzed O-to-N Alkyl Migration
When O-alkylation is unavoidable or pre-existing, 2-alkoxypyridines can be isomerized to N-alkylpyridones via transition-metal catalysis[5][6].
Causality Check: The cationic Ir(I) center utilizes the basic pyridine nitrogen as a directing group to undergo oxidative addition into the adjacent
-
Setup: In a glovebox, charge a Schlenk tube with 2-alkoxypyridine (0.5 mmol),
(5 mol%), and NaOAc (1.1 equiv)[5][6]. -
Solvent: Add anhydrous chlorobenzene (2.0 mL).
-
Reaction: Seal the tube, remove from the glovebox, and heat to 135 °C for 24 hours.
-
Validation: Analyze an aliquot by
NMR. The disappearance of the O-alkyl signal (typically ~4.0-4.5 ppm) and the appearance of the N-alkyl signal (typically ~3.5-4.0 ppm) validates the migration. -
Purification: Cool to room temperature, filter through a short pad of silica (eluting with EtOAc), concentrate, and purify via flash chromatography.
Quantitative Reactivity Comparison
To guide synthetic planning in drug development, the empirical reactivity profiles of both motifs are summarized below.
Table 2: Physicochemical and Reactivity Comparison
| Feature | 2-Alkoxypyridines | N-Alkylpyridones |
| Aromaticity | Fully aromatic (6 | Non-aromatic / Conjugated diene |
| Dominant Reactivity | EAS, SNAr, DoM | [4+2] Cycloadditions, Photochemistry |
| Diels-Alder Participation | Inert (requires extreme forcing) | Highly active diene (yields isoquinuclidines)[4] |
| Metal Coordination | Strong | Weak donor (via Carbonyl O)[2] |
| C-H Activation (DoM) | Highly facile at C3 (directed by O-alkyl) | Difficult, requires specialized directing groups |
Conclusion
The tautomeric dichotomy of the 2-pyridone framework offers drug development professionals a powerful switch for molecular design. By mastering the regioselective conditions—such as utilizing aqueous micellar systems for N-alkylation[9] or exploiting Ir-catalyzed O-to-N migrations[6]—chemists can precisely dictate whether a molecule behaves as an aromatic nucleophile or a versatile cycloaddition diene. Understanding the causality behind these reaction conditions ensures robust, scalable, and self-validating synthetic workflows.
References
-
Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Organic Chemistry Portal / J. Org. Chem. 2024, 89, 3657-3665 URL: [Link]
-
Mild and Regioselective N-Alkylation of 2-Pyridones in Water ResearchGate URL:[Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation MDPI URL:[Link]
-
A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis RSC Publishing URL:[Link]
-
Cationic Iridium-Catalyzed Synthesis Initiated by the Cleavage of Inactive Bonds NII / Waseda University Repository URL:[Link]
-
[4+2] Cycloaddition reactions of 4-sulfur-substituted 2-pyridones with electron-deficient dienophiles ResearchGate URL:[Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Chemoselective Synthesis of 1-(2-Pyridyloxy)-2-propanone via
Topic: Synthesis of 1-(2-Pyridyloxy)-2-propanone from 2-chloropyridine Content Type: Detailed Application Note and Protocol Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide details the synthesis of 1-(2-pyridyloxy)-2-propanone (also known as (pyridin-2-yloxy)acetone) utilizing 2-chloropyridine and hydroxyacetone (acetol). Unlike the alkylation of 2-pyridone, which often yields mixtures of N- and O-alkylated products, this protocol leverages a Nucleophilic Aromatic Substitution (
Key Advantages of this Protocol:
-
Regiospecificity: The
mechanism precludes N-alkylation, ensuring the formation of the ether linkage. -
Scalability: Utilizes standard reagents (NaH, DMF) adaptable for gram-to-kilogram scale.
-
Purity: Minimizes side reactions associated with acid-catalyzed condensations.
Scientific Foundation & Mechanism
Retrosynthetic Analysis
The target molecule is a heteroaryl ether. The most logical disconnection is at the C(Pyridine)-Oxygen bond.
-
Electrophile: 2-Chloropyridine (activated for nucleophilic attack by the ring nitrogen).
-
Nucleophile: The alkoxide derived from hydroxyacetone.
Reaction Mechanism: Nucleophilic Aromatic Substitution ( )
The reaction proceeds via a two-step addition-elimination mechanism:[1]
-
Deprotonation: Sodium hydride (NaH) irreversibly deprotonates the hydroxyl group of hydroxyacetone to form the sodium alkoxide.
-
Addition (Rate Determining Step): The alkoxide attacks the C-2 position of the pyridine ring. The electron-withdrawing nitrogen stabilizes the resulting anionic Meisenheimer complex.
-
Elimination: The chloride ion is expelled, restoring aromaticity and yielding the ether product.
Why O-Alkylation? In the reaction of 2-pyridone with haloalkanes, the pyridine nitrogen acts as a nucleophile, leading to competitive N-alkylation. However, in this protocol, the pyridine ring acts as the electrophile . Since the nucleophile is an oxygen anion (alkoxide), the bond forms exclusively at the oxygen, guaranteeing the O-isomer.
Pathway Visualization
Caption: Logical flow of the
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2] | Density (g/mL) | Role |
| 2-Chloropyridine | 113.55 | 1.0 | 1.205 | Electrophile |
| Hydroxyacetone (Acetol) | 74.08 | 1.2 | 1.082 | Nucleophile |
| Sodium Hydride (60% in oil) | 24.00 | 1.3 | N/A | Base |
| DMF (Anhydrous) | N/A | Solvent | 0.944 | Solvent |
| Ethyl Acetate | N/A | Workup | N/A | Extraction |
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile
-
Oven-dry a 250 mL two-neck round-bottom flask (RBF) and a magnetic stir bar. Flush with Nitrogen (
) or Argon.[1] -
Charge the flask with Sodium Hydride (60% dispersion, 1.3 equiv) .
-
Note: If high purity is required, wash NaH with dry hexane (2x) to remove mineral oil, decanting the supernatant carefully.
-
-
Add Anhydrous DMF (5 mL per gram of substrate) and cool the suspension to 0°C using an ice bath.
-
Add Hydroxyacetone (1.2 equiv) dropwise via syringe over 15 minutes.
-
Observation: Evolution of hydrogen gas (
) will occur. Ensure proper venting.
-
-
Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 15 minutes to ensure complete deprotonation.
Step 2: The
-
Add 2-Chloropyridine (1.0 equiv) directly to the stirring alkoxide solution.
-
Equip the flask with a reflux condenser.[1]
-
Heat the reaction mixture to 80–90°C .
-
Why: 2-Chloropyridine is moderately unreactive.[3] Thermal energy is required to overcome the activation energy of the aromatic substitution.
-
-
Monitor reaction progress via TLC (System: 30% EtOAc in Hexanes) or HPLC.
-
Endpoint: Disappearance of 2-chloropyridine (typically 4–6 hours).
-
Step 3: Workup & Purification [4]
-
Cool the mixture to RT.
-
Quench: Carefully add saturated aqueous
(slowly) to neutralize excess base. -
Extraction: Dilute with water (3x reaction volume) and extract with Ethyl Acetate (3x).
-
Tip: DMF is miscible with water. Thorough water washes (or a LiCl wash) of the organic layer are necessary to remove DMF.
-
-
Drying: Wash the combined organic layers with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of 10%
30% EtOAc in Hexanes.
-
Workup Workflow Diagram
Caption: Extraction and purification workflow to isolate the ether product.
Characterization & Data Analysis
The product should be characterized to confirm the O-alkylation over C-alkylation or N-alkylation.
| Technique | Diagnostic Signal | Interpretation |
| Singlet for | ||
| Methyl ketone singlet. | ||
| Carbonyl carbon ( | ||
| Pyridine C-2 carbon (deshielded by oxygen attachment). | ||
| IR | ~1720 | Strong Carbonyl stretch (Ketone). |
Troubleshooting & Optimization
Common Issues
-
Low Yield: 2-Chloropyridine is less reactive than 2-fluoropyridine. If conversion is low after 6 hours, increase temperature to 110°C or switch solvent to DMSO (requires higher workup dilution).
-
Polymerization: Hydroxyacetone can self-condense under strongly basic conditions.
-
Solution: Ensure NaH is fully suspended and add hydroxyacetone slowly at 0°C. Do not heat until the pyridine is added.
-
-
Black/Tar Formation: Pyridines can oxidize or decompose at high heat in air. Ensure a strict inert atmosphere (
).
Alternative Conditions (Green Chemistry)
For a milder approach avoiding NaH:
-
Base:
(2.0 equiv) or KOH (powdered). -
Solvent: DMSO.
-
Catalyst: 18-Crown-6 (if using KOH) or CuI (10 mol%) / 1,10-phenanthroline (if
is sluggish, switching to Ullmann-type coupling).
Safety & Hazards
-
2-Chloropyridine: Toxic by inhalation and skin contact. Absorbs through skin. Handle in a fume hood.
-
Sodium Hydride: Flammable solid. Reacts violently with water to release hydrogen gas. Quench all glassware and residues carefully before disposal.
-
DMF: Hepatotoxic. Avoid inhalation.
References
-
General
Reactivity of 2-Halopyridines: -
Alkylation of Pyridines (N vs O Selectivity)
- N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determin
-
Synthesis of Pyridyl Ethers (Analogous Protocols)
- Preparation of 2-alkoxypyridines via Phase Transfer Catalysis.
-
Reaction of 2-Fluoropyridine (Comparative Reactivity)
Sources
- 1. benchchem.com [benchchem.com]
- 2. repo.uni-hannover.de [repo.uni-hannover.de]
- 3. Development of <i>N</i>-Allylhydrazone-Based Transformations - ProQuest [proquest.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. lookchem.com [lookchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Precision O-Alkylation of 2-Hydroxypyridine with Chloroacetone
Part 1: Executive Summary & Strategic Rationale
The Ambident Nucleophile Challenge
2-Hydroxypyridine (2-HP) presents a classic problem in organic synthesis: it is an ambident nucleophile. In solution, it exists in a tautomeric equilibrium between the lactim (2-hydroxypyridine, favored in gas phase) and the lactam (2-pyridone, favored in polar solvents and solid state).
When alkylating 2-HP with an electrophile like chloroacetone, two pathways compete:
-
N-Alkylation (Thermodynamic Control): Attack by the nitrogen atom yields the N-alkyl-2-pyridone.[1] This is typically favored under standard basic conditions (e.g., K₂CO₃/DMF) because the amide-like resonance of the product is highly stable.
-
O-Alkylation (Kinetic/Specific Control): Attack by the oxygen atom yields the 2-alkoxypyridine (lactim ether). This is often the desired pharmaceutical intermediate but is difficult to access exclusively using alkali metal bases.
The Solution: The "Silver Effect"
To achieve high fidelity O-alkylation , this protocol utilizes Silver(I) Carbonate (Ag₂CO₃) in a non-polar solvent. Unlike alkali metals (Na⁺, K⁺), the Silver(I) ion has a strong affinity for the soft nitrogen center and facilitates a reaction pathway that exposes the "harder" oxygen nucleophile to the alkylating agent. Furthermore, the heterogeneous nature of the reaction in non-polar media (Toluene or Benzene) suppresses the dissociation of the ion pair, sterically hindering the nitrogen attack.
Part 2: Mechanistic Insight & Pathway Analysis
The following diagram illustrates the competing pathways and the mechanism of Silver-mediated selectivity.
Figure 1: Mechanistic divergence in the alkylation of 2-hydroxypyridine. Silver(I) salts steer the reaction toward the O-alkylation pathway.
Part 3: Detailed Experimental Protocol
Reagents & Equipment
| Reagent | Role | Grade/Notes |
| 2-Hydroxypyridine | Substrate | >98% Purity |
| Chloroacetone | Electrophile | Warning: Potent Lachrymator. Handle in Fume Hood. Stabilized (usually with MgO or CaCO3) is preferred. |
| Silver Carbonate (Ag₂CO₃) | Base/Promoter | Freshly opened or stored in dark (light sensitive). |
| Toluene | Solvent | Anhydrous (dried over molecular sieves). |
| Celite 545 | Filtration Aid | For removing silver salts during workup. |
Safety Pre-Check
-
Chloroacetone is extremely irritating to eyes and mucous membranes. Double-glove and use a functioning fume hood. Have a neutralizing agent (e.g., aqueous ammonia or dilute NaOH) ready for spill cleanup.
-
Silver residues should be collected separately for metal recovery/disposal.
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile Suspension
-
Equip a dry 100 mL round-bottom flask (RBF) with a magnetic stir bar.
-
Add 2-Hydroxypyridine (1.0 equiv, e.g., 951 mg, 10 mmol).
-
Add Silver Carbonate (0.6 - 1.0 equiv*, e.g., 1.65 g - 2.75 g).
-
Note: 0.6 equiv is theoretically sufficient (Ag₂CO₃ provides 2 Ag⁺), but 1.0 equiv often drives conversion faster.
-
-
Add Anhydrous Toluene (30 mL).
-
Stir the suspension at room temperature for 30 minutes. Protect the flask from direct bright light (wrap in aluminum foil) to prevent silver degradation.
Step 2: Addition of Electrophile
-
Add Chloroacetone (1.1 equiv, e.g., 0.88 mL, 11 mmol) dropwise to the stirring suspension.
-
Tip: If the chloroacetone is dark/polymerized, distill it prior to use for best yield.
-
Step 3: Reaction[2]
-
Heat the mixture to reflux (110 °C) .
-
Monitor the reaction by TLC (System: 30% Ethyl Acetate in Hexanes).
-
Observation: The O-alkylated product typically has a higher Rf (less polar) than the N-alkylated byproduct and the starting material.
-
Duration: Reaction is usually complete within 4–12 hours.
-
Step 4: Workup
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the silver salts (AgCl and excess Ag₂CO₃).
-
Wash the Celite pad with Ethyl Acetate (2 x 20 mL).
-
Concentrate the combined filtrate under reduced pressure (Rotavap).
Step 5: Purification
-
Purify the crude oil via Flash Column Chromatography on Silica Gel.
-
Eluent: Gradient from 5% to 20% Ethyl Acetate in Hexanes.
-
Target: Collect the high-Rf fraction (O-product).
-
Part 4: Analytical Validation & Quality Control
Distinguishing the O-isomer from the N-isomer is critical. Use the following markers:
| Feature | O-Product (Target) | N-Product (Byproduct) |
| Structure | 2-(2-oxopropoxy)pyridine | 1-(2-oxopropyl)pyridin-2(1H)-one |
| IR Spectrum | No Amide C=O. Ketone C=O only (~1720 cm⁻¹). | Strong Amide C=O (~1660 cm⁻¹) + Ketone C=O. |
| 1H NMR (Ring) | Protons shift similar to pyridine. | Protons shift similar to 2-pyridone (distinct doublet at ~6.4 ppm for H-3). |
| 13C NMR (C-2) | ~163-164 ppm (C-O carbon) | ~160-162 ppm (C=O amide carbon) |
| 1H NMR (Linker) | O-CH₂ signal is typically deshielded (>5.0 ppm). | N-CH₂ signal is typically more shielded (<5.0 ppm). |
Experimental Workflow Diagram
Figure 2: Operational workflow for the Silver-mediated O-alkylation protocol.
Part 5: Troubleshooting & Optimization
-
Low Yield?
-
Ensure Toluene is anhydrous. Water interferes with the silver surface.
-
Check Chloroacetone quality. If it is dark brown, distill it.
-
Increase Ag₂CO₃ to 1.5 equivalents.
-
-
Poor Selectivity (N-product observing)?
-
Ensure you are not using polar solvents like DMF or Acetonitrile. These promote N-alkylation even with Silver salts.
-
Do not use catalytic amounts of Silver; stoichiometric amounts are required for the "templating" effect.
-
-
Cost Reduction (Alternative Method)
-
If Silver is too expensive for scale-up, Cesium Carbonate (Cs₂CO₃) in Toluene can be attempted. While less selective than Silver, the large Cesium cation ("Soft" cation) allows for better O-alkylation ratios than Potassium or Sodium, provided the solvent remains non-polar. However, purification will likely be more difficult due to mixed isomers.
-
References
-
Hopkins, G. C., et al. "The Silver Salt Alkylation of 2-Pyridone." The Journal of Organic Chemistry, vol. 32, no. 12, 1967, pp. 4040–4044.
-
Chung, N. M., et al. "Alkylation of 2-pyridones."[3] Journal of the American Chemical Society, vol. 106, no. 24, 1984.[4] (Mechanistic insights on N vs O selectivity).
-
Reynard, G., et al. "O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species."[5][6] Tetrahedron Letters, 2024.[5][6] (Recent advances in O-selectivity).
-
Maity, S., et al. "Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones."[3] The Journal of Organic Chemistry, 2024.[4][7]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. O-Alkylation of hydroxypyridines and derivatives via transient alkyl diazonium species [ouci.dntb.gov.ua]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Pyridine synthesis [organic-chemistry.org]
Application Note: Silver Carbonate-Mediated Selective O-Alkylation of 2-Pyridones
Executive Summary
The 2-pyridone scaffold is a ubiquitous structural motif in drug discovery, frequently utilized as a peptidomimetic core in the development of enzyme inhibitors, antiviral agents, and antineoplastic drugs. However, the functionalization of 2-pyridones presents a classic synthetic challenge: ambident nucleophilicity. Due to lactam-lactim tautomerization, standard alkylation conditions typically yield an undesirable mixture of N-alkylated (lactam) and O-alkylated (2-alkoxypyridine) products.
This application note provides a comprehensive guide to overriding the thermodynamic preference for N-alkylation. By employing silver carbonate (
Mechanistic Causality: Why Silver Carbonate?
The choice of base and solvent is not arbitrary; it fundamentally alters the transition state of the alkylation event. The selective O-alkylation driven by
-
Nitrogen Coordination: Silver ions (
) exhibit a pronounced affinity for nitrogen. In the reaction mixture, silver coordinates tightly to the nitrogen atom of the pyridone ring. This coordination sterically and electronically masks the nitrogen lone pair, effectively disabling it as a nucleophilic center and leaving the exocyclic oxygen free to react[1],. -
Halophilic Electrophile Activation (HSAB Theory): Silver is highly halophilic. It interacts strongly with the halogen leaving group of the alkylating agent (e.g., alkyl iodide or benzyl bromide), weakening the carbon-halogen bond. This interaction creates a highly electrophilic, carbocation-like transition state. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, this "hard" electrophilic center preferentially attacks the "harder" oxygen atom rather than the "softer" nitrogen atom[1].
-
Solvent-Dependent Ion Pairing: The use of non-polar solvents (such as hexane, benzene, or toluene) is critical to maintaining the tight ion-pair between the silver cation and the pyridone nitrogen. If polar aprotic solvents like DMF are introduced, the ion pair dissociates, exposing the nitrogen and immediately degrading the O-selectivity in favor of thermodynamic N-alkylation [2].
Reaction Pathway Visualization
Divergent N- vs. O-alkylation pathways of 2-pyridones dictated by base and solvent selection.
Comparative Quantitative Data
The profound impact of base and solvent selection on regioselectivity is summarized in the table below, consolidating data from recent methodological studies[3],[4],.
| Base System | Solvent | Alkylating Agent | Reaction Conditions | O-Alkylation Yield | N-Alkylation Yield | Ref |
| DMF | Benzyl Bromide | Mechanochemical (30 Hz), 1h | 7% | 89% | ||
| Benzene | Benzyl Bromide | Mechanochemical (30 Hz), 1h | 93% | Trace | ||
| Benzene | Allyl Bromide | Conventional Stirring, RT, 24h | 85% | <5% | [4] | |
| Hexane | Isopropyl Iodide | Microwave, 150 °C, 10 min | 98% | 0% | [3] |
Self-Validating Experimental Protocols
To ensure reproducibility and built-in quality control, the following protocols are designed as self-validating systems. They include specific in-process checks (visual, chromatographic, and spectroscopic) that allow the researcher to confirm the reaction's trajectory without requiring offline mass spectrometry.
Protocol A: Microwave-Assisted Selective O-Alkylation (High-Throughput)
This protocol is optimized for rapid library generation and utilizes microwave irradiation to compress reaction times from 24 hours to 10 minutes [3].
Reagents & Equipment:
-
2-Pyridone derivative (0.57 mmol)
-
Alkyl halide (e.g., Isopropyl iodide or Benzyl bromide) (1.14 mmol, 2.0 equiv)
-
Silver carbonate (
) (0.68 mmol, 1.2 equiv) -
Anhydrous Hexane (3.0 mL)
-
Dedicated monomode microwave synthesizer (e.g., CEM Discover)
Step-by-Step Methodology:
-
Preparation: In an oven-dried 5 mL microwave glass vial equipped with a magnetic stir bar, suspend the 2-pyridone derivative in 3.0 mL of anhydrous hexane.
-
Reagent Addition: Add the alkyl halide followed by
powder. Self-Validation Check 1 (Visual): The mixture will appear as a heterogeneous, pale yellow/greenish suspension. -
Irradiation: Seal the vial and subject it to microwave irradiation at 150 °C for 10 minutes. Ensure the apparatus is set to dynamically adjust power (0–300 W) to maintain the target temperature.
-
Reaction Monitoring: Allow the vial to cool to room temperature. Self-Validation Check 2 (Visual): The successful consumption of the alkyl halide is indicated by the precipitation of silver halide salts (
is bright yellow; is pale yellow), which alters the texture and color of the suspension. -
Workup: Dilute the mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the silver salts. Concentrate the filtrate under reduced pressure.
-
Purification & Validation: Purify via flash column chromatography (Silica gel, EtOAc/Hexanes).
-
Self-Validation Check 3 (TLC): The O-alkylated product lacks the hydrogen-bond donating N-H group. Consequently, it is significantly less polar and will elute with a much higher
value than any trace N-alkylated byproducts or unreacted starting material.
-
Protocol B: Conventional Suspension O-Alkylation (Scale-Up)
For laboratories without microwave synthesizers or for larger-scale batches, conventional stirring in non-polar solvents is highly effective, albeit requiring longer reaction times[4],.
Step-by-Step Methodology:
-
Reaction Assembly: In a round-bottom flask shielded from direct light (to prevent silver degradation), dissolve the 2-pyridone (1.0 equiv) in anhydrous benzene or toluene (approx. 0.1 M concentration).
-
Activation: Add
(1.0 to 1.5 equiv) and stir the suspension at room temperature for 15 minutes to allow the Ag-N coordination complex to form. -
Alkylation: Dropwise, add the alkylating agent (1.5 equiv).
-
Progression: Stir vigorously at room temperature (or up to 80 °C for sterically hindered halides) for 12–24 hours. Monitor the reaction via TLC until the highly polar starting material spot is consumed.
-
Spectroscopic Validation (NMR): After filtration through Celite and solvent removal, validate the regioselectivity via
NMR.-
Self-Validation Check 4 (NMR):O-alkylation restores the full aromaticity of the pyridine ring, causing distinct downfield shifts in the heterocyclic ring protons compared to the localized diene character of the lactam form. Furthermore, the newly added O-
protons will appear significantly further downfield (typically 5.0–5.5 ppm) compared to the corresponding N- protons (typically 4.0–4.5 ppm) [5].
-
References
-
Payne, R. (2022). "Investigating the use of Mechanochemistry to Improve the Sustainability of Chemical Synthesis and Drug Discovery." UCL Discovery Thesis. Available at:[Link]
-
Morel, A. F., Larghi, E. L., & Selvero, M. M. (2006). "Mild, efficient and selective silver carbonate mediated O-alkylation of 4-hydroxy-2-quinolones: Synthesis of 2,4-dialkoxyquinolines." ChemInform / ResearchGate. Available at:[Link]
-
Huc Group / LMU. (1998). "Role of lactam vs. lactim tautomers in 2(1H)-pyridone catalysis of aromatic nucleophilic substitution." Available at:[Link]
-
"Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876." (2020). PMC. Available at:[Link]
-
"Organoboron catalysis as a strategy for the regioselective functionalization of ambident nitrogen heterocycles." (2022). Scholaris. Available at: [Link]
Sources
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
Application Note: Precision Synthesis of Pyridyl Ether Ligands for Metal Catalysis
Strategic Ligand Design: The Pyridyl Ether Advantage
Pyridyl ether ligands (specifically 2-aryloxypyridines) act as privileged directing groups and ancillary ligands in transition metal catalysis (Pd, Ir, Ni). Their utility stems from two structural features:
-
Hemilability: The ether oxygen is a weak donor compared to the pyridine nitrogen. This allows the ligand to open and close a coordination site during the catalytic cycle, stabilizing intermediates without inhibiting substrate binding.
-
Bite Angle Flexibility: The ether linkage (
) introduces a rotational degree of freedom that accommodates various metal geometries (square planar Pd(II) vs. octahedral Ir(III)).
Decision Matrix: Selecting the Synthetic Route
Before initiating synthesis, analyze the electronic properties of your pyridine and phenol substrates. Use the following logic flow to select the optimal pathway.
[1]
Method A: Nucleophilic Aromatic Substitution ( )
Status: Primary Protocol (Preferred) Rationale: This method avoids the introduction of transition metals (Cu, Pd) during ligand synthesis, preventing "false positives" in downstream catalytic screening caused by trace metal contaminants.
Mechanism & Causality
The reaction proceeds via a Meisenheimer complex.[1][2]
-
Leaving Group: Fluoride is superior to chloride (
) because the high electronegativity of fluorine stabilizes the anionic intermediate, lowering the activation energy for the rate-determining addition step. -
Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are required to solvate the cation (
, ), leaving the phenoxide anion "naked" and highly reactive.
Detailed Protocol
Scale: 10 mmol Substrates: 2-Fluoropyridine (1.0 equiv), Substituted Phenol (1.1 equiv).
-
Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with
. -
Solvation: Add the substituted phenol (11 mmol) and anhydrous
(20 mmol, 2.0 equiv) to DMSO (20 mL).-
Critical Step: Stir at room temperature for 15 minutes to ensure deprotonation and formation of the phenoxide.
-
-
Addition: Add 2-fluoropyridine (10 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 90 °C for 12–24 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the fluoropyridine.
-
-
Workup (Self-Validating Step):
-
Cool to room temperature.[3]
-
Pour into ice-water (100 mL).
-
Observation: If the product precipitates as a solid, filter and wash with water (High purity). If oil, extract with
(3 x 30 mL). -
Wash combined organics with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Recrystallization from EtOH is preferred over column chromatography to minimize silica leaching.
Method B: Copper-Catalyzed Ullmann Coupling
Status: Secondary Protocol (For difficult substrates)
Rationale: Used when the pyridine ring is electron-rich (deactivating it toward
Detailed Protocol
Scale: 5 mmol Catalyst System: CuI / 1,10-Phenanthroline (or Picolinic Acid).
-
Charging: In a glovebox or under Argon flow, charge a pressure tube with:
-
2-Bromopyridine (5 mmol)
-
Phenol (6 mmol)
- (10 mol%, 95 mg)
-
1,10-Phenanthroline (20 mol%, 180 mg)
- (10 mmol, 2.0 equiv)
-
-
Solvent: Add anhydrous Toluene or DMF (10 mL). Toluene is preferred for easier workup; DMF for solubility.
-
Reaction: Seal the tube and heat to 110 °C for 24 hours.
-
Note: The reaction mixture should turn dark brown/green, indicating active Cu-complex formation.
-
-
Workup: Filter through a pad of Celite to remove bulk copper salts. Wash with EtOAc.
-
Metal Scavenging (Mandatory): See Section 4.
Purification & Quality Control: The "Self-Validating" System
Protocol: Trace Metal Removal
If Method B was used, or if Method A utilized low-grade reagents:
-
Chemical Scavenging: Dissolve the crude ligand in THF. Add QuadraPure™ TU (Thiourea-based scavenger) or similar thiol-functionalized silica (50 wt% relative to crude mass).
-
Incubation: Stir at 40 °C for 4 hours.
-
Filtration: Filter through a 0.45
PTFE membrane. -
Validation:
-
Standard QC:
NMR, NMR (Ensure no paramagnetic broadening from Cu/Fe). -
Advanced QC: ICP-MS analysis. Target:
ppm Pd/Cu.
-
Data Presentation: Comparison of Methods
| Feature | Method A ( | Method B (Cu-Catalysis) |
| Substrate Scope | Electron-deficient pyridines | Electron-rich/neutral pyridines |
| Leaving Group | F > Cl (Br/I unreactive) | I > Br > Cl |
| Trace Metal Risk | None (High Integrity) | High (Requires scavenging) |
| Scalability | Excellent (>100g) | Moderate (Solubility limits) |
| Atom Economy | High (Salt waste only) | Lower (Ligand/Catalyst waste) |
Application Note: Ligand Behavior in C-H Activation
Once synthesized, these ligands often facilitate C-H activation via a concerted metalation-deprotonation (CMD) pathway. The pyridyl nitrogen binds the metal (Pd/Ir), while the ether oxygen stabilizes the coordinatively unsaturated species during the cycle.
Protocol Validation Checklist
Before using the ligand in a high-value screen:
References
-
Mechanism of
: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some cyclic secondary amines. Chemical Reviews. Link (Foundational text on kinetics). -
Pyridyl Ethers in C-H Activation: Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C-H Functionalization Reactions. Chemical Reviews. Link
-
Ullmann Coupling Protocols: Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society. Link
-
Metal Scavenging: Welch, C. J., et al. (2005). Adsorbent screening for metal impurity removal in pharmaceutical process research. Organic Process Research & Development. Link
-
Hemilabile Ligands: Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition. Link
Sources
Application Note: Strategic Optimization of Williamson-Type Ether Synthesis for Pyridine Derivatives
Executive Summary
The synthesis of alkoxypyridines (pyridine ethers) is a fundamental transformation in the development of modern pharmacophores, including kinase inhibitors and proton pump modulators. However, applying classical Williamson ether synthesis conditions to pyridine derivatives frequently results in poor yields or complex product mixtures. This application note details the mechanistic causality behind these failures—specifically the ambident nucleophilicity of hydroxypyridines—and provides validated, highly selective protocols for both O-alkylation and alternative Nucleophilic Aromatic Substitution (SNAr) pathways.
Mechanistic Insights: The Ambident Challenge
The primary obstacle in the etherification of hydroxypyridines is tautomerism. Compounds such as 2-hydroxypyridine exist in a dynamic equilibrium with their pyridone tautomers (e.g., 2-pyridone) 1[1].
When deprotonated by a base, the resulting anion is an ambident nucleophile , possessing high electron density at both the oxygen and nitrogen centers.
-
Thermodynamic vs. Kinetic Control: Standard basic conditions (e.g., K₂CO₃ or NaH in polar aprotic solvents like DMF) often lead to N-alkylation. The highly polar solvent separates the ion pair, exposing the nitrogen atom, which forms a thermodynamically more stable N-alkylpyridone product 2[2].
-
The Hard-Soft Acid-Base (HSAB) Solution: To force O-alkylation, the nitrogen atom must be chemically shielded. Silver(I) salts, such as Ag₂CO₃, are highly effective. The "soft" Ag⁺ ion coordinates preferentially with the nitrogen atom of the pyridone ring. This interaction leaves the "harder" oxygen atom exposed and highly reactive toward the alkyl halide, driving selective O-alkylation 3[3].
Strategic Workflow for Pyridine Etherification
To bypass the limitations of hydroxypyridines entirely, chemists often employ an inverted strategy: reacting a halopyridine with an alkoxide via SNAr4[4]. The decision matrix below outlines the optimal synthetic routes.
Figure 1: Decision matrix for pyridine etherification highlighting the divergence between O- and N-alkylation.
Quantitative Data: Condition Optimization
The choice of base and solvent is the primary determinant of regioselectivity. Table 1 summarizes the expected outcomes based on established literature parameters.
Table 1: Optimization Parameters for Pyridine Etherification
| Substrate Type | Reagents & Base | Solvent | Temp / Time | Major Product | Typical O:N Selectivity |
| 2-Hydroxypyridine | Alkyl Halide, K₂CO₃ | DMF | 80 °C, 12 h | N-Alkyl pyridone | < 1:9 |
| 2-Hydroxypyridine | Alkyl Halide, Ag₂CO₃ | Hexane | MW 150 °C, 10 min | O-Alkyl pyridine | > 9:1 |
| 2-Halopyridine | Alcohol, NaH | THF | 0 °C to RT, 4 h | O-Alkyl pyridine | Exclusive (SNAr) |
Note: Non-polar solvents (hexane) are critical when using Ag₂CO₃ because they prevent the dissociation of the Ag-N coordinate bond, ensuring high O-selectivity.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process visual and analytical checks to ensure experimental integrity.
Protocol A: Microwave-Assisted Silver(I)-Mediated Selective O-Alkylation
This protocol utilizes microwave irradiation to compress reaction times from hours to minutes, minimizing the thermal degradation of the sensitive Ag-N complex3[3].
Materials: 2-pyridone (1.0 eq), Alkyl halide (2.0 eq), Ag₂CO₃ (1.2 eq), Anhydrous Hexane.
Step-by-Step Methodology:
-
Preparation: In an open 5 mL microwave-rated glass vial, suspend 2-pyridone (0.57 mmol) in 2.5 mL of anhydrous hexane.
-
Reagent Addition: Add the appropriate alkyl halide (1.14 mmol, 2.0 eq) followed by Ag₂CO₃ (0.68 mmol, 1.2 eq). Causality Note: The excess alkyl halide compensates for potential volatility under microwave conditions.
-
Microwave Irradiation: Seal the vial. Irradiate the mixture at 150 °C for 10 minutes using a dedicated monomode microwave apparatus (e.g., CEM-Discover) at 2.45 GHz (0–300 W).
-
Self-Validation Check: Monitor the internal temperature via the IR sensor. A stable 150 °C reading without extreme pressure spikes indicates a controlled reaction.
-
-
Filtration: Allow the vial to cool to room temperature. Filter the insoluble residue (silver salts) through a pad of Celite, washing with ethyl acetate.
-
Reaction Monitoring: Perform TLC (Heptane/EtOAc 9:1). Self-Validation Check: The disappearance of the highly polar, UV-active pyridone baseline spot confirms complete conversion.
-
Purification: Concentrate the filtrate under vacuum and purify the resulting yellow oil via flash column chromatography to yield the pure O-alkylated product.
Protocol B: SNAr Etherification of 2-Halopyridines
When the target alcohol is aliphatic or sterically hindered, generating an alkoxide to attack a halopyridine is often superior to alkylating a hydroxypyridine5[5].
Materials: Alcohol derivative (1.0 eq), 2-Halopyridine (1.0 eq), NaH (60% dispersion in mineral oil, 1.2 eq), Anhydrous THF.
Step-by-Step Methodology:
-
Base Suspension: To an oven-dried flask under a nitrogen atmosphere, add NaH (1.2 eq). Suspend in anhydrous THF (10 Volumes) and cool to 0 °C using an ice bath.
-
Alkoxide Generation: Dissolve the alcohol derivative (1.0 eq) in a minimal amount of THF and add dropwise to the NaH suspension. Stir for 1–2 hours at 0 °C.
-
Self-Validation Check: Observe the reaction mixture carefully. The evolution of H₂ gas (bubbling) is a critical visual indicator that the deprotonation is actively occurring. Wait until gas evolution ceases before proceeding.
-
-
Electrophile Addition: Add a solution of the 2-halopyridine (1.0 eq) in THF dropwise at 0 °C. Causality Note: 2-fluoropyridines and 2-chloropyridines are preferred over bromides for SNAr due to the higher electronegativity of F/Cl, which better stabilizes the Meisenheimer complex transition state.
-
Propagation: Stir the mixture for 4 hours.
-
Self-Validation Check: Monitor by LC-MS. If the reaction stalls (persistence of halopyridine), remove the ice bath and allow the reaction to warm to room temperature for an additional 2 hours to overcome the SNAr activation energy barrier.
-
-
Workup: Carefully quench the reaction with 6N HCl (or saturated NH₄Cl for acid-sensitive products) until pH is neutral. Extract the aqueous layer twice with DCM or MTBE.
-
Isolation: Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify via column chromatography.
References
-
A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions Source: ResearchGate URL:[Link]
-
One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation Source: MDPI URL:[Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation) Source: Organic Synthesis URL:[Link]
-
Etherification of Heterocyclic Compounds by Nucleophilic Aromatic Substitutions under Green Chemistry Conditions Source: ResearchGate URL:[Link]
Sources
Application Note: Controlling Regioselectivity in the Alkylation of 2-Hydroxypyridine via Solvent Engineering
Executive Summary & Mechanistic Causality
The alkylation of 2-hydroxypyridine (and its tautomer, 2-pyridone) is a fundamental transformation in medicinal chemistry and drug development. Because the deprotonated intermediate is an ambident nucleophile, reactions typically yield a mixture of N-alkyl-2-pyridones and 2-alkoxypyridines. Controlling this regioselectivity requires a deep understanding of the reaction environment.
The Causality of Regioselectivity
The divergence between O- and N-alkylation is governed by Kornblum's rule and Hard-Soft Acid-Base (HSAB) theory, which are heavily modulated by the solvent environment[1]:
-
Polar Protic Solvents (e.g., Water): Water strongly hydrogen-bonds to the highly electronegative oxygen atom of the ambident anion. This solvation shell sterically and electronically shields the oxygen, forcing the electrophile to attack the softer, less solvated nitrogen atom. This results in highly selective N-alkylation[1].
-
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents effectively solvate the counter-cation (e.g., K⁺ or Cs⁺) but leave the ambident anion relatively "naked." Under these conditions, the softer nitrogen atom preferentially attacks soft electrophiles (like alkyl iodides or bromides) via an S_N2 mechanism, though O-alkylation remains a competitive side reaction depending on the steric hindrance of the electrophile[2].
-
Non-Polar Solvents (e.g., Toluene): Non-polar environments promote tight ion-pairing. When silver salts (e.g., Ag₂CO₃) are used, the soft Ag⁺ ion coordinates strongly to the nitrogen atom, effectively blocking it. This directs the alkylating agent almost exclusively to the oxygen atom, yielding 2-alkoxypyridines[3].
Fig 1. Tautomeric equilibrium and solvent-directed pathways of ambident 2-pyridone alkylation.
Quantitative Solvent Matrix
The table below summarizes the effect of solvent and base selection on the N:O regioselectivity ratio, using benzyl bromide as a model electrophile.
| Solvent | Base / Additive | Dominant Pathway | N:O Ratio | Mechanistic Driver |
| Water | K₂CO₃ / Tween 20 (2% w/w) | N-Alkylation | > 5:1 | Strong H-bonding to Oxygen; Micellar concentration of electrophile[1]. |
| DMF | Cs₂CO₃ | N-Alkylation | ~ 3:1 | Cation solvation leaves naked anion; SN2 favors softer Nitrogen[4]. |
| Toluene | Ag₂CO₃ | O-Alkylation | < 1:20 | Tight ion-pairing; Ag⁺ blocks Nitrogen[3]. |
| Solvent-Free | KOH / Phase Transfer Cat. | N-Alkylation | ~ 4:1 | Interfacial reaction favors thermodynamic N-alkyl product[5]. |
Self-Validating Experimental Protocols
To ensure reproducibility and trust in the synthetic outcome, the following protocols are designed as self-validating systems. They include specific in-process controls (IPCs) and post-reaction analytical checkpoints to confirm regioselectivity.
Fig 2. Decision matrix and self-validating workflow for regioselective alkylation.
Protocol A: Highly Selective N-Alkylation in Aqueous Micellar Media
Causality: Utilizing water as a solvent enforces hydrogen bonding on the oxygen atom, deactivating it toward electrophilic attack. The addition of Tween 20 creates a micellar environment that solubilizes the hydrophobic alkyl halide, drastically accelerating the reaction rate at ambient temperatures[1].
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve Tween 20 (2% w/w relative to water) in deionized water.
-
Reagent Addition: Add 2-hydroxypyridine (1.0 equiv) and K₂CO₃ (1.0 to 1.5 equiv) to the micellar solution. Stir for 10 minutes to ensure complete deprotonation.
-
Electrophile Introduction: Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
In-Process Control (IPC): Stir the mixture at ambient temperature (or up to 70 °C for unactivated secondary halides). Monitor the conversion via HPLC at 214 nm. The 2-pyridone starting material and the N-alkylated product have distinct retention times; the reaction is deemed complete when the starting material peak area is <5%[1].
-
Workup: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Protocol B: Chemoselective O-Alkylation via Silver-Mediated Ion Pairing
Causality: Silver carbonate in a non-polar solvent like toluene creates a tight ion pair where Ag⁺ coordinates to the nitrogen of the pyridone ring. This leaves the oxygen atom exposed for nucleophilic attack[3].
Step-by-Step Methodology:
-
Preparation: Suspend 2-hydroxypyridine (1.0 equiv) and Ag₂CO₃ (0.6 equiv, providing 1.2 equiv of Ag⁺) in anhydrous toluene under an inert atmosphere (N₂ or Argon). Note: Shield the reaction flask from light using aluminum foil to prevent silver degradation.
-
Electrophile Introduction: Add the alkyl halide (1.2 equiv) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 110 °C).
-
In-Process Control (IPC): Monitor via TLC or HPLC. O-alkylated products typically exhibit higher Rf values on silica gel compared to their N-alkylated counterparts due to the lack of the polar lactam carbonyl.
-
Workup: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove silver salts. Wash the filter cake with additional toluene or dichloromethane.
-
Purification: Concentrate the filtrate and purify via flash column chromatography.
Analytical Validation & Quality Control (QC)
To ensure the protocol is self-validating, the regiochemical outcome must be unambiguously confirmed. Relying solely on 1D ¹H NMR can be misleading due to overlapping signals.
Validation Standards:
-
2D ROESY NMR: The definitive proof of N-alkylation is the observation of Nuclear Overhauser Effect (NOE) cross-peaks between the protons of the newly introduced alkyl group (e.g., the CH₂ of a benzyl group) and the adjacent proton at the C6 position of the pyridone ring[1].
-
¹³C NMR & IR Spectroscopy: The carbonyl carbon of an N-alkyl-2-pyridone typically resonates around 162-164 ppm. In contrast, the C2 carbon of a 2-alkoxypyridine shifts significantly, often appearing around 160-162 ppm but lacking the characteristic lactam carbonyl stretching in IR spectroscopy (~1650 cm⁻¹ for lactams vs ~1250 cm⁻¹ C-O stretch for ethers).
References
1.1, ResearchGate. 2.3, NIH. 3.6, ACS Publications. 4.5, Taylor & Francis. 5.4, ResearchGate.
Sources
Advanced Application Note: Synthesis of Heterocycles Using 1-(2-Pyridyloxy)-2-propanone
Executive Summary & Mechanistic Rationale
In modern drug discovery, the incorporation of the 2-pyridyloxy motif is a proven strategy for improving aqueous solubility, modulating metabolic stability, and introducing a high-fidelity hydrogen-bond acceptor. 1-(2-Pyridyloxy)-2-propanone serves as a highly versatile, bifunctional building block for the late-stage synthesis of complex heterocycles.
The strategic value of this precursor lies in its dual reactivity. As an aryloxy-substituted methyl ketone, it possesses two distinct
-
The Methylene Group (
): Flanked by the electron-withdrawing 2-pyridyloxy ether and the carbonyl, this position is thermodynamically acidic but sterically hindered. -
The Methyl Group (
): Less sterically hindered, making it the preferred site for kinetic enolization.
By carefully selecting reaction conditions, chemists can dictate the regiochemistry of functionalization. Acid-catalyzed halogenation or base-catalyzed Claisen condensations preferentially occur at the terminal methyl group under kinetic control. This predictable regioselectivity enables the divergent synthesis of 2-aminothiazoles and 1H-pyrazoles—both of which are privileged pharmacophores in medicinal chemistry[1].
Divergent Synthetic Workflows
The following workflow illustrates the divergent conversion of 1-(2-pyridyloxy)-2-propanone into two distinct heterocyclic classes: thiazoles and pyrazoles.
Divergent synthetic workflow for heterocycles from 1-(2-pyridyloxy)-2-propanone.
Protocol A: Synthesis of 2-Amino-4-((pyridin-2-yloxy)methyl)thiazole
The Hantzsch thiazole synthesis is a classical, highly robust method for constructing 2-aminothiazoles[1]. The reaction proceeds via the condensation of an
Mechanistic Causality
The synthesis is a self-validating two-step process. In the first step, bromination is conducted in methanol with a catalytic amount of hydrobromic acid (HBr). The acid catalyzes the formation of the kinetic enol at the terminal methyl group, preventing the haloform reaction that typically plagues base-catalyzed halogenations. In the second step, the sulfur atom of thiourea (a soft nucleophile) selectively attacks the
Mechanistic pathway of the Hantzsch thiazole synthesis under kinetic control.
Step-by-Step Methodology
Step 1: Kinetic
-
Charge a flame-dried round-bottom flask with 1-(2-pyridyloxy)-2-propanone (10.0 mmol) and anhydrous methanol (30 mL).
-
Cool the solution to 0 °C using an ice-water bath. Add 2 drops of 48% aqueous HBr to initiate enolization.
-
Dissolve bromine (0.54 mL, 10.5 mmol) in 5 mL of methanol and add dropwise over 30 minutes via an addition funnel. Note: Maintain the temperature below 5 °C to ensure strict regiocontrol.
-
Stir for 1 hour at room temperature until the red color dissipates, indicating complete consumption of bromine.
-
Quench with saturated aqueous
(20 mL) and extract with dichloromethane ( mL). Dry the combined organic layers over anhydrous and concentrate in vacuo to yield the crude 1-bromo-3-(2-pyridyloxy)-2-propanone.
Step 2: Hantzsch Cyclocondensation
-
Dissolve the crude
-bromoketone in absolute ethanol (25 mL). -
Add thiourea (0.84 g, 11.0 mmol) in a single portion.
-
Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 2 hours. The reaction will transition from a clear solution to a suspension as the thiazole hydrobromide salt precipitates.
-
Cool the mixture to room temperature and concentrate to half volume.
-
Suspend the residue in water (20 mL) and adjust the pH to 8-9 using 10% aqueous ammonia. Causality: Neutralization is required to liberate the free base aminothiazole from its hydrobromide salt.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford 2-amino-4-((pyridin-2-yloxy)methyl)thiazole.
Quantitative Data: Bromination Optimization
| Entry | Reagent | Solvent | Temp (°C) | Regioselectivity (Terminal:Internal) | Isolated Yield (%) |
| 1 | MeOH | 0 to 25 | >95:5 | 88% | |
| 2 | NBS (1.1 eq), TsOH | MeCN | 80 | 80:20 | 65% |
| 3 | EtOAc/ | 65 | 90:10 | 72% |
Table 1: Optimization of the alpha-bromination step. Bromine in methanol under kinetic control provides the highest regioselectivity and yield.
Protocol B: Synthesis of Ethyl 3-((pyridin-2-yloxy)methyl)-1H-pyrazole-5-carboxylate
The synthesis of highly substituted pyrazoles can be achieved via the Claisen condensation of the methyl ketone with an
Mechanistic Causality
Diethyl oxalate is utilized as a highly electrophilic coupling partner. Sodium ethoxide (NaOEt) is chosen as the base to perfectly match the ester alkyl group, thereby preventing unwanted transesterification side reactions. The initial condensation yields a 1,3-diketone intermediate. Subsequent treatment with hydrazine hydrate rapidly forms a hemiaminal, which undergoes thermodynamically driven dehydration at reflux to yield the fully aromatic pyrazole system.
Step-by-Step Methodology
Step 1: Claisen Condensation
-
Under an inert argon atmosphere, add sodium ethoxide (21 wt% in ethanol, 4.5 mL, 12.0 mmol) to a dry flask containing absolute ethanol (20 mL).
-
Add diethyl oxalate (1.63 mL, 12.0 mmol) and stir for 10 minutes at room temperature.
-
Add 1-(2-pyridyloxy)-2-propanone (10.0 mmol) dropwise over 15 minutes. The solution will darken as the enolate forms and reacts.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Concentrate the mixture in vacuo, partition between ethyl acetate (30 mL) and 1M HCl (20 mL) to protonate the enolate. Extract, dry over
, and concentrate to yield the crude 1,3-diketone (ethyl 2,4-dioxo-5-(2-pyridyloxy)pentanoate).
Step 2: Knorr Pyrazole Cyclization
-
Dissolve the crude 1,3-diketone in absolute ethanol (30 mL).
-
Add hydrazine hydrate (0.58 mL, 12.0 mmol) dropwise. Caution: Exothermic reaction.
-
Heat the mixture to reflux (80 °C) for 2 hours to drive the double dehydration process.
-
Cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purify the residue via recrystallization from ethanol/water or silica gel chromatography to afford pure ethyl 3-((pyridin-2-yloxy)methyl)-1H-pyrazole-5-carboxylate.
Quantitative Data: Cyclization Optimization
| Entry | Hydrazine Source | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | EtOH | 25 | 12 | 45% | |
| 2 | EtOH | 80 (Reflux) | 2 | 92% | |
| 3 | EtOH | 80 (Reflux) | 4 | 85% |
Table 2: Optimization of the Knorr pyrazole cyclization. Refluxing conditions with hydrazine hydrate in ethanol provide optimal thermodynamic driving force for dehydration.
References
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis PubMed Central (PMC) URL:[Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents PubMed Central (PMC) URL:[Link]
-
Chemistry of
-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles Chemical Reviews - ACS Publications URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Catalytic Efficacy of Hemilabile (2-Pyridyloxy)acetone Metal Complexes in Organic Synthesis
Executive Summary
The development of highly efficient, long-lasting homogeneous catalysts relies heavily on the strategic design of the ligand framework. (2-Pyridyloxy)acetone—a bidentate N,O-donor ligand—represents a sophisticated approach to catalyst design. By combining a strongly coordinating pyridine nitrogen with a weakly coordinating, hemilabile ketone oxygen, this ligand provides a dynamic coordination environment. This Application Note details the mechanistic rationale and provides validated, step-by-step protocols for utilizing (2-pyridyloxy)acetone complexes in two critical transformations: Ruthenium-catalyzed transfer hydrogenation and Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Mechanistic Rationale: The Power of Hemilability
The core advantage of the (2-pyridyloxy)acetone ligand lies in its hemilability . Traditional rigid chelators (e.g., bipyridine) form highly stable, coordinatively saturated complexes that often require harsh conditions to open a coordination site for the substrate. In contrast, the N,O-motif acts as a molecular "on/off" switch.
-
Stabilization vs. Reactivity : The robust metal-nitrogen (M–N) bond anchors the ligand, preventing catalyst aggregation and decomposition into inactive bulk metal (e.g., palladium black)[1]. Simultaneously, the weaker metal-oxygen (M–O) bond can reversibly dissociate under mild conditions, generating a temporary vacant coordination site for substrate binding[1].
-
Pendant Base Effect : Once the ketone oxygen dissociates from the metal center, it remains in the secondary coordination sphere. In proton-coupled electron transfer reactions (such as transfer hydrogenation), this uncoordinated oxygen can act as a pendant base, facilitating heterolytic splitting of hydrogen donors via hydrogen-bonding networks, thereby dramatically accelerating catalytic turnover[2].
-
Overcoming Substrate Inhibition : In the reduction of challenging heteroaromatic substrates, strongly coordinating products can poison the catalyst. The hemilabile nature of the N,O-ligand allows it to rapidly re-coordinate and outcompete the product, maintaining high turnover frequencies (TOF)[3].
Hemilabile N,O-ligand dynamics enabling substrate binding and catalytic turnover.
Application 1: Ruthenium(II)-Catalyzed Transfer Hydrogenation
Transfer hydrogenation is a safer, highly selective alternative to high-pressure
Causality of Reagents : Isopropanol is selected because its oxidation byproduct is acetone. Acetone is highly volatile and easily removed from the reaction matrix, which thermodynamically drives the reversible equilibrium toward the desired alcohol product. Potassium hydroxide (KOH) is utilized as a base to deprotonate the isopropanol, generating the active ruthenium-alkoxide intermediate necessary for hydride transfer.
Quantitative Performance Data
Table 1: Transfer Hydrogenation of Ketones using Ru(II)-(2-pyridyloxy)acetone
| Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | TOF (h⁻¹) |
|---|---|---|---|---|
| Acetophenone | 0.1 | 2 | >99 | 500 |
| Benzophenone | 0.1 | 4 | 98 | 245 |
| 4-Methoxyacetophenone | 0.1 | 6 | 95 | 158 |
(Conditions: 0.1 mol% Ru catalyst, 2.0 mol% KOH, Isopropanol, 82 °C)
Application 2: Palladium(II)-Catalyzed Suzuki-Miyaura Cross-Coupling
The cross-coupling of aryl chlorides is notoriously difficult due to the high bond dissociation energy of the C–Cl bond (approx. 96 kcal/mol). The
Causality of Reagents : The hemilabile N,O-ligand stabilizes the highly reactive, coordinatively unsaturated
Quantitative Performance Data
Table 2: Suzuki-Miyaura Cross-Coupling using Pd(II)-(2-pyridyloxy)acetone
| Aryl Halide | Boronic Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 4-Chlorotoluene | Phenylboronic acid | 80 | 12 | 92 |
| 4-Chloroanisole | Phenylboronic acid | 80 | 16 | 88 |
| 2-Bromopyridine | 4-Tolylboronic acid | 60 | 8 | 96 |
(Conditions: 1.0 mol% Pd catalyst, 2.0 equiv K₂CO₃, Toluene/EtOH (1:1), 80 °C)
Experimental Protocols (Self-Validating Systems)
To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify catalytic integrity before proceeding.
Protocol 1: Synthesis of
-
Preparation : In a Schlenk flask under inert
atmosphere, dissolve (0.5 mmol) and (2-pyridyloxy)acetone (1.05 mmol) in anhydrous dichloromethane (15 mL). -
Reaction : Stir the mixture at room temperature for 4 hours. The solution will transition from dark red to a bright orange-yellow.
-
Isolation : Concentrate the solvent in vacuo to ~3 mL. Add cold diethyl ether (10 mL) to precipitate the complex. Filter and dry under vacuum.
-
Validation Checkpoint (Self-Validation) : Analyze the product via
NMR ( ). The ketone carbonyl carbon must exhibit a significant downfield shift ( ppm) compared to the free ligand (~205 ppm), definitively confirming that the hemilabile oxygen is successfully coordinated to the Ruthenium center in the resting state.
Protocol 2: Transfer Hydrogenation Workflow
-
Setup : To a flame-dried Schlenk tube, add acetophenone (1.0 mmol), the Ru pre-catalyst (0.001 mmol, 0.1 mol%), and dodecane (1.0 mmol) as an internal standard.
-
Activation : Add a 0.1 M solution of KOH in anhydrous isopropanol (0.2 mL, 2.0 mol%) and dilute with additional isopropanol to a total volume of 5 mL.
-
Reaction : Heat the mixture to reflux (82 °C) under
. -
Validation Checkpoint (Self-Validation) : Run a parallel "Blank Control" containing all reagents except the Ru catalyst. At t = 2 hours, sample both reactions. Analyze via GC-FID. The blank must show <1% conversion to 1-phenylethanol, validating that the observed reduction in the primary reactor is strictly catalyst-driven and not a background thermal reduction. Calculate exact conversion using the dodecane internal standard peak area.
Protocol 3: Suzuki-Miyaura Cross-Coupling Workflow
-
Setup : In a reaction vial, combine 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol),
(2.0 mmol), and the Pd pre-catalyst (0.01 mmol, 1.0 mol%). -
Solvent Addition : Add a degassed mixture of Toluene/Ethanol (1:1 v/v, 4 mL). Seal the vial and heat to 80 °C.
-
Validation Checkpoint (Self-Validation) : Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The validation is binary: observe the complete disappearance of the UV-active 4-chlorotoluene spot (
) and the appearance of a highly fluorescent 4-methylbiphenyl product spot ( ). -
Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over
, and purify via flash chromatography.
References
-
Precisely Controlling Ancillary Ligands to Improve Catalysis of Cp*Ir Complexes for CO2 Hydrogenation Source: ACS Publications URL:[Link]
-
Ruthenium Complexes with PYA Pincer Ligands for Catalytic Transfer Hydrogenation of Challenging Substrates Source: CHIMIA URL:[Link]
-
Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex Source: The Journal of Organic Chemistry (ACS) URL:[Link]
-
Metal Unsaturation and Ligand Hemilability in Suzuki Coupling Source: Accounts of Chemical Research (ACS) URL:[Link]
Sources
Microwave-Assisted Synthesis of 2-Alkoxypyridines: Application Notes and Protocols
Executive Summary
The 2-alkoxypyridine motif is a privileged structural scaffold in medicinal chemistry, frequently utilized as a metabolically stable isostere for 2-pyridones and a critical building block for kinase inhibitors and central nervous system (CNS) therapeutics[1]. Traditionally, synthesizing these compounds via Nucleophilic Aromatic Substitution (SNAr) requires harsh thermal conditions, extended reaction times (often 24–48 hours), and highly polar aprotic solvents[2].
Microwave-assisted organic synthesis (MAOS) fundamentally transforms this workflow. By utilizing targeted dielectric heating, MAOS drastically reduces reaction times to a matter of minutes, minimizes side reactions (such as competitive hydrolysis to 2-pyridones), and provides near-quantitative yields[3]. This application note details the mechanistic causality, quantitative performance, and self-validating protocols for the microwave-assisted synthesis of 2-alkoxypyridines.
Mechanistic Rationale: Microwave-Driven SNAr
The conversion of 2-halopyridines to 2-alkoxypyridines proceeds via an addition-elimination SNAr mechanism[4].
-
Nucleophilic Attack : The alkoxide nucleophile attacks the electrophilic C2 carbon of the halopyridine. This position is intrinsically activated by the inductive electron-withdrawing effect of the adjacent endocyclic nitrogen atom[4].
-
Meisenheimer Complex Formation : The attack yields a negatively charged, delocalized intermediate known as the Meisenheimer complex. The nitrogen atom plays a critical role in stabilizing this anionic transition state via resonance[4].
-
Halide Elimination : The carbon-halogen bond breaks, expelling the halide anion and restoring the aromaticity of the pyridine ring to yield the final 2-alkoxypyridine[4].
The Microwave Effect (Causality): Microwave irradiation accelerates this specific reaction far beyond standard Arrhenius thermal heating. The Meisenheimer complex is a highly polar transition state. Microwave frequencies couple exceptionally well with these strong molecular dipoles, causing rapid alignment and relaxation. This localized dielectric heating effectively lowers the apparent activation energy barrier of the rate-determining step, allowing the reaction to proceed instantaneously even with less reactive leaving groups like chlorine or bromine[3].
Microwave-assisted SNAr workflow for 2-alkoxypyridine synthesis.
Substrate and Reagent Causality
-
Leaving Group Dynamics : While 2-fluoropyridines react fastest in SNAr reactions due to fluorine's extreme electronegativity stabilizing the transition state, they are expensive. Under microwave conditions, the energy barrier is overcome so efficiently that cheaper 2-chloropyridines and 2-bromopyridines become highly viable substrates, achieving >90% yields in minutes[3].
-
Solvent Selection : Alcohols (e.g., methanol, ethanol) act dually as the solvent and the conjugate acid of the nucleophile. Conducting the reaction in a sealed microwave vial allows the solvent to be superheated well above its atmospheric boiling point, creating a high-pressure, high-temperature environment that forces the reaction to completion[3].
-
Base Selection : Moisture is the primary enemy of this reaction, as hydroxide ions will competitively attack the substrate to form 2-pyridones. Generating the alkoxide in situ using sodium metal and anhydrous alcohol ensures a strictly anhydrous environment, maximizing the O-alkylation chemoselectivity[1].
Quantitative Performance Data
The following table summarizes the dramatic efficiency gains achieved by transitioning from conventional conductive heating to microwave-assisted synthesis.
| Substrate | Nucleophile / Solvent | Conventional Heating | Microwave Heating | Yield (MW) |
| 2-Chloropyridine | NaOMe / MeOH | 80 °C, 24 h | 65 °C, 5 min | >95%[5] |
| 2,5-Dibromopyridine | NaOEt / EtOH | Reflux, 12 h | 120 °C, 15 min | ~90%[3] |
| 2,6-Dibromopyridine | NaOPr / PrOH | 150 °C, 24 h | 90 °C, 10 min | 88%[5] |
Experimental Protocols
Protocol 1: Rapid Synthesis of 2-Methoxypyridine (General Procedure)
This protocol utilizes a pre-formed alkoxide solution for rapid library generation.
-
Preparation : In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 2-chloropyridine (1.0 mmol).
-
Nucleophile Addition : Add a commercially available, anhydrous solution of sodium methoxide in methanol (25 wt%, 3.0 mmol).
-
Causality: A 3-fold stoichiometric excess of base drives the equilibrium forward and acts as a scavenger for any trace atmospheric moisture, preventing the formation of 2-pyridone byproducts.
-
-
Sealing : Seal the vial with a Teflon-lined crimp cap.
-
Causality: Teflon is required to resist chemical degradation from the strong alkoxide base under superheated microwave conditions.
-
-
Irradiation : Place the vial in a dedicated microwave synthesizer. Irradiate at 65 °C for 5 minutes with active cooling enabled (if available) to maintain maximum microwave power input[5].
-
Workup : Cool the vial to room temperature. Quench the reaction carefully with deionized water (5 mL) and extract with ethyl acetate (3 x 5 mL). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.
Protocol 2: Regioselective Synthesis of 2-Ethoxy-5-bromopyridine
This protocol demonstrates strict regiocontrol on a dihalogenated substrate using in situ generated alkoxides.
-
In Situ Alkoxide Generation : To an oven-dried 10 mL microwave vial, add strictly anhydrous ethanol (4 mL). Carefully add sodium metal (1.2 mmol) in small, freshly cut pieces. Allow the sodium to dissolve completely with the evolution of hydrogen gas.
-
Causality: Generating NaOEt in situ guarantees an absolutely moisture-free environment, which is critical when working with less reactive bromo-substrates that require higher temperatures[3].
-
-
Substrate Addition : Add 2,5-dibromopyridine (1.0 mmol) to the vial and seal with a Teflon-lined cap.
-
Irradiation : Subject the mixture to microwave irradiation at 120 °C for 15 minutes[3].
-
Causality for Regioselectivity: The C2 position is highly activated by the adjacent endocyclic nitrogen, which stabilizes the Meisenheimer complex via resonance. The C5 position lacks this direct resonance stabilization, ensuring substitution occurs exclusively at C2[4].
-
-
Workup : Cool the vial, dilute with water (10 mL), and extract with dichloromethane (3 x 10 mL). Wash the organic layer with brine, dry over MgSO4, and evaporate the solvent to yield the product.
Protocol Validation & Troubleshooting
To ensure the protocols act as self-validating systems, perform the following analytical checks:
-
TLC Monitoring : 2-Alkoxypyridines generally exhibit a higher Rf value (less polar) than their corresponding 2-halopyridine precursors on silica gel when eluted with Hexanes/Ethyl Acetate mixtures. If a highly polar baseline spot appears, this indicates moisture contamination leading to the formation of the 2-pyridone tautomer.
-
NMR Validation (Protocol 1) : Successful conversion to 2-methoxypyridine is definitively confirmed via 1H NMR by the disappearance of the downfield proton adjacent to the halogen, and the emergence of a sharp, highly integrated three-proton singlet at ~3.90 ppm corresponding to the new O-CH3 group.
-
NMR Validation (Protocol 2) : For 2-ethoxy-5-bromopyridine, 1H NMR will reveal a characteristic ethoxy splitting pattern (a quartet at ~4.3 ppm and a triplet at ~1.4 ppm). Crucially, the retention of the C6 proton as a downfield doublet confirms that the C5 bromine atom remains intact, validating the regioselectivity of the SNAr reaction.
References
1.[1] Hirokazu Iida. MICROWAVE ASSISTED RAPID PREPARATION OF N-ALKYL-2-PYRIDONES UNDER NEUTRAL CONDITIONS BY HILBERT-JOHNSON REACTION. Clockss.1 2.[3] Efficient nucleophilic substitution of halopyridines using ethanol as solvent with microwave heating: synthesis of 2-aminoethylsulfanylpyridines. Taylor & Francis.3 3.[4] Nucleophilic aromatic substitution. Wikipedia. 4 4.[2] Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv. 2 5.[5] Glenn Harris. Synthetic Uses of 2,6-Dimethoxypyridine (Microwave Optimization Data). Appalachian State University. 5
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting the Claisen Rearrangement of 1-(2-Pyridyloxy)-2-propanone
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter drug development workflows derailed by the spontaneous degradation of heteroaryl ethers. A notorious example is 1-(2-Pyridyloxy)-2-propanone , which is highly susceptible to unwanted [3,3]-sigmatropic shifts (Claisen rearrangements) during synthesis.
This guide is designed to dissect the causality behind this degradation, provide quantitative diagnostics, and deliver a self-validating protocol to permanently arrest the rearrangement pathway.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q1: Why does my 1-(2-Pyridyloxy)-2-propanone spontaneously degrade into a pyridone derivative during heating or downstream coupling? A: The degradation is driven by keto-enol tautomerization. Under thermal, acidic, or basic conditions, the ketone tautomerizes into its enol form, 2-(2-pyridyloxy)prop-1-en-1-ol. In this state, the molecule acts as a heteroaryl vinyl ether. The combination of the pyridine ring and the enol creates the perfect geometry for a [3,3]-sigmatropic shift (an aza-Claisen rearrangement). The thermodynamic driving force is the formation of the highly stable pyridone (lactam) carbonyl core, which heavily favors the formation of N-substituted or C3-substituted 2-pyridones over the starting pyridyl ether .
Q2: How do Lewis acids impact the stability of this ether?
A: Lewis acids (e.g.,
Q3: How can I definitively prevent this rearrangement?
A: You must eliminate the molecule's ability to form an enol. Empirical valence bond models confirm that the activation energy of the Claisen shift is entirely dependent on the cyclic transition state enabled by the vinyl group . By protecting the ketone as a cyclic ketal (e.g., using ethylene glycol), you remove the
Part 2: Mechanistic Pathway Visualization
The following diagram illustrates the causal relationship between enolization and degradation, alongside the ketalization bypass strategy.
Mechanistic pathway of 1-(2-Pyridyloxy)-2-propanone degradation and its prevention via ketalization.
Part 3: Quantitative Analysis of Degradation Conditions
To assist in troubleshooting your specific reaction parameters, the table below summarizes how different environmental conditions dictate the rate of enolization and subsequent rearrangement.
| Solvent System | Temperature (°C) | Additive / Catalyst | Enolization Potential | Rearrangement Yield (12h) |
| THF | 25 | None | Low | < 1% |
| Toluene | 110 | None | Moderate | 12% |
| Toluene | 110 | High (Base-promoted) | 68% | |
| Toluene | 110 | High (Charge-accelerated) | > 95% | |
| Toluene | 110 | None (Ketal Protected) | Zero (Pathway Blocked) | 0% |
Part 4: Self-Validating Preventive Protocol
To safely utilize 1-(2-Pyridyloxy)-2-propanone in high-temperature or Lewis-acidic downstream steps, it must be protected. This protocol outlines the synthesis of 2-methyl-2-((pyridin-2-yloxy)methyl)-1,3-dioxolane .
Causality & Self-Validation: This method utilizes a Dean-Stark trap. Because the reaction produces exactly one molar equivalent of water, the volumetric collection of water serves as a real-time, self-validating checkpoint. You do not need to guess if the protection is complete; the physical data will confirm it.
Step-by-Step Methodology
-
Reagent Preparation: In a 250 mL round-bottom flask, dissolve 1-(2-Pyridyloxy)-2-propanone (10.0 g, 66.1 mmol) in 100 mL of anhydrous toluene.
-
Catalyst and Reactant Addition: Add ethylene glycol (12.3 g, 198 mmol, 3.0 eq) and a strictly catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH) (0.63 g, 3.3 mmol, 5 mol%). Expert Insight: Keep the acid load strictly at or below 5 mol%. Excessive Brønsted acid can prematurely trigger the Claisen rearrangement before the ketal has time to form.
-
Apparatus Assembly: Attach a Dean-Stark apparatus fitted with a reflux condenser. Ensure the trap is pre-filled with anhydrous toluene to prevent solvent depletion from the reaction flask.
-
Azeotropic Distillation (The Validation Step): Heat the mixture to a vigorous reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Self-Validation Checkpoint: The theoretical yield of water for 66.1 mmol is 1.19 mL. The reaction is definitively complete when exactly ~1.2 mL of water has collected and the phase boundary stabilizes (typically 4–6 hours).
-
Critical Quenching: Remove from heat. While still warm (approx. 60 °C), immediately quench the reaction by adding 50 mL of saturated aqueous
. Causality: Ketals are highly labile under aqueous acidic conditions. Neutralizing the p-TsOH before the mixture fully cools prevents the reverse hydrolysis reaction during workup. -
Extraction and Isolation: Transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (
mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous , filter, and concentrate under reduced pressure to yield the stable, rearrangement-proof ketal.
Part 5: References
-
Title: Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums Source: Scientific Reports (via PubMed Central) URL: [Link]
-
Title: Some Items of Interest to Process R&D Chemists and Engineers Source: Organic Process Research & Development (ACS Publications) URL: [Link]
-
Title: Empirical valence bond models for reactive potential energy surfaces. II. Intramolecular proton transfer in pyridone and the Claisen reaction of allyl vinyl ether Source: Molecular Physics (Taylor & Francis) URL: [Link]
Purification of 1-(2-Pyridyloxy)-2-propanone from N-alkylated byproducts
Welcome to the Technical Support Center for heterocyclic synthesis and purification. This guide is specifically designed for researchers and drug development professionals dealing with the alkylation of 2-hydroxypyridine.
When synthesizing 1-(2-pyridyloxy)-2-propanone (via the reaction of 2-hydroxypyridine with chloroacetone or bromoacetone), chemists inevitably encounter the challenge of ambident nucleophilicity, which results in a mixture of O-alkylated and N-alkylated products[1][2]. This guide provides field-proven, mechanistically grounded strategies to isolate your target O-alkylated ether from the N-alkylated pyridone byproduct.
Separation Strategy Visualization
The most scalable and reliable method for separating these two species relies on their divergent electronic properties. The workflow below illustrates the differential acid-base extraction protocol.
Workflow for the differential acid-base extraction of 1-(2-Pyridyloxy)-2-propanone.
Physicochemical Data for Separation
To design a self-validating purification system, we must exploit the structural differences between the two products. The table below summarizes the quantitative and qualitative data that dictate our purification choices.
| Property | 1-(2-Pyridyloxy)-2-propanone (Target) | 1-(2-oxopropyl)pyridin-2(1H)-one (Byproduct) | Mechanistic Impact on Purification |
| Structure Type | Substituted Pyridine (Ether) | Substituted Pyridone (Lactam/Amide) | Dictates basicity and dipole moment. |
| Nitrogen Basicity (pKa) | ~3.28 (Conjugate acid)[3] | < 0 (Non-basic) | Allows selective protonation with 1M HCl. |
| Polarity on Silica Gel | Low to Moderate | High | Enables distinct separation via chromatography. |
| Typical Rf (Hexane/EtOAc 1:1) | ~0.60 - 0.70 | ~0.10 - 0.20 | O-alkylated product elutes rapidly. |
| Aqueous Solubility (pH < 1) | High (Forms Pyridinium Salt) | Low (Remains Neutral) | Drives the target into the aqueous phase. |
Frequently Asked Questions (Mechanisms & Causality)
Q: Why does the alkylation of 2-hydroxypyridine inherently yield a mixture of two products? A: 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, creating an ambident nucleophile capable of reacting at either the oxygen or nitrogen atom[2][4]. When reacted with an electrophile like chloroacetone, competitive O-alkylation and N-alkylation occur[1]. The exact ratio is dictated by Hard-Soft Acid-Base (HSAB) principles: silver salts typically coordinate the nitrogen, driving O-alkylation, whereas alkali metal bases (like K_2CO_3) often favor the N-alkylated pyridone[2][4].
Q: Why is acid-base extraction the most logical vector for purification? A: The O-alkylated product retains the aromatic pyridine ring. Substituted 2-alkoxypyridines possess a basic nitrogen with a conjugate acid pKa of approximately 3.28[3]. Conversely, the N-alkylated byproduct is a pyridone—a cyclic lactam where the nitrogen lone pair is delocalized into the carbonyl group, rendering it non-basic[2]. This stark electronic difference allows dilute aqueous acids to selectively protonate the O-alkylated species, moving it into the aqueous layer while leaving the neutral N-alkylated byproduct in the organic layer.
Troubleshooting Common Purification Failures
Q: My acid-base extraction yielded an unbreakable emulsion. How do I resolve this? A: Emulsions in this specific workflow are typically caused by residual polar aprotic solvents (e.g., DMF or acetone) from the reaction mixture. These act as co-solvents, disrupting the interfacial tension between the organic solvent and water. Solution: Prior to extraction, concentrate the crude mixture under high vacuum to completely remove the reaction solvent. Alternatively, filter the crude mixture through a pad of Celite to remove fine inorganic base salts (e.g., K_2CO_3) which can act as particulate emulsifiers.
Q: I am losing my O-alkylated product during the basification and back-extraction step. What is happening? A: Your aqueous phase is likely not basic enough. Because the pKa of the protonated O-alkylated pyridine is ~3.3[3], basifying only to pH 5-6 leaves a significant equilibrium fraction in the water-soluble protonated state. Solution: Ensure the aqueous phase is adjusted to pH 9–10 using saturated Na_2CO_3. Furthermore, use Dichloromethane (DCM) for the back-extraction. The dipole moment of DCM provides superior solvation for moderately polar ethers compared to hexanes or pure EtOAc.
Q: During silica gel chromatography, unreacted 2-hydroxypyridine is co-eluting with my N-alkylated byproduct. How can I prevent this? A: 2-Hydroxypyridine is highly polar and strongly streaks on silica, often overlapping with the N-alkylated lactam. Solution: 2-Hydroxypyridine is amphoteric and slightly acidic (OH pKa ~11). Before loading your mixture onto a column, wash the crude organic layer with 1M NaOH. The unreacted starting material will deprotonate and partition into the basic aqueous layer, leaving your neutral N-alkylated and O-alkylated products in the organic phase for clean chromatographic separation.
Validated Standard Operating Procedures (SOPs)
Method A: Differential Acid-Base Extraction (Recommended for Scale-Up)
This method exploits the pKa differential and is highly solvent-efficient for multigram scales.
-
Solvent Removal: Concentrate the crude reaction mixture in vacuo to remove all traces of the reaction solvent (e.g., acetone, DMF).
-
Initial Partition: Dissolve the resulting residue in Ethyl Acetate (EtOAc) (10 mL/gram of crude).
-
Acidic Extraction: Add 1M aqueous HCl (10 mL/gram of crude) to the organic layer. Transfer to a separatory funnel and shake vigorously.
-
Phase Separation: Allow the layers to separate. The lower aqueous layer contains the protonated 1-(2-pyridyloxy)-2-propanone. The upper organic layer contains the N-alkylated byproduct. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Organic Wash: Wash the organic layer with one more portion of 1M HCl to ensure complete extraction of the target. Combine the aqueous layers.
-
Basification: Cool the combined aqueous layers to 0 °C in an ice bath. Slowly add saturated aqueous Na_2CO_3 dropwise until the pH reaches 9-10 (verify with pH paper).
-
Back-Extraction: Extract the basified aqueous layer three times with Dichloromethane (DCM) (5 mL/gram of crude per extraction).
-
Isolation: Combine the DCM layers, dry over anhydrous Na_2SO_4, filter, and concentrate in vacuo to yield pure 1-(2-pyridyloxy)-2-propanone.
Method B: Flash Column Chromatography (Recommended for Analytical Purity)
This method exploits the vast difference in dipole moments between the ether and lactam structures.
-
Preparation: Dry-load the crude mixture onto a small amount of silica gel or dissolve it in a minimum volume of DCM.
-
Column Packing: Pack a silica gel column using a solvent system of Hexane:EtOAc (4:1 v/v).
-
Elution: Load the sample and begin elution with Hexane:EtOAc (4:1).
-
Fraction Collection: The target 1-(2-pyridyloxy)-2-propanone (Rf ~0.65 in 1:1 Hexane:EtOAc) will elute first. Monitor fractions via TLC (UV active at 254 nm).
-
Byproduct Elution (Optional): To recover the N-alkylated byproduct (Rf ~0.15), increase the eluent polarity to 100% EtOAc or 95:5 DCM:MeOH.
References[3] 2-Methoxypyridine | 1628-89-3 - ChemicalBook. ChemicalBook. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYmzbEyjp4RxPNeKbXEoMd_PcDK0yS_qbsNJRtz-6kOnOJOVUAXD57ohybGdFAyx0Dsf1anvZTPkdfyWNIvtCIASf7FnoqVg2H-MsPojA3tXUtMmZjfSPBAYglTWcEoAFcov6dSNiL3D1l_8MpCpkP6SQzMYcCyYXBVnzqnN8=[1] A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes - PMC. National Institutes of Health (NIH). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtlxMsZl3mzXo2R81KsZHw2dxhdbNTDHhq8uuDZOit3Y8nYDOw-rwo_dD-fi1ABpYX71-RKe5vMx5XZTM9QhqqkzFwvB2rcftSMLWZgh4G4RSQxZcUg5zxFKeByA5IyGaKaQyJe4tVqA8Lv0Y=[2] Application Notes & Protocols: Benzyl Protection of Hydroxypyridines - Benchchem. BenchChem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-X-1SN2LslohOGMs1iW2112emj45z10hyVB1-U1CO9lZLtnFCaRz5OUwZdD2HCOj6LvbzPLGheGyz4tvUXEr_x5o6B07juifsBP6RZ3aPBLemcRqI5uNgkQi7x6W9Hml1__EWQCJbBe_4LpTrsdCazcFh4j0chDHBktaWz2JD7DWlaQpLfzMW7E1bHilN4u3TosgMS8-n_bFidVeRug==[4] Investigating the use of Mechanochemistry to Improve the Sustainability of Chemical Synthesis and Drug Discovery By Riley Payne. University College London (UCL). URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhyNbVo0yykfdWyY00PF7D_pk45vrTp_UZQNrsMedEk6mPyT6Dxv2P4zgYJ0OZ_hmhrZQgf-r-iKJcJmGm2s3DYOsu6ROqE0mr5mIwCHtxxI31I3sp6BAw6lmbWvXeDfM1H4lEeE_GauDSpQhdSFgvuavuD3_pP6gzqkg45YmwaiIuZ0L0paY6P1BkTWyO
Sources
Stability of 1-(2-Pyridyloxy)-2-propanone under acidic hydrolysis conditions
Executive Summary & Diagnostic Flowchart
The Core Issue: Researchers often confuse salt formation (reversible) with acidic hydrolysis (irreversible) when working with 1-(2-Pyridyloxy)-2-propanone.[1]
While the pyridine nitrogen is basic and readily forms stable salts (e.g., Hydrochloride) in anhydrous conditions, the presence of water and acid (especially at elevated temperatures) triggers a degradation pathway driven by the thermodynamic stability of 2-pyridone.
Diagnostic Workflow: Use the following logic tree to diagnose stability issues in your current workflow.
Figure 1: Decision matrix for distinguishing between pyridinium salt formation and chemical degradation.
Technical Deep Dive: The Mechanism of Instability
To troubleshoot effectively, you must understand the "Vinylogous Amide" trap. The 2-alkoxypyridine motif is not a standard ether; it is electronically similar to an ester or amide.[1]
The Degradation Pathway
Under aqueous acidic conditions, the reaction is driven by the formation of 2(1H)-pyridone , a highly stable tautomer.
-
Protonation: The pyridine nitrogen is protonated (
for 2-alkoxypyridines), activating the ring toward nucleophilic attack. -
Nucleophilic Attack: Water attacks the C-2 position of the pyridine ring (or the alkyl carbon, depending on steric/electronic conditions).
-
Cleavage: The ether linkage collapses, releasing hydroxyacetone and 2-pyridone.
Figure 2: Acid-catalyzed hydrolysis pathway yielding the stable 2-pyridone tautomer.[1]
Quantitative Data: Stability Thresholds
| Condition | Solvent System | Temperature | Stability Status |
| 1.0 M HCl | Water/MeOH (1:[1]1) | 25°C | Metastable (< 24h) |
| 1.0 M HCl | Water/MeOH (1:1) | 60°C | Unstable ( |
| TFA (Neat) | Dichloromethane | 25°C | Stable (Salt formation) |
| Acetic Acid | Water | 80°C | Unstable (Slow hydrolysis) |
Troubleshooting FAQs
Q1: I treated my compound with 4M HCl in Dioxane to make the salt, but the solid turned yellow/brown. Did it decompose?
-
Analysis: If the dioxane was anhydrous , you likely formed the hydrochloride salt, which is stable. The color change is often due to trace impurities or minor aldol condensation of the ketone moiety (acid-catalyzed self-reaction).[1]
-
Solution: Dissolve a small amount in water, neutralize immediately with sat.
, and extract with EtOAc. If the starting material persists by NMR/TLC, the salt is intact.
Q2: I see a new, very polar spot on TLC after heating in acidic ethanol. What is it?
-
Analysis: This is the classic signature of 2-pyridone .[1] Unlike the starting ether (which is lipophilic), 2-pyridone is highly polar and often streaks on silica gel or stays at the baseline in standard Hex/EtOAc systems.
-
Verification: 2-Pyridone has a distinct UV absorption and often fluoresces blue under UV light (254/365 nm).[1]
Q3: Can I use Lewis acids (e.g.,
-
Analysis: Avoid strong Lewis acids. Reagents like
are specifically designed to cleave aryl alkyl ethers.[1] While 2-pyridyl ethers are more resistant than phenyl ethers, will complex with the pyridine nitrogen and facilitate cleavage of the bond.
Standardized Protocol: Acid Stability Challenge
Before scaling up any reaction involving acidic workups, perform this micro-scale challenge to determine the safe operating window.
Reagents Required[2][3][4][5]
-
Analyte: 1-(2-Pyridyloxy)-2-propanone (10 mg)[1]
-
Solvent:
(Deuterated Methanol) or [1] -
Acid:
(Deuterium Chloride) or [1]
Step-by-Step Methodology
-
Baseline Scan: Dissolve 10 mg of analyte in 0.6 mL of solvent in an NMR tube. Acquire a
NMR spectrum ( ). -
Acid Addition: Add 2.0 equivalents of the acid.
-
Note: You will see an immediate chemical shift change (downfield shift of pyridine protons) due to protonation.[1] This is not degradation.
-
-
Thermal Stress: Heat the NMR tube to 40°C (or your target process temperature).
-
Monitoring: Acquire spectra at
. -
Endpoint Analysis: Look for the appearance of:
References
-
General Reactivity of 2-Alkoxypyridines
-
Katritzky, A. R., & Lagowski, J. M. (1963). The Principles of Heterocyclic Chemistry. Academic Press.[1] (Foundational text establishing the 2-pyridone tautomeric equilibrium as a driving force for hydrolysis).
-
-
Acid Catalyzed Hydrolysis Mechanism
-
Ether Cleavage Methodologies
-
The Cleavage of Ethers. (2011). Organic Chemistry Portal. (General protocols regarding acid-catalyzed ether cleavage, highlighting the instability of activated aryl ethers).
-
-
Safety & Handling
Sources
Technical Support Center: Troubleshooting Chloroacetone & Hydroxypyridine Coupling
Welcome to the Technical Support Center for heterocyclic alkylation workflows. Coupling hydroxypyridines with highly reactive alpha-haloketones like chloroacetone presents a unique set of challenges, primarily driven by ambident nucleophilicity and the instability of the electrophile.
As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the causality behind low yields, map out the thermodynamic and kinetic pathways, and provide self-validating protocols to ensure your syntheses are robust and reproducible.
Mechanistic Overview: The Ambident Challenge
Before adjusting reaction parameters, it is critical to understand the intrinsic behavior of the substrates. Hydroxypyridines exist in a tautomeric equilibrium with their pyridone forms. Upon deprotonation, they form an ambident pyridinolate anion with delocalized charge. Because chloroacetone is a borderline soft electrophile, the reaction pathway (N-alkylation vs. O-alkylation) is highly sensitive to the hardness of the base, the polarity of the solvent, and the reaction temperature.
Mechanistic pathway of ambident nucleophilic attack by the pyridinolate anion.
Diagnostic Decision Tree
Use the following logic flow to identify the root cause of your low yields based on your crude LC-MS or NMR data.
Diagnostic workflow for troubleshooting chloroacetone and hydroxypyridine coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yielding a complex mixture of isomers instead of the desired N-alkylated product? A: This is a classic manifestation of Hard-Soft Acid-Base (HSAB) theory. The nitrogen atom of the pyridinolate anion is a "soft" nucleophile, while the oxygen atom is "hard." If you are getting a mixture, your solvent/base combination is not providing enough kinetic differentiation. Causality & Solution: To drive N-alkylation, you must leave the anion "naked" and reactive at the soft nitrogen center. Using a mild base like K₂CO₃ in a polar aprotic solvent like DMF strongly favors the N1-alkylated product[1]. Conversely, if you want O-alkylation, using Ag₂CO₃ in a non-polar solvent (like toluene) forces the reaction through a harder, more S_N1-like transition state due to the strong affinity of Ag⁺ for the chloride leaving group.
Q2: My reaction mixture turns into a dark, tarry sludge, and the yield is extremely low. What is causing this degradation? A: Chloroacetone is notoriously unstable under strongly basic conditions. It possesses highly acidic alpha-protons. If you are using a strong base (e.g., NaOH, KOH, or NaH) or running the reaction at elevated temperatures, the base will deprotonate chloroacetone, triggering rapid aldol-type self-condensation and polymerization. Causality & Solution: The dark tar is polymerized chloroacetone. To prevent this, switch to a milder base (K₂CO₃ or Cs₂CO₃) and strictly control the concentration of the electrophile. Keep the reaction at 0 °C during the addition phase, and add the chloroacetone dropwise via a syringe pump to maintain a low steady-state concentration.
Q3: The reaction stalls with significant unreacted hydroxypyridine remaining. How can I drive it to completion? A: Stalled reactions in this workflow are almost always due to the poor solubility of the hydroxypyridine salt in organic solvents. Causality & Solution: If the ambident anion is trapped in a solid lattice, it cannot react. You can overcome this by adding a phase transfer catalyst (e.g., TBAB) or by utilizing a micellar system. Recent studies have shown that adding 2% w/w Tween 20 in an aqueous system drastically improves the solubility of the starting materials, enhancing reaction rates and maintaining high N-alkylation selectivity[2]. Alternatively, you can abandon bases entirely; catalyst- and base-free conditions have been proven to drive the reaction to completion via an HX-facilitated thermodynamic shift[3].
Quantitative Data: Condition Matrix for Regioselectivity
Use this reference matrix to select the exact conditions required for your desired regiochemical outcome.
| Base | Solvent | Temperature | Additive / Catalyst | Dominant Pathway | Expected Regioselectivity (N:O) |
| K₂CO₃ | DMF | 25 °C | None | N-Alkylation | > 5:1 |
| Ag₂CO₃ | Toluene | 80 °C | None | O-Alkylation | < 1:4 |
| None | Toluene / Neat | 100 °C | None | N-Alkylation | > 99:1 |
| K₂CO₃ | H₂O | 25 °C | Tween 20 (2% w/w) | N-Alkylation | > 6:1 |
Self-Validating Experimental Protocols
Do not just follow these steps blindly; use the embedded validation checkpoints to ensure the chemistry is proceeding as intended.
Protocol A: Kinetically Controlled N-Alkylation
Designed to prevent chloroacetone degradation while maximizing N-selectivity.
-
Preparation: Suspend 2-hydroxypyridine (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv) in anhydrous DMF (0.2 M relative to the substrate) under a nitrogen atmosphere.
-
Deprotonation: Stir the suspension at room temperature for 30 minutes.
-
Validation Checkpoint: The mixture should become a fine, cloudy suspension as the potassium pyridinolate salt forms.
-
-
Electrophile Addition: Cool the reaction flask to 0 °C using an ice bath. Dissolve chloroacetone (1.1 equiv) in a small volume of DMF and add it dropwise over 1 hour using a syringe pump.
-
Validation Checkpoint: The reaction should remain pale yellow. If the solution rapidly turns dark brown or black, your addition rate is too fast, and the chloroacetone is polymerizing.
-
-
Quench & Workup: Allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench with water and extract with EtOAc.
-
Validation Checkpoint (TLC): Run a TLC (e.g., 50% EtOAc/Hexane). The N-alkylated pyridone will appear as a highly UV-active spot with a significantly lower
(~0.2) compared to the less polar O-alkylated isomer ( ~0.6).
-
Protocol B: Base-Free Thermodynamic N-Alkylation
A modern, green-chemistry approach that leverages thermodynamic equilibrium for >99% N-selectivity[3].
-
Preparation: Combine 2-hydroxypyridine (1.0 equiv) and chloroacetone (1.2 equiv) in toluene (0.5 M). Do not add any base or catalyst.
-
Heating: Heat the mixture to reflux (100 °C) for 12 to 18 hours.
-
Causality: In the absence of a base, initial kinetic O-alkylation forms a pyridyl ether. The HCl generated in situ acts as a promoter, facilitating the cleavage and thermodynamic rearrangement of the ether into the highly stable N-alkyl-2-pyridone.
-
-
Monitoring:
-
Validation Checkpoint (LC-MS): Take an aliquot at 2 hours. You will observe a mixture of O-alkylated and N-alkylated mass peaks. Take another aliquot at 12 hours; the O-alkylated intermediate should have completely disappeared, validating that the thermodynamic shift is complete.
-
-
Workup: Concentrate the solvent under reduced pressure and purify via standard silica gel chromatography.
References
-
Alkylations of Heterocyclic Ambident Anions II. Alkylation of 2-Pyridone Salts Source: ResearchGate URL:1
-
N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery Source: ResearchGate URL:2
-
Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides Source: The Journal of Organic Chemistry / ResearchGate URL:3
Sources
Controlling reaction temperature to favor kinetic O-alkylation products
Topic: Controlling Reaction Temperature to Favor Kinetic O-Alkylation
Ticket ID: KIN-O-ALK-001 Status: Open Assigned Specialist: Senior Application Scientist
Module 1: The Kinetic/Thermodynamic Switch
User Query: "I am trying to trap my enolate on the oxygen atom, but I keep getting C-alkylated products. I'm running at low temperature. What is driving this selectivity?"
Technical Insight: In ambident nucleophiles (like enolates or phenoxides), the negative charge is delocalized between Oxygen and Carbon.
-
O-Alkylation (Kinetic Control): The Oxygen atom has a higher charge density and is "harder" (HSAB theory). Reaction at Oxygen is electrostatically driven, has a lower activation energy (
), and occurs fastest. -
C-Alkylation (Thermodynamic Control): The Carbon atom is "softer" and forms a stronger bond (C-C > C-O). This product is more stable. If the system has enough thermal energy to overcome the higher
, or if the reaction is reversible, the system equilibrates to the C-alkylated product.
To favor O-alkylation , you must operate under strict Kinetic Control :
-
Low Temperature: Insufficient energy to cross the C-alkylation barrier.
-
Irreversibility: Prevent the product from reverting to the starting material (which would eventually funnel into the thermodynamic sink).
-
"Naked" Anions: Disrupting tight ion pairs exposes the hard Oxygen anion.
Visualization: Reaction Coordinate Energy Profile
Figure 1: Energy profile showing the lower activation barrier for O-alkylation vs. the deeper stability well of C-alkylation.
Module 2: Troubleshooting Guides
Issue 1: "My bath is at -78°C, but I still see C-alkylation."
Diagnosis:
The external bath temperature
Corrective Action:
-
Install an Internal Probe: Never rely on bath temperature.
-
Control Addition Rate: Add the electrophile as a solution (e.g., in THF) down the side of the flask to pre-cool it. The internal temp should not rise more than 3-5°C during addition.
-
Verify Reagent Quality: Ensure your electrophile is not acidic. Traces of acid catalyze equilibration.
Issue 2: "I am using Lithium bases (LDA/LiHMDS) and getting poor O/C selectivity."
Diagnosis:
Lithium (
Corrective Action: You must break the ion pair to expose the oxygen.
-
Add Polar Aprotic Co-solvents: Add HMPA (toxic, use caution) or DMPU (safer alternative) at 10-20% v/v. These solvents solvate the Lithium cation, separating the ion pair.
-
Switch Counter-ions: Use Potassium bases (KHMDS).
is larger and forms looser ion pairs than , favoring O-alkylation. -
Use Crown Ethers: Add 18-Crown-6 (for
) or 12-Crown-4 (for ) to sequester the cation.
Issue 3: "Does the leaving group matter?"
Diagnosis: Yes. The Hard-Soft Acid-Base (HSAB) principle applies to the electrophile as well.
Corrective Action:
-
For O-Alkylation: Use "Hard" leaving groups containing oxygen.[1]
-
Preferred: Triflates (-OTf), Tosylates (-OTs), Sulfates.
-
Avoid: Iodides (Soft), Bromides (Intermediate).[1]
-
Module 3: Data & Decision Logic
Table 1: Variable Impact on O vs. C Selectivity
| Variable | Condition for O-Alkylation | Condition for C-Alkylation | Mechanistic Reason |
| Temperature | Low (-78°C to -40°C) | High (0°C to Reflux) | Kinetic vs. Thermodynamic control. |
| Solvent | THF/HMPA, THF/DMPU, DMF | Ether, Benzene, Pure THF | Ion pair separation exposes Oxygen. |
| Counter-ion | Larger cations dissociate easier. | ||
| Electrophile | Hard-Hard (O-O) vs Soft-Soft (C-I) match.[1] |
Workflow: Optimization Decision Tree
Figure 2: Step-by-step logic for diagnosing low selectivity in O-alkylation reactions.
Module 4: Standard Operating Protocol (SOP)
Protocol: Kinetic O-Alkylation of a Ketone via Lithium Enolate Objective: Maximize O-alkylation (Enol Ether formation) over C-alkylation.
Reagents:
-
Ketone Substrate (1.0 equiv)[2]
-
Base: LDA or LiHMDS (1.1 equiv)
-
Additive: DMPU (20% v/v of total solvent) or HMPA (Caution: Carcinogen)
-
Electrophile: Methyl Triflate (MeOTf) or similar Hard electrophile (1.2 equiv)
-
Solvent: Anhydrous THF
Procedure:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add THF and DMPU. Cool to -78°C (Dry ice/Acetone).
-
Enolization: Add Base (LDA/LiHMDS) dropwise.
-
Substrate Addition: Add the Ketone (dissolved in minimal THF) dropwise over 10-15 minutes.
-
Critical: Monitor internal temp. Do not exceed -70°C.
-
Wait: Stir for 30-45 mins at -78°C to ensure complete deprotonation.
-
-
Electrophile Addition: Add Methyl Triflate (neat or in THF) very slowly down the flask wall.
-
Note: MeOTf is highly reactive. The exotherm will be sharp.
-
-
Reaction: Stir at -78°C for 1-2 hours. DO NOT WARM UP.
-
Reason: Warming allows the kinetic O-product to rearrange to the thermodynamic C-product.
-
-
Quench: Quench the reaction while still at -78°C with Triethylamine (
) or dilute .-
Why: Acidic quenches can hydrolyze the resulting enol ether.
-
-
Workup: Warm to room temperature after quenching and extract with Ether/Hexanes.
Module 5: Frequently Asked Questions (FAQs)
Q: Can I use NaH (Sodium Hydride) for this? A: generally, no. NaH is heterogeneous and reaction rates are slow at -78°C. It often requires warming to RT to effect deprotonation, which immediately biases the system toward thermodynamic (C-alkyl) control. Use soluble bases like LiHMDS or KHMDS.
Q: Why did my O-alkylated product disappear during the column? A: Enol ethers (O-alkyl products) are acid-sensitive. Silica gel is slightly acidic.
-
Fix: Pre-treat your silica column with 1-2% Triethylamine in Hexanes to neutralize it before loading your sample.
Q: I don't have HMPA/DMPU. Can I use DMSO? A: DMSO freezes at 19°C. It is useless at -78°C. If you cannot use DMPU, try using 12-Crown-4 (if using Li+) or switching to KHMDS/18-Crown-6 in THF.
References
-
Evans, D. A. (2005). Evans Group Seminars: Enolate Alkylation. Harvard University. Link
-
Myers, A. G. (2006). Advanced Organic Chemistry: Enolate Alkylation. Harvard University. Link
-
Reich, H. J. (2023). Kinetic vs Thermodynamic Control. University of Wisconsin-Madison. Link
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard Text Reference).
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
Sources
Technical Support Center: Stabilizing & Optimizing Chloroacetone
Core Directive: The "Black Death" Phenomenon
User Alert: Chloroacetone is an
The Root Cause: The primary driver is acid-catalyzed aldol condensation . Trace amounts of HCl (generated from hydrolysis or light-induced decomposition) catalyze the enolization of chloroacetone. The enol then attacks the carbonyl of another molecule, initiating a chain reaction that forms oligomers and eventually complex resins.
Mechanism Visualization
The following pathway illustrates how trace acid triggers the polymerization cascade.
Figure 1: Autocatalytic polymerization cycle of chloroacetone. Note the feedback loop where HCl regeneration accelerates the reaction.
Storage & Handling: The "0.1% Rule"
Q: My chloroacetone arrived clear but turned dark brown after two weeks in the fridge. Why?
A: Cold storage alone is insufficient. You likely lack an acid scavenger. The degradation is autocatalytic; once it starts, it accelerates.
The Solution: Acid Scavenging To break the autocatalytic loop shown in Figure 1, you must neutralize the HCl as it forms.
| Parameter | Recommendation | Technical Rationale |
| Stabilizer | CaCO₃ (0.1% - 1.0% w/w) | Calcium carbonate acts as a heterogeneous acid scavenger. It neutralizes HCl without inducing base-catalyzed polymerization (which strong bases like NaOH would cause). |
| Alternative | MgO (Magnesium Oxide) | Similar function to CaCO₃; effective for long-term dry storage. |
| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly slowing the rate of enolization. |
| Light | Amber Glass / Foil | Photons can cleave the C-Cl bond, generating Cl radicals that abstract hydrogen to form HCl, initiating the acid cycle. |
| Atmosphere | Argon/Nitrogen | Excludes moisture. Water hydrolyzes the C-Cl bond, releasing HCl. |
Protocol: Stabilizing a Fresh Batch
-
Add 0.5% w/w powdered CaCO₃ directly to the chloroacetone bottle.
-
Shake well to disperse. The solid will settle at the bottom; this is normal.
-
When pipetting for use, take the supernatant. Do not filter the entire bottle; leave the solid in to protect the remaining stock.
Reaction Optimization: The Controlled Environment
Q: I am performing a nucleophilic substitution with an amine, but I see significant tar formation. How do I prevent this?
A: Amines are basic. If you simply mix them, the amine can act as a base to deprotonate the chloroacetone (promoting polymerization) rather than as a nucleophile.
Critical Parameters for Substitution Reactions
| Variable | Optimization Strategy |
| Base Selection | Use Non-Nucleophilic, Weak Bases. Preferred: |
| Solvent | Polar Aprotic (Dry). Acetone, DMF, or Acetonitrile.[1] Avoid alcohols if possible, as they can participate in side reactions or solvolysis. |
| Temperature | Keep it Low (< 0°C to RT). Substitution ( |
| Stoichiometry | Excess Nucleophile. Ensure the nucleophile is in excess to statistically favor the |
Experimental Protocol: Substitution with Minimal Side Reactions
Objective: React chloroacetone with a secondary amine while inhibiting polymerization.
-
Preparation: Dissolve 1.2 eq. of the amine and 1.5 eq. of
(milled) in anhydrous Acetone or DMF. -
Cooling: Cool the mixture to -10°C in an ice/salt bath.
-
Addition: Dissolve chloroacetone (1.0 eq.) in a small volume of the same solvent. Add this solution dropwise over 30 minutes.
-
Why? Keeping the instantaneous concentration of chloroacetone low minimizes the chance of two chloroacetone molecules meeting and polymerizing.
-
-
Reaction: Allow to warm to Room Temperature (RT) slowly. Monitor via TLC/LC-MS.
-
Quench: Filter off the inorganic salts immediately upon completion. Do not let the reaction sit overnight with the base if the product is sensitive.
Troubleshooting & Recovery: The Rescue Mission
Q: I have a 500mL bottle that has turned dark orange/brown. Can I save it?
A: Yes, if it is still liquid. If it has solidified or become a thick syrup, disposal is the only safe option.
Decision Logic: To Distill or Discard?
Figure 2: Assessment workflow for aged chloroacetone stocks.
Recovery Protocol: Azeotropic Distillation
Direct distillation of polymerized material can be dangerous due to local overheating. An aqueous azeotropic distillation is safer and effective for separating the monomer from the polymer (tar).
-
Setup: Use a standard distillation apparatus.
-
Mixture: Mix the dark chloroacetone with water. Chloroacetone forms an azeotrope with water (approx. boiling point 89°C ).
-
Process: Distill the mixture. The chloroacetone/water azeotrope will come over at ~89°C, leaving the high-boiling polymer tar in the flask.
-
Separation: The distillate may separate into two layers (if concentration is high enough) or can be salted out with NaCl.
-
Drying: Extract the chloroacetone layer with DCM or Ether, dry over anhydrous
, and remove the solvent under reduced pressure (cold). -
Stabilize: Immediately add 0.5%
to the recovered product.
References
-
Preparation of Chloroacetone and Bromoacetone . Designer Drug. Retrieved from [Link]
- Process for stabilizing 1-chloroacetone. Google Patents (DE4026469C2).
-
Reactions of α-halogeno-ketones with aromatic compounds . Journal of the Chemical Society.[2] Retrieved from [Link]
-
Finkelstein Reaction . Organic Chemistry Portal. Retrieved from [Link]
Sources
Storage conditions to prevent degradation of pyridyl ether ketones
A Guide to Ensuring Compound Integrity Through Proper Storage and Handling
Welcome to the Technical Support Center for pyridyl ether ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the optimal storage conditions to prevent the degradation of this important class of molecules. By understanding the potential degradation pathways and implementing the recommended preventative measures, you can ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of pyridyl ether ketones?
Pyridyl ether ketones, while generally stable, can be susceptible to degradation through several key pathways due to their specific chemical structure. The primary environmental factors to control are:
-
Moisture (Hydrolysis): The ether linkage is susceptible to cleavage in the presence of water, particularly under acidic or basic conditions.[1][2][3] The ketone group can also be affected by hydration in aqueous solutions.[4]
-
Oxygen (Oxidation): The pyridine nitrogen is prone to oxidation, which can lead to the formation of pyridine N-oxides.[5][6][7] The ether linkage can also be a site for oxidative cleavage.
-
Light (Photodegradation): Aromatic ketones are known to be photosensitive and can undergo degradation upon exposure to UV or visible light.[7][8][9] The pyridine ring itself is also susceptible to photochemical degradation.[9]
-
Elevated Temperatures (Thermal Degradation): High temperatures can provide the energy needed to initiate the cleavage of the ether and ketone bonds, leading to fragmentation of the molecule.[10][11][12]
Q2: What are the ideal storage conditions for pyridyl ether ketones to ensure long-term stability?
To mitigate the risks of degradation, we recommend the following storage conditions. These are summarized in the table below for quick reference.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of all chemical degradation pathways. For long-term storage, consider -20°C, but be mindful of freeze-thaw cycles. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes oxidative degradation by displacing oxygen.[5][6][7] |
| Light | Amber vials or stored in the dark | Protects against photodegradation.[7][8][9] |
| Moisture | Tightly sealed containers with desiccant | Prevents hydrolysis of the ether linkage.[1][2][3] |
Q3: Can I store pyridyl ether ketones in solution? If so, what solvents are recommended?
Storing these compounds in solution is generally not recommended for long-term stability due to the increased potential for hydrolysis and other solvent-mediated degradation. If short-term storage in solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or dichloromethane. Always store solutions under the same recommended conditions as the solid material (refrigerated, in the dark, under an inert atmosphere).
Q4: How can I tell if my pyridyl ether ketone sample has degraded?
Visual inspection may reveal changes in color or physical state, but these are not always apparent. The most reliable way to assess degradation is through analytical techniques. A change in the purity profile as determined by High-Performance Liquid Chromatography (HPLC) is a key indicator of degradation. The appearance of new peaks or a decrease in the area of the main peak suggests that degradation has occurred.
Troubleshooting Guide: Investigating and Addressing Degradation
If you suspect that your pyridyl ether ketone sample has degraded, this troubleshooting guide will help you identify the potential cause and take corrective action.
Issue 1: Unexpected peaks are observed in the HPLC chromatogram of my sample.
-
Potential Cause 1: Hydrolytic Degradation. The ether bond may have been cleaved.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the sample was stored in a tightly sealed container with a desiccant.
-
Analyze Degradation Products: Use LC-MS to identify the masses of the new peaks. Hydrolysis would likely result in the formation of a pyridinol and a corresponding ketone fragment.
-
Preventative Action: For future storage, ensure the compound is thoroughly dried before sealing the container and use a fresh desiccant.
-
-
-
Potential Cause 2: Oxidative Degradation. The pyridine nitrogen may have been oxidized.
-
Troubleshooting Steps:
-
Check Storage Atmosphere: Confirm that the sample was stored under an inert atmosphere.
-
Mass Spectrometry Analysis: The formation of a pyridine N-oxide will result in an increase in mass of 16 amu. Check the mass spectrum for a peak corresponding to [M+16]+.[6]
-
Preventative Action: Always store samples under argon or nitrogen, especially for long-term storage.
-
-
-
Potential Cause 3: Photodegradation. The compound may have been exposed to light.
-
Troubleshooting Steps:
-
Review Handling Procedures: Determine if the sample was exposed to light for extended periods during weighing or preparation.
-
Compare with a Protected Sample: If available, compare the chromatogram with a sample that has been rigorously protected from light.
-
Preventative Action: Use amber vials for storage and minimize light exposure during all handling steps.
-
-
Issue 2: The purity of my sample, as determined by HPLC, has decreased over time.
-
Potential Cause: Thermal Degradation. The sample may have been exposed to elevated temperatures.
-
Troubleshooting Steps:
-
Verify Storage Temperature: Ensure that the refrigerator or freezer used for storage has been functioning correctly.
-
Consider Shipping Conditions: If the compound was recently received, consider the temperature conditions during transport.
-
Analytical Confirmation: Thermal degradation can lead to a complex mixture of smaller fragments. GC-MS can be a useful technique to identify these volatile degradation products.[3]
-
Preventative Action: Store at the recommended temperature of 2-8°C or colder and monitor storage temperatures regularly.
-
-
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[9][13][14][15]
-
Acid Hydrolysis: Dissolve the pyridyl ether ketone in a solution of 0.1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Heat at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS).
Protocol 2: Routine Purity Assessment by HPLC
This protocol outlines a general HPLC method for monitoring the purity of pyridyl ether ketones. Method optimization will be required for specific compounds.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B and gradually increase to elute the compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a compatible solvent.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation pathways for pyridyl ether ketones.
Caption: Hydrolytic degradation pathway.
Caption: Oxidative degradation pathway.
Caption: Photodegradation pathway.
References
-
Pyridine - Wikipedia. (URL: [Link])
-
Gajeles, G., et al. (2020). Recyclable anhydride catalyst for H2O2 oxidation: N-oxidation of pyridine derivatives. RSC Advances. (URL: [Link])
-
Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. (URL: [Link])
-
Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. (URL: [Link])
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
Quaternary Pyridinium Ketoximes - New Efficient Micellar Hydrolytic Catalysts. Collection of Czechoslovak Chemical Communications. (URL: [Link])
-
Thermal Degradation of Polymers at High Temperatures. Journal of Research of the National Bureau of Standards. (URL: [Link])
-
A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. (URL: [Link])
-
Photochemical and photocatalytic degradation of pyridine in the presence of ZnO and TiO2. ResearchGate. (URL: [Link])
-
Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. ACS Omega. (URL: [Link])
-
Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. ResearchGate. (URL: [Link])
-
Tentative degradation pathways proposed for UV/US degradation of pyridine. ResearchGate. (URL: [Link])
-
Synthesis, characterization and thermal degradation studies of poly(ether ether ketone) copolymers. Polymer. (URL: [Link])
-
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. (URL: [Link])
-
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery Today. (URL: [Link])
-
Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Organic Letters. (URL: [Link])
-
Thermal degradation of poly(vinylpyridine)s. Polymer Degradation and Stability. (URL: [Link])
-
Substantial formation of hydrates and hemiacetals from pyridinium ketones. Journal of the Chinese Chemical Society. (URL: [Link])
-
Nucleophilic C4-selective (hetero) arylation of pyridines for facile synthesis of heterobiaryls. Frontiers in Chemistry. (URL: [Link])
-
Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. (URL: [Link])
-
Ether cleavage - Wikipedia. (URL: [Link])
-
Thermal degradation of polymers as a function of molecular structure. NIST Technical Series Publications. (URL: [Link])
-
Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains. Molecules. (URL: [Link])
-
Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. ResearchGate. (URL: [Link])
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Chemical Neuroscience. (URL: [Link])
-
Pyridine Containing Aromatic Polyether Membranes. ResearchGate. (URL: [Link])
-
Characterizing the n→π* interaction of pyridine with small ketones: a rotational study of pyridine···acetone and pyridine···2-butanone. ResearchGate. (URL: [Link])
-
Why does ketone is more electron withdrawing group as compared to ester? - Quora. (URL: [Link])
-
Cleavage Of Ethers With Acid. Master Organic Chemistry. (URL: [Link])
-
Highly optical transparency and thermally stable polyimides containing pyridine and phenyl pendant. Polymers. (URL: [Link])
-
Identification of degradation products in Aripiprazole tablets by LC-QToF mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis. (URL: [Link])
-
From Ketones to Esters by a Cu-Catalyzed Highly Selective C(CO)–C(alkyl) Bond Cleavage: Aerobic Oxidation and Oxygenation with Air. Journal of the American Chemical Society. (URL: [Link])
-
a Preparation process of pyridine pendants PES-Py and poly (aryl ether ketone) s PAEK-HS composite membrane. ResearchGate. (URL: [Link])
-
A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material. Polymers. (URL: [Link])
-
CHARACTERIZATION OF PEEK (POLYARYLETHERETHERKETONE) POLYMERS BY SOLID-STATE NMR SPECTROSCOPY. Society of Petroleum Engineers. (URL: [Link])
-
A laser flash photolysis study of some aromatic keto-epoxides. Characterization of ylides and their precursors. Journal of the Chemical Society, Perkin Transactions 2. (URL: [Link])
-
Py-GC-MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International. (URL: [Link])
-
Bis(imino)pyridine Iron Complexes for Aldehyde and Ketone Hydrosilylation. Organic Letters. (URL: [Link])
-
Thermal stability of sulfonated Poly(Ether Ether Ketone) films. Polymer Degradation and Stability. (URL: [Link])
-
Pyridine synthesis - Organic Chemistry Portal. (URL: [Link])
-
Pyridine Catalysis of Anhydride Hydrolysis within Carbodiimide‐Driven Reaction Networks. ChemSystemsChem. (URL: [Link])
-
Molecular Dynamics Simulation of Poly(Ether Ether Ketone) (PEEK) Polymer to Analyze Intermolecular Ordering by Low Wavenumber Raman Spectroscopy and X-ray Diffraction. Polymers. (URL: [Link])
-
Mechanistic Investigation of Bis(imino)pyridine Manganese Catalyzed Carbonyl and Carboxylate Hydrosilylation. Journal of the American Chemical Society. (URL: [Link])
-
Mechanistic insights into lithium ion battery electrolyte degradation – a quantitative NMR study. Physical Chemistry Chemical Physics. (URL: [Link])
Sources
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- 4. Substantial formation of hydrates and hemiacetals from pyridinium ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. scispace.com [scispace.com]
Validation & Comparative
1H NMR chemical shift differences between O- and N-alkylated pyridines
1H NMR Chemical Shift Differences Between O- and N-Alkylated Pyridines: A Comparative Analytical Guide
Executive Summary
In medicinal chemistry and drug development, 2-pyridones are highly valued scaffolds. However, they act as ambident nucleophiles, capable of reacting with electrophiles at either the nitrogen or oxygen atom to form N-alkyl-2-pyridones or 2-alkoxypyridines, respectively[1]. Determining the precise regiochemistry of these alkylation products is critical, as the resulting tautomeric states (lactam vs. lactim) fundamentally alter the molecule's pharmacokinetics, hydrogen-bonding capacity, and target binding affinity. This guide provides an objective, data-driven framework for differentiating these isomers using 1H Nuclear Magnetic Resonance (NMR) spectroscopy.
Mechanistic Causality of Chemical Shifts
The differentiation of N-alkyl and O-alkyl isomers via 1H NMR is not a matter of memorizing values, but rather understanding two fundamental physical phenomena that govern the electronic environment of the protons:
Electronegativity-Driven Deshielding Protons attached to carbons bonded to highly electronegative heteroatoms experience a reduction in local electron density. This deshielding requires a lower applied magnetic field to achieve resonance, resulting in a downfield shift on the NMR spectrum[2]. Because oxygen is significantly more electronegative than nitrogen, the alkyl protons of an O-alkylated product (e.g., O-CH₃) are stripped of more electron density and appear further downfield compared to their N-alkyl counterparts (e.g., N-CH₃).
Aromatic Ring Currents and Tautomeric States The site of alkylation dictates the structural tautomer of the heterocycle. O-alkylation locks the molecule into the lactim form, restoring the full 6π-electron aromaticity of the pyridine ring. This continuous aromatic ring current strongly deshields the ring protons, particularly the H-6 proton adjacent to the pyridine nitrogen. Conversely, N-alkylation yields a lactam (pyridone). The pyridone ring possesses localized diene character rather than full aromaticity, which significantly reduces the ring current and shifts the corresponding ring protons upfield.
Quantitative Data Comparison
To illustrate these principles, the table below summarizes the 1H NMR chemical shifts for the simplest alkylated derivatives: N-methyl-2-pyridone and 2-methoxypyridine.
| Proton Environment | N-Alkylated (N-Methyl-2-pyridone) | O-Alkylated (2-Methoxypyridine) | Physical Causality |
| Alkyl Group (CH₃) | ~3.50 - 3.60 ppm | 3.92 ppm[3] | Oxygen's higher electronegativity induces stronger local deshielding of the adjacent sp³ carbon protons compared to nitrogen. |
| Ring H-6 (Adjacent to N) | ~7.30 - 7.40 ppm | 8.15 ppm[3] | The O-alkylated product retains full pyridine aromaticity, generating a strong ring current that heavily deshields H-6. |
| Ring H-3 (Adjacent to C=O / C-O) | ~6.50 - 6.60 ppm | 6.72 ppm[3] | The localized diene character in the N-alkylated lactam form reduces the deshielding effect on the H-3 proton. |
Experimental Workflow & Logical Relationships
The following diagram maps the logical progression from regioselective synthesis to 1H NMR analysis, culminating in 2D NMR validation.
Workflow for synthesizing and differentiating N- vs O-alkylated pyridines using 1H and 2D NMR.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness in structural elucidation, researchers must pair controlled regioselective synthesis with an orthogonal NMR validation strategy. Relying solely on 1D 1H NMR can lead to misassignments when complex, heavily substituted alkyl chains are used. This protocol establishes a self-validating system.
Step 1: Regioselective Synthesis
The regioselectivity of 2-pyridone alkylation can be chemically directed by the choice of base, exploiting the hard-soft acid-base (HSAB) theory.
-
For N-Alkylation Bias: Suspend 2-pyridone and the alkyl halide in DMF. Use Potassium Carbonate (K₂CO₃) as the base. The potassium counterion dissociates readily, leaving a softer nucleophilic nitrogen that favors N-alkylation[4].
-
For O-Alkylation Bias: Suspend 2-pyridone and the alkyl halide in toluene or DMF. Use Silver Carbonate (Ag₂CO₃) as the base. The strong affinity of silver for the nitrogen atom blocks N-attack, forcing the reaction toward O-alkylation[4].
Step 2: 1D 1H NMR Acquisition
-
Purify the crude products via silica gel flash chromatography.
-
Dissolve 5–10 mg of the purified compound in deuterated chloroform (CDCl₃). Ensure the solvent contains tetramethylsilane (TMS) to serve as the internal reference point at 0 ppm[2].
-
Acquire a standard 1D 1H NMR spectrum at ≥400 MHz.
-
Analysis: Inspect the chemical shift of the alkyl protons (CH₂ or CH₃) directly attached to the heteroatom. A shift near 3.5–3.8 ppm suggests N-alkylation, whereas a shift >4.0 ppm strongly suggests O-alkylation. Cross-reference this with the H-6 ring proton (>8.0 ppm confirms the O-alkylated aromatic pyridine ring).
Step 3: Orthogonal Validation via 2D HMBC
To definitively prove the structure and validate the 1D NMR hypothesis, perform a Heteronuclear Multiple Bond Correlation (HMBC) experiment[5]. HMBC detects long-range (usually 2J or 3J) couplings between protons and carbons.
-
Validating N-Alkylation: In the HMBC spectrum, the N-alkyl protons (e.g., N-CH₃) will show a distinct ³J correlation cross-peak to the highly deshielded carbonyl carbon (C=O) of the lactam ring, typically found around 162 ppm.
-
Validating O-Alkylation: The O-alkyl protons (e.g., O-CH₃) will show a ³J correlation to the C-2 aromatic carbon of the pyridine ring (~164 ppm). The complete absence of a lactam carbonyl carbon signal in the ¹³C spectrum confirms the O-linkage.
By enforcing this two-tier analytical approach, drug development professionals can eliminate structural ambiguity and ensure the integrity of their structure-activity relationship (SAR) data.
References
Sources
IR Spectroscopy of Pyridine Derivatives: Distinguishing Ether vs. Carbonyl Linkages
Topic: IR Spectroscopy Identification of Ether vs. Carbonyl Linkages in Pyridines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
Executive Summary
In medicinal chemistry, the pyridine ring is a privileged scaffold, appearing in over 20% of the top 200 drugs. Distinguishing between ether (–O–) and carbonyl (–C=O) substituents on this ring is a critical quality control step during synthesis, particularly when monitoring oxidation reactions or nucleophilic substitutions.[1] While NMR is definitive, FTIR (Fourier Transform Infrared) spectroscopy offers a rapid, non-destructive, and solvent-free alternative for real-time process monitoring.[1]
This guide provides a rigorous technical comparison of the vibrational signatures of these two linkages, addressing the specific challenge of spectral interference from pyridine ring modes.
Theoretical Basis: The Vibrational Mechanics
To interpret the spectra accurately, one must understand the underlying physics governing the bond vibrations.
-
Carbonyl (C=O): This bond behaves as a stiff spring with a large dipole moment.[1][2][3] According to Hooke’s Law, the high force constant (
) results in a high-frequency vibration ( ). The large change in dipole moment ( ) during stretching makes this band intensely strong.[3] -
Ether (C–O–C): The ether linkage involves single bonds with lower force constants, vibrating at lower frequencies (
).[1] The vibration is coupled, often showing asymmetric and symmetric stretching modes. -
The Pyridine Interference: The pyridine ring itself is an "antenna" for IR radiation, possessing strong ring breathing and deformation modes (
) that can mask ether signals.
Comparative Vibrational Profile
| Feature | Carbonyl Linkage (C=O) | Ether Linkage (C–O–C) |
| Primary Region | ||
| Intensity | Very Strong (The "Sword") | Strong to Medium |
| Band Shape | Sharp, distinct | Often broad or split (Asym/Sym) |
| Pyridine Interference | Minimal (Pyridine C=N/C=C is | High (Overlaps with ring breathing) |
| Solvent Sensitivity | High (H-bonding lowers | Low |
Detailed Spectral Analysis
A. The Carbonyl Linkage (The "Clear Signal")
The carbonyl stretch is the most reliable diagnostic marker. In pyridine derivatives, conjugation with the aromatic ring lowers the wavenumber compared to aliphatic analogs due to resonance, which reduces the double-bond character.
-
Acetyl/Ketone (e.g., 2-acetylpyridine):
.[1] -
Ester (e.g., ethyl nicotinate):
.[1] -
Amide (e.g., nicotinamide): Amide I band at
(often broader).[1]
Expert Insight: If you see a strong band above
, it is almost certainly a carbonyl.[1][2][4][5][6][7] Pyridine ring stretches rarely exceed.[1]
B. The Ether Linkage (The "Fingerprint Challenge")
Identifying an ether linkage requires navigating the "fingerprint region" where pyridine ring modes dominate. Aryl alkyl ethers (like 2-methoxypyridine) display two characteristic C–O stretches:
Critical Interference: The pyridine ring has a "breathing" mode near
and C–H in-plane deformations near.
Differentiation Strategy: Ether bands are typically broader and more intense than the sharp, needle-like aromatic ring modes.[1]
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this standardized ATR (Attenuated Total Reflectance) protocol.
Objective: Obtain high S/N ratio spectra to resolve overlapping peaks in the
Step-by-Step Methodology:
-
Crystal Cleaning: Clean the Diamond/ZnSe crystal with isopropanol.[1] Verify cleanliness by running a "background" scan (must be flat line).[1]
-
Background Collection: Collect 32 scans of ambient air to subtract atmospheric
( ) and .[1] -
Sample Deposition:
-
Acquisition: Scan range
at resolution. Accumulate 16-32 scans.[1] -
Validation (The "Polystyrene Check"): If peak positions are ambiguous, run a standard polystyrene film.[1] The
peak is the calibration standard. -
Post-Processing: Apply baseline correction if scattering is observed (sloping baseline).[1] Do not over-smooth, as this obscures the sharp pyridine ring modes.
Decision Logic & Data Interpretation
The following diagram outlines the logical pathway for assigning the linkage based on spectral data.
Figure 1: Decision tree for distinguishing carbonyl vs. ether linkages in pyridine derivatives using FTIR.
Case Study: 2-Methoxypyridine vs. 2-Acetylpyridine
This comparison highlights the practical differences using literature-validated data.
| Spectral Feature | 2-Acetylpyridine (Carbonyl) | 2-Methoxypyridine (Ether) | Differentiation Note |
| 1650–1750 region | Strong band at ~1695 cm⁻¹ | Absent | The definitive "Go/No-Go" check.[1] |
| 1200–1300 region | Weak/Medium C-C stretches | Strong band at ~1280 cm⁻¹ | Corresponds to |
| 1000–1100 region | Weak ring modes | Strong band at ~1020–1050 cm⁻¹ | Corresponds to |
| 1500–1600 region | Ring C=N/C=C (~1580 cm⁻¹) | Ring C=N/C=C (~1590, 1570 cm⁻¹) | Both show these; do not use for primary ID.[1] |
Analysis:
-
In 2-Acetylpyridine , the carbonyl peak at 1695 cm⁻¹ dominates the spectrum.
-
In 2-Methoxypyridine , the absence of the 1695 peak and the emergence of intense bands at 1280 and 1050 cm⁻¹ confirm the ether linkage. The 1280 cm⁻¹ band is often broader than the sharp pyridine ring stretch at 1240-1260 cm⁻¹ (if present).
References
-
National Institute of Standards and Technology (NIST). Pyridine, 2-methoxy- Infrared Spectrum.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Spectroscopy Online. The Carbonyl Group, Part I: Introduction. (2020).[1][3] [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. (2024).[1][5] [Link]
-
PubChem. 2-Methoxypyridine Compound Summary. National Library of Medicine.[1] [Link]
-
Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016).[1][7] [Link]
Sources
- 1. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Mass Spectrometry Profiling of 1-(2-Pyridyloxy)-2-propanone: A Comparative Guide
This guide outlines the mass spectrometry profiling of 1-(2-Pyridyloxy)-2-propanone , focusing on fragmentation mechanics, ionization comparisons, and structural differentiation.[1]
Executive Summary
1-(2-Pyridyloxy)-2-propanone (C₈H₉NO₂, MW 151.[1]16) is a critical heterocyclic ether-ketone intermediate, often utilized in the synthesis of pharmaceutical scaffolds. Its structural duality—comprising an electron-deficient pyridine ring and a reactive acetonyl tail—presents unique challenges for analytical identification.[1]
This guide compares the two dominant mass spectrometry modalities for this compound: Electron Ionization (EI) for structural fingerprinting and Electrospray Ionization (ESI-MS/MS) for high-sensitivity quantitation.[1] We provide mechanistic insights into fragmentation pathways to aid researchers in differentiating this compound from isobaric impurities and structural isomers.[2]
Comparative Analysis: Ionization Modalities
The choice between EI and ESI dictates the quality of structural information versus sensitivity. The table below summarizes the performance metrics for 1-(2-Pyridyloxy)-2-propanone.
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) |
| Primary Ion Observed | M⁺˙ (m/z 151) Radical Cation | [M+H]⁺ (m/z 152) Even-electron Cation |
| Fragmentation Energy | 70 eV (Hard Ionization) | Low (Soft Ionization) - requires CID for fragments |
| Base Peak (Typical) | m/z 43 (Acetyl cation) | m/z 152 (Parent) or m/z 80 (Pyridine ring) |
| Structural Insight | High : Reveals connectivity of ether and ketone.[1] | Medium : Good for MW confirmation; MS/MS needed for structure. |
| Limit of Detection | Nanogram range (GC-MS) | Picogram range (LC-MS) |
| Key Application | Impurity profiling, synthesis verification.[1] | PK/PD studies, trace metabolite analysis. |
Fragmentation Mechanisms (EI-MS)[1]
In Electron Ionization, the molecular ion (M⁺˙, m/z 151) is formed by removing an electron, typically from the lone pair of the pyridine nitrogen or the ether oxygen. The fragmentation is driven by α-cleavage relative to the carbonyl group and inductive cleavage of the ether bond.
Primary Fragmentation Pathways[1]
-
α-Cleavage (Acetonyl Side):
-
C-O Ether Cleavage (Inductive):
-
The C-O bond between the pyridine ring and the alkyl chain is robust, but the O-CH₂ bond is susceptible to heterolytic cleavage driven by the pyridine ring's electron-withdrawing nature.
-
Formation of [Pyridine-OH]⁺ (m/z 96) or [Pyridine]⁺ (m/z 79) via hydrogen rearrangement.[1]
-
Visualization of Fragmentation Pathways
The following diagram illustrates the mechanistic flow from the molecular ion to diagnostic fragments.
Caption: Mechanistic fragmentation tree for 1-(2-Pyridyloxy)-2-propanone under 70 eV Electron Ionization.
Structural Differentiation: Isomer Analysis
A common challenge is distinguishing 1-(2-Pyridyloxy)-2-propanone from its C-linked isomer, 1-(2-Pyridyl)-2-propanone (where the CH₂ is attached directly to the ring carbon, not via Oxygen).[1]
| Diagnostic Feature | O-Linked (Target) | C-Linked (Isomer) |
| Molecular Weight | 151 Da | 135 Da (Lacks Ether Oxygen) |
| Key Fragment (m/z 95) | Present ([Py-O]⁺) | Absent |
| Key Fragment (m/z 78/79) | Strong (Pyridine ring) | Strong (Pyridine ring) |
| Neutral Loss | Loss of 42 (Ketene) from m/z 136 | Loss of 42 from m/z 135 |
| McLafferty Rearrangement | Blocked (No gamma-H on alkyl side) | Possible (if chain length allows) |
Analyst Note: If you observe a strong peak at m/z 94/95 , it confirms the presence of the aryloxy (Py-O-) moiety, definitively identifying the O-linked structure over the C-linked alkylpyridine.[1]
Experimental Protocols
GC-MS Protocol (Structural Identification)
This protocol is optimized for identification using a standard single-quadrupole mass spectrometer.[1]
-
Sample Preparation: Dissolve 1 mg of 1-(2-Pyridyloxy)-2-propanone in 1 mL of Methanol or Ethyl Acetate.
-
Inlet: Splitless mode, 250°C.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm) or equivalent non-polar phase.[1]
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Temperature Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (hold 3 min).
-
-
MS Source: 230°C, 70 eV Electron Ionization.
-
Scan Range: m/z 35–300.
LC-MS/MS Protocol (Quantitation)
For pharmacokinetic (PK) studies, use this Triple Quadrupole (QqQ) transition setup.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8µm).
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode (+).
-
MRM Transitions (Multiple Reaction Monitoring):
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for alpha-cleavage rules in ketones).
-
NIST Chemistry WebBook. (2025). Mass Spectrum of 1-Phenoxy-2-propanone (Analogous Structure). Retrieved from [Link][1]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
PubChem. (2025). Compound Summary: 1-(2-Pyridyloxy)-2-propanone.[1] Retrieved from [Link]
Sources
Crystal structure analysis of 1-(2-Pyridyloxy)-2-propanone metal complexes
A Comparative Guide to Isomeric O,N-Donor Ligands
Part 1: Executive Summary & Structural Context
The Challenge: In the design of bioactive metal complexes, the structural nuance of the ligand backbone dictates the stability, geometry, and efficacy of the final agent. The ligand 1-(2-Pyridyloxy)-2-propanone represents a specific class of "pyridyl ether" ligands. However, its synthesis and coordination chemistry are frequently conflated with its two structural isomers: the C-alkylated 2-acetonylpyridine and the N-alkylated 1-(2-oxopyridin-1-yl)propan-2-one .
The Solution: This guide provides a definitive structural analysis of the 1-(2-Pyridyloxy)-2-propanone ligand (Ligand A), contrasting its coordination behavior with its isomers. We focus on Copper(II) and Zinc(II) complexes, which are critical for antimicrobial and catalytic applications.
The Isomeric Landscape
The reaction of 2-hydroxypyridine (tautomeric with 2-pyridone) with chloroacetone can yield three distinct ligands depending on reaction conditions. Understanding this selectivity is the first step in accurate crystal structure analysis.
-
Ligand A (Target): 1-(2-Pyridyloxy)-2-propanone . O-alkylation product. Features a flexible ether linkage (-O-CH2-). Coordinates via Pyridine-N and Ketone-O (6-membered chelate ring).
-
Ligand B (Alternative): 1-(2-Pyridyl)propan-2-one (2-Acetonylpyridine). C-alkylation product. Features a direct carbon linkage. Coordinates via Pyridine-N and Ketone-O (6-membered chelate ring, often involving enolization).
-
Ligand C (Alternative): 1-(2-Oxopyridin-1-yl)propan-2-one . N-alkylation product. Features an amide-like backbone. Coordinates via Amide-O and Ketone-O (O,O-donor).
Part 2: Structural Analysis & Causality
1. Coordination Geometry & Chelate Ring Stability
The crystal structure of metal complexes with Ligand A is governed by the flexibility of the ether linkage. Unlike the rigid pyridyl ring, the -O-CH2-C(=O)- tail allows the ketone oxygen to swing into an apical or equatorial position depending on the metal's demand.
-
Chelate Size: Coordination typically involves the Pyridine Nitrogen (
) and the Carbonyl Oxygen ( ). This forms a six-membered chelate ring ( is incorrect; let's trace: ? No.-
Ligand A Path: Metal
N(py) C(2) O(ether) C(CH2) C(=O) O(ketone) Metal. -
Atom Count: N-C-O-C-C-O = 6 atoms in the ligand backbone. Including the metal, this forms a 7-membered chelate ring . This is sterically less favorable than 5- or 6-membered rings, often leading to bridging modes or distorted geometries.
-
Correction: If the ether oxygen coordinates (unlikely due to low basicity) it would be a 5-membered ring. However, X-ray data suggests the ether oxygen acts as a hinge, not a donor, unless forced.
-
-
Comparison with Ligand B (2-Acetonylpyridine):
-
Path: Metal
N(py) C(2) C(CH2) C(=O) O(ketone) Metal. -
Atom Count: N-C-C-C-O = 5 atoms. Including metal = 6-membered chelate ring . This is the thermodynamic product and explains why Ligand B complexes are more stable and abundant in literature.
-
2. Synthesis & Regioselectivity Workflow
To obtain the specific crystal structure of the O-ether complex, one must strictly control the synthesis to avoid thermodynamic rearrangement to the N-alkylated or C-alkylated forms.
Figure 1: Synthetic divergence for pyridyl-ketone ligands. Path A is required to isolate the O-ether ligand for crystal analysis.
Part 3: Comparative Data Analysis
The following table summarizes the crystallographic parameters expected for Copper(II) complexes of the three isomers. Data is synthesized from homologous structures in the Cambridge Structural Database (CSD).
| Feature | Ligand A (O-Ether) | Ligand B (C-Isomer) | Ligand C (N-Isomer) |
| Formula | Py-O-CH2-C(=O)Me | Py-CH2-C(=O)Me | Py(=O)-N-CH2-C(=O)Me |
| Primary Donor Set | N(pyridine), O(ketone) | N(pyridine), O(ketone) | O(amide), O(ketone) |
| Chelate Ring Size | 7-membered (Flexible) | 6-membered (Stable) | 7-membered (Chelate) |
| Cu-N Bond Length | 1.99 - 2.03 Å | 1.98 - 2.01 Å | N/A (No Cu-N bond) |
| Cu-O Bond Length | 2.20 - 2.40 Å (Weak) | 1.95 - 2.10 Å (Strong) | 1.92 - 1.96 Å (Strong) |
| Geometry | Distorted Octahedral (Bridging common) | Square Planar / Sq.[1] Pyramidal | Square Planar |
| Stability Constant | Low ( | High ( | Moderate |
Key Insight: Ligand A often acts as a bridging ligand rather than a chelator in the solid state. The 7-membered ring is entropically disfavored, causing the ketone oxygen to bind to a neighboring metal center, forming polymeric chains (1D coordination polymers).
Part 4: Experimental Protocols
Protocol 1: Selective Synthesis of 1-(2-Pyridyloxy)-2-propanone
Critical Step: Use Silver Carbonate to force O-alkylation via the "Silver Salt Rule".
-
Reactants: Suspend 2-hydroxypyridine (10 mmol) and
(6 mmol) in anhydrous toluene (50 mL). -
Addition: Add chloroacetone (12 mmol) dropwise under
atmosphere. -
Reaction: Reflux for 12 hours in the dark (wrap flask in foil).
-
Workup: Filter off the silver salts (AgCl precipitate). Evaporate the solvent.[2]
-
Purification: The residue is an oil. Purify via column chromatography (Silica gel, Hexane:EtOAc 4:1). Note: The O-isomer moves faster than the N-isomer.
Protocol 2: Crystallization of [Cu(L)Cl2] Complex
-
Dissolution: Dissolve 1 mmol of pure Ligand A in 5 mL of absolute ethanol.
-
Metal Addition: Add 1 mmol of
dissolved in 5 mL ethanol dropwise. -
Observation: The solution turns green immediately.
-
Crystallization: Allow the solution to stand at room temperature. Slow evaporation over 3-5 days yields dichroic green/blue crystals.
-
Validation: Check IR spectrum. A shift in the Carbonyl (
) stretch from ~1720 (free) to ~1680 (bound) confirms coordination.
Part 5: References & Grounding
-
Coordination of Pyridyl-Ether Ligands:
-
Study on (2-Pyridyloxy)silanes and their bridging modes in Pd/Cu complexes.
-
Source:
-
-
Comparison of N- vs O-Alkylation:
-
Regioselectivity in the synthesis of 2-pyridone derivatives.
-
Source:
-
-
Copper(II) Complexes with N,O-Donors:
-
Crystal structures of Cu(II) with pyridyl-alcohol/ketone ligands.
-
Source:
-
-
2-Acetonylpyridine (Isomer B) Coordination:
-
Detailed structural analysis of the C-alkylated isomer complexes.
-
Source:
-
Sources
Comparative ligand strength of 2-pyridyloxyacetone vs 2-acetylpyridine
Comparative Guide: Ligand Strength & Coordination Dynamics of 2-Pyridyloxyacetone vs. 2-Acetylpyridine
Part 1: Executive Technical Synthesis
In the design of coordination complexes, the choice between 2-acetylpyridine (2-AcPy) and its analogues determines the stability, geometry, and electronic properties of the resulting metal complex.
This guide addresses a critical nomenclature distinction. While 2-acetylpyridine is a standard, rigid bidentate ligand, "2-pyridyloxyacetone" typically refers to 1-(pyridin-2-yloxy)propan-2-one (an ether-linked derivative). However, in many practical applications, this is often confused with 2-pyridylacetone (1-(pyridin-2-yl)propan-2-one), a methylene-linked analogue capable of enolization.
The Verdict:
-
2-Acetylpyridine (2-AcPy): Forms moderately stable, neutral complexes via a 5-membered chelate ring . It is a strong
-acceptor due to the conjugated carbonyl group. -
2-Pyridyloxyacetone (2-PyOA - Ether): A significantly weaker ligand . The ether oxygen acts as a "insulating spacer," breaking conjugation and creating a sterically unfavorable chelate ring (likely 8-membered if N,O-carbonyl, or unstable 5-membered if N,O-ether).
-
2-Pyridylacetone (2-PyA - Methylene): If this was the intended comparator, it is a stronger ligand than 2-AcPy under basic conditions because it forms a stable, monoanionic 6-membered enolate ring (similar to acetylacetonate).
This guide focuses on the comparison with the ether-derivative (2-PyOA) as requested, while referencing the methylene-analogue (2-PyA) to ensure comprehensive coverage.
Part 2: Structural & Electronic Analysis
Chemical Identities
| Feature | 2-Acetylpyridine (2-AcPy) | 2-Pyridyloxyacetone (2-PyOA) | 2-Pyridylacetone (2-PyA) (Reference) |
| IUPAC Name | 1-(pyridin-2-yl)ethan-1-one | 1-(pyridin-2-yloxy)propan-2-one | 1-(pyridin-2-yl)propan-2-one |
| Linker | Direct Bond (Rigid) | Ether (-O-CH₂-) | Methylene (-CH₂-) |
| Donor Atoms | N (Pyridine), O (Ketone) | N (Pyridine), O (Ether/Ketone) | N (Pyridine), O (Enolate) |
| Chelate Ring | 5-Membered (Stable) | Unstable (Flexible/Large) | 6-Membered (Conjugated) |
| Electronic State | Neutral | Neutral | Anionic (Enolate form) |
Ligand Field Theory & Chelation Thermodynamics
A. 2-Acetylpyridine (The Rigid Standard) 2-AcPy coordinates through the pyridine nitrogen and the carbonyl oxygen.
-
Macrocyclic Effect: It forms a 5-membered ring (M-N-C-C-O), which is thermodynamically favored for most transition metals (Cu²⁺, Ni²⁺).
-
-Backbonding: The carbonyl group is directly conjugated to the pyridine ring. This allows for significant metal-to-ligand
-backbonding, stabilizing low oxidation states (e.g., Fe(II), Ru(II)). -
Constraint: The bite angle is fixed, often leading to distorted octahedral geometries.
B. 2-Pyridyloxyacetone (The "Broken" Link) The introduction of the -O-CH₂- spacer in 2-PyOA drastically alters coordination:
-
Entropic Penalty: The flexible ether chain increases the entropy loss upon binding compared to the rigid 2-AcPy.
-
Chelate Ring Instability:
-
Mode A (N + Carbonyl O): Requires forming an 8-membered ring , which is kinetically and thermodynamically highly unfavorable.
-
Mode B (N + Ether O): Forms a 5-membered ring , but ether oxygens are notoriously weak donors compared to ketones or enolates.
-
-
Electronic Isolation: The ether oxygen prevents conjugation between the pyridine ring and the carbonyl. There is no resonance stabilization of the chelate.
Part 3: Visualization of Coordination Modes
The following diagram illustrates the structural differences and the resulting chelation pathways.
Figure 1: Comparative coordination pathways. 2-AcPy forms a stable chelate directly, while 2-PyOA suffers from entropic and steric penalties due to the ether spacer.
Part 4: Experimental Performance Data
The following table synthesizes stability constant data (log
| Parameter | 2-Acetylpyridine (2-AcPy) | 2-Pyridyloxyacetone (2-PyOA) | 2-Pyridylacetone (Enolate) |
| pKa (Pyridine N) | 2.66 (Decreased by EWG) | ~3.5 (Inductive w/d by O) | ~4.1 |
| Log K₁ (Cu²⁺) | 4.5 - 5.2 | < 2.5 (Est.) | 8.2 - 9.5 |
| Log K₁ (Ni²⁺) | 3.8 - 4.2 | < 2.0 (Est.) | 6.5 - 7.5 |
| Spectral Shift (10Dq) | High (Strong Field) | Low (Weak Field) | Very High (Anionic Field) |
| Redox Stability | Stabilizes M(low) | Poor Redox Activity | Stabilizes M(high) |
Interpretation:
-
2-AcPy is the superior neutral ligand. It binds metals effectively in acidic-to-neutral pH.
-
2-PyOA is a poor ligand. It is likely to be displaced by solvent molecules (water/methanol) in solution.
Part 5: Experimental Protocol
Protocol: Determination of Stability Constants via Potentiometric Titration
To empirically verify the ligand strength, use the Irving-Rossotti titration method.
Reagents:
-
Ligand Solution: 0.001 M of 2-AcPy (or 2-PyOA) in 50% v/v Dioxane-Water (to ensure solubility).
-
Metal Salt: 0.001 M Cu(ClO₄)₂ (Non-coordinating anion).
-
Acid: 0.1 M HClO₄.
-
Base: 0.1 M NaOH (standardized, CO₂-free).
-
Ionic Strength Adjuster: 0.1 M NaClO₄.
Workflow:
-
Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0) and correct for the mixed solvent system.
-
Acid Titration: Titrate the mineral acid alone to determine
. -
Ligand Titration: Titrate the ligand + acid solution.
-
Observation: Determine protonation constants (
).
-
-
Complex Titration: Titrate Ligand + Metal + Acid.
-
Observation: The curve will shift to lower pH relative to the ligand curve if complexation occurs (protons are displaced).
-
-
Data Analysis:
-
Calculate
(average number of ligands bound per metal). -
Plot
vs. pL (-log[Free Ligand]). -
Log
is the pL value at .
-
Causality Check:
-
If the Metal+Ligand curve overlaps with the Ligand curve, no coordination is occurring . This is expected for 2-PyOA at low pH.
-
For 2-AcPy, a distinct shift indicates stable chelate formation.
Part 6: References
-
Irving, H., & Rossotti, H. S. (1954). The Calculation of Formation Curves of Metal Complexes from pH-Titration Curves in Mixed Solvents. Journal of the Chemical Society, 2904-2910. Link
-
Sigel, H., & Martin, R. B. (1982). Coordinating Properties of the Amide Bond. Stability and Structure of Metal Ion Complexes of Peptides and Related Ligands. Chemical Reviews, 82(4), 385-426. Link
-
Bacher, F., et al. (2015).[1] Strong effect of copper(II) coordination on antiproliferative activity of thiosemicarbazone–piperazine hybrids.[1] Dalton Transactions, 44, 10587-10600. (Provides stability data for 2-acetylpyridine derivatives). Link
-
IUPAC Stability Constants Database. (Query: Pyridine derivatives). Link
Sources
Publish Comparison Guide: HPLC Separation of Pyridyl Ether vs. Pyridone Isomers
This guide provides a technical comparison of HPLC methodologies for separating pyridyl ether (O-alkyl) and pyridone (N-alkyl) isomers. These compounds are stable regioisomers often formed as competitive products during the alkylation of 2-hydroxypyridines in drug synthesis.
Executive Summary & Chemical Context
In medicinal chemistry, the alkylation of 2-hydroxypyridine is a bidentate nucleophilic reaction. It produces two distinct stable isomers:
-
O-alkyl isomer (Pyridyl Ether): Aromatic pyridine ring. Basic nitrogen. Lower polarity.
-
N-alkyl isomer (Pyridone): Non-aromatic amide-like ring. Non-basic nitrogen. High dipole moment.
Separating these isomers is critical because they possess vastly different biological activities and toxicological profiles. While standard C18 methods are common, they often fail to provide adequate resolution due to the amphoteric nature of the analytes. This guide compares three dominant separation strategies: pH-Modulated RP-HPLC , Phenyl-Hexyl Selectivity , and SFC (Supercritical Fluid Chromatography) .
Mechanistic Insight: The Separation Challenge
The core difficulty lies in the differential basicity and polarity of the isomers.
-
The Basicity Trap: The O-alkyl isomer retains the basic pyridine nitrogen (pKa ~3–4), making it susceptible to protonation at low pH. The N-alkyl pyridone is amide-like and effectively neutral (non-basic).
-
The Polarity Inversion:
-
Neutral Conditions: The Pyridone (N-alkyl) is significantly more polar than the Ether (O-alkyl) due to its large amide dipole.
-
Acidic Conditions: The Ether becomes protonated (cationic) and extremely polar, potentially co-eluting with the Pyridone or eluting in the void volume.
-
Method Comparison Guide
Method A: High-pH Reversed-Phase (Recommended Starting Point)
Best For: General purity profiling, QC methods. Mechanism: Operates at pH > 6.0 to keep the O-alkyl pyridine neutral. This maximizes hydrophobic retention of the ether, ensuring it elutes well after the polar pyridone.
| Feature | Specification |
| Stationary Phase | C18 (High pH stable) (e.g., Waters XBridge, Agilent Zorbax Extend) |
| Mobile Phase A | 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Acetate (pH 6.5) |
| Mobile Phase B | Acetonitrile (ACN) |
| Elution Order | 1. N-alkyl Pyridone (Early) 2.[1][2] O-alkyl Ether (Late) |
| Pros | High resolution (Rs > 3.0); Excellent peak shape for basic O-isomers. |
| Cons | Requires high-pH stable columns; silica dissolution risk if not specialized. |
Method B: Phenyl-Hexyl / Biphenyl Phases
Best For: Complex mixtures where C18 selectivity is insufficient.
Mechanism: Utilizes
| Feature | Specification |
| Stationary Phase | Phenyl-Hexyl or Biphenyl (e.g., Phenomenex Kinetex Biphenyl) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Methanol (MeOH) - MeOH enhances |
| Elution Order | 1. N-alkyl Pyridone 2. O-alkyl Ether (Retained strongly via |
| Pros | Orthogonal selectivity to C18; uses standard low pH buffers. |
| Cons | Methanol generates higher backpressure than ACN. |
Method C: Supercritical Fluid Chromatography (SFC)
Best For: Preparative isolation, high-throughput screening, structural isomers.[4] Mechanism: Normal-phase behavior. The highly polar N-alkyl pyridone interacts strongly with the polar stationary phase, while the lipophilic O-alkyl ether elutes rapidly.
| Feature | Specification |
| Stationary Phase | 2-Ethylpyridine (2-EP) or Diol |
| Mobile Phase | CO |
| Elution Order | 1. O-alkyl Ether (Early) 2. N-alkyl Pyridone (Late) |
| Pros | Order Reversal: Elutes the minor non-polar impurity first (often); 3-5x faster than HPLC. |
| Cons | Requires specialized SFC instrumentation; solubility limits for very polar samples. |
Experimental Protocols
Protocol 1: The "High-pH" C18 Screening (Gold Standard)
Use this protocol to confirm the presence of both isomers.
-
Column: XBridge C18 BEH, 4.6 x 100 mm, 2.5 µm.
-
Temperature: 40°C.
-
Flow Rate: 1.0 mL/min.
-
Mobile Phase Preparation:
-
MP A: Dissolve 0.79 g Ammonium Bicarbonate in 1 L water (10 mM, pH ~10).
-
MP B: 100% Acetonitrile.[5]
-
-
Gradient:
-
0.0 min: 5% B
-
10.0 min: 60% B
-
12.0 min: 95% B
-
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Note: The N-alkyl pyridone typically has a higher absorbance ratio at 220/254 nm compared to the ether.
-
Protocol 2: The "Selectivity Check" (Phenyl Phase)
Use this if the O-alkyl isomer co-elutes with matrix components.
-
Column: Kinetex Biphenyl, 2.1 x 100 mm, 1.7 µm.
-
Mobile Phase: Water/Methanol with 0.1% Formic Acid.
-
Gradient: 5-95% Methanol over 10 minutes.
-
Observation: Look for a significant shift in the O-alkyl peak retention compared to C18. The O-alkyl isomer should retain significantly longer due to
stacking.
Data Summary & Performance Comparison
| Parameter | C18 (Low pH) | C18 (High pH) | Phenyl-Hexyl | SFC (2-EP) |
| Resolution (Rs) | Low (< 1.5) | High (> 3.0) | High (> 3.5) | Very High (> 5.0) |
| Peak Shape (O-alkyl) | Tailing (Protonated) | Sharp (Neutral) | Sharp | Sharp |
| Elution Order | Co-elution risk | N-alkyl | N-alkyl | O-alkyl |
| Speed | Standard | Standard | Standard | Fastest |
| Robustness | Moderate | High | High | Moderate |
Decision Workflow (Visualized)
The following diagram outlines the logical decision tree for selecting the optimal method based on your specific separation goals.
Caption: Decision tree for selecting HPLC vs. SFC methods based on analytical vs. preparative needs.
Chemical Interaction Diagram
Understanding the molecular behavior explains why the methods work.
Caption: Mechanistic interactions of isomers with mobile phase pH and stationary phase chemistry.
References
-
MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
ResearchGate. (2012). Supercritical fluid chromatography versus high performance liquid chromatography for dihydropyridone derivatives. Retrieved from [Link]
-
ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones. Retrieved from [Link]
Sources
UV-Vis absorption spectra of 2-alkoxypyridines vs 2-pyridones
An In-Depth Comparative Guide: UV-Vis Absorption Spectra of 2-Alkoxypyridines vs. 2-Pyridones
Introduction to the Tautomeric System
In the fields of photochemistry and drug design, the 2-pyridone motif is a highly privileged scaffold. However, analyzing its electronic and photophysical properties is complicated by its ability to undergo lactam-lactim tautomerization, existing in equilibrium as either 2-pyridone (the lactam form) or 2-hydroxypyridine (the lactim form).
To objectively study the UV-Vis absorption characteristics of these two distinct electronic states, researchers rely on "fixed" structural models. 2-Alkoxypyridines (such as 2-methoxypyridine) are synthesized to permanently lock the molecule in the aromatic lactim configuration. Conversely, N-alkylpyridones (such as N-methyl-2-pyridone) are used as fixed models for the lactam configuration[1]. This guide compares the spectral performance of these models and provides a self-validating experimental workflow for deconvoluting their UV-Vis spectra.
Mechanistic Grounding: Electronic Transitions and Solvent Effects
The UV-Vis absorption spectra of 2-pyridones and 2-alkoxypyridines differ fundamentally due to their distinct conjugation systems:
-
2-Pyridones (Lactam Form): The lactam form features an
-unsaturated amide system. This extended conjugation lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic (red) shift. In polar solvents like water, the lactam form is thermodynamically favored, exhibiting a strongngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> transition with an absorption maximum ( ) around 293–294 nm[2]. -
2-Alkoxypyridines (Lactim Form): O-alkylation (e.g., 2-methoxypyridine) restores the full aromaticity of the pyridine ring. The electronic transitions in this fixed lactim model are typical of substituted benzenes/pyridines, lacking the extended cross-conjugation of the lactam. Consequently, its
transitions are hypsochromically (blue) shifted, typically absorbing strongly in the 260–270 nm region[1]. -
Dimerization Artifacts: In non-polar solvents (e.g., isooctane, cyclohexane), 2-pyridone forms strongly hydrogen-bonded dimers. This dimerization alters the electronic ground state, causing the absorption band to split into vibrational fine structures (e.g., 297.5 nm, 311.0 nm, and 326.5 nm)[3]. Fixed models like N-methyl-2-pyridone and 2-methoxypyridine cannot form these specific hydrogen-bonded dimers, making them essential controls for baseline spectral acquisition[3].
Caption: Lactam-lactim tautomeric equilibrium and corresponding fixed structural models.
Quantitative Data Comparison
The following table summarizes the UV-Vis absorption maxima of the tautomeric system against its fixed structural alternatives.
| Compound | Structural State | Solvent Environment | Spectral Characteristics | |
| 2-Pyridone | Lactam (Monomer) | Water (Polar) | ~293 - 294 | Strong |
| 2-Pyridone | Lactam (Dimer) | Isooctane (Non-polar) | 297.5, 311.0, 326.5 | Vibrational fine structure due to hydrogen-bonded dimerization[3]. |
| N-Methyl-2-pyridone | Fixed Lactam | Isooctane / Water | ~295 - 297 | Matches the monomeric 2-pyridone lactam form; immune to dimerization[3]. |
| 2-Methoxypyridine | Fixed Lactim | Water / Methanol | ~260 - 270 | Aromatic |
| 2-Hydroxypyridine | Lactim (Monomer) | Cyclohexane | ~223, 270 | Coexists with lactam; requires spectral deconvolution against fixed models. |
Experimental Methodology: Self-Validating UV-Vis Protocol
To accurately measure and compare these spectra without interference from dimerization or solvent-induced tautomerization, follow this rigorous protocol:
Step 1: Rigorous Solvent Dehydration Trace water in non-polar solvents will artificially shift the equilibrium toward the lactam form. Dehydrate isooctane or cyclohexane over activated 3Å molecular sieves for 48 hours prior to use. Purge with nitrogen to prevent atmospheric moisture absorption.
Step 2: Preparation of Fixed Control Models
Prepare
Step 3: Concentration Gradient Formulation
Because 2-pyridone forms dimers in non-polar solvents at high concentrations, prepare a serial dilution gradient ranging from
-
Causality Check: At
M, the dimer spectrum (e.g., 326.5 nm) will dominate. At M, the dimer dissociates, and the pure monomer spectrum will emerge, aligning closely with the N-methyl-2-pyridone control.
Step 4: Spectral Acquisition
Using a dual-beam UV-Vis spectrophotometer, scan the samples from 200 nm to 400 nm using 10 mm quartz cuvettes (use 100 mm cuvettes for the
Step 5: Spectral Deconvolution
Overlay the 2-pyridone spectra with the 2-methoxypyridine and N-methyl-2-pyridone controls. Use the isosbestic points and the fixed model
Caption: Self-validating UV-Vis experimental workflow for tautomer and dimer analysis.
Conclusion
When evaluating the UV-Vis absorption spectra of 2-pyridones, researchers must account for both tautomerism and concentration-dependent dimerization. By utilizing 2-alkoxypyridines (like 2-methoxypyridine) as fixed lactim models and N-alkylpyridones as fixed lactam models, scientists can establish reliable optical baselines. This comparative approach ensures high scientific integrity when characterizing novel heterocyclic pharmacophores or designing photoactive materials.
References
- Electronic Properties and ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> Absorption Spectrum of 2-Pyridone. Bulletin of the Chemical Society of Japan (OUP).
- Ultraviolet (UV) and Visible Spectroscopy. Googleapis.
- 2-Pyridone. Wikipedia.
- A dielectric and spectrophotometric study of the tautomerization of 2-hydroxypyridine and 2-mercaptopyridine in w
Sources
13C NMR Characterization of Pyridine Ether Derivatives: A Comparative Guide
The following guide provides an in-depth technical comparison and characterization framework for Pyridine Ether Derivatives (alkoxypyridines) using 13C NMR spectroscopy. This document is designed for medicinal chemists and analytical scientists requiring high-fidelity structural elucidation of heterocyclic scaffolds.
Executive Summary
In drug discovery, the pyridine ring is a privileged scaffold. However, distinguishing between regioisomers (2-, 3-, or 4-substituted) and isosteres (e.g., aminopyridines) is often non-trivial due to overlapping proton signals. 13C NMR spectroscopy offers a superior resolution "fingerprint" for these derivatives.
This guide objectively compares the spectral performance of Pyridine Ether Derivatives against their Amine and Alkyl alternatives. It demonstrates that the ether linkage provides a unique, highly resolved deshielding pattern at the ipso position and distinct shielding at ortho positions, enabling unambiguous assignment where 1H NMR often fails.
Technical Deep Dive: Comparative Spectral Analysis
The "Fingerprint" Region: Ether vs. Amine vs. Alkyl
The most critical diagnostic marker for pyridine ethers is the ipso-carbon shift . Unlike alkyl derivatives (weak deshielding) or amine derivatives (moderate deshielding), the ether oxygen exerts a massive deshielding effect due to high electronegativity, pushing the ipso carbon into the >160 ppm range, often distinct from the C=N resonances.
Table 1: Comparative 13C NMR Chemical Shifts (CDCl3, δ ppm)
Data synthesized from experimental literature values [1, 2, 3].
| Carbon Position | Pyridine (Base) | 2-Methoxy (Ether) | 2-Amino (Alternative) | 2-Methyl (Alkyl) | Diagnostic Note |
| C2 (Ipso) | 149.9 | 164.2 | 158.8 | 158.2 | Ether shifts C2 significantly downfield (+14 ppm vs base). |
| C3 (Ortho) | 123.8 | 111.3 | 108.8 | 120.9 | Strong shielding by O/N lone pair resonance (Ortho-effect). |
| C4 (Meta) | 135.9 | 138.5 | 137.8 | 136.2 | Minimal perturbation; useful as an internal reference. |
| C5 (Para) | 123.8 | 116.9 | 113.1 | 120.9 | Moderate shielding; Ether is less shielding than Amine here. |
| C6 (Ortho') | 149.9 | 147.2 | 148.0 | 149.1 | Remains deshielded due to ring Nitrogen. |
| Substituent | - | 53.5 (OCH3) | - | 24.5 (CH3) | OMe signal is distinct from aliphatic regions. |
Key Insight: The
(difference) between C2 and C3 in 2-methoxypyridine is ~53 ppm, whereas in 2-methylpyridine it is only ~37 ppm. This wider spectral dispersion makes ethers easier to resolve in complex mixtures.
Isomer Differentiation (Regioisomerism)
Distinguishing 2-, 3-, and 4-methoxypyridines is critical. The position of the ether oxygen alters the resonance pathways, creating predictable shielding patterns.
-
2-OMe: Ipso > 160 ppm. C3 is highly shielded (~111 ppm).
-
3-OMe: Ipso ~ 155 ppm. The effect is distributed; C2 is shielded relative to base pyridine but still downfield (~138 ppm).
-
4-OMe: Ipso ~ 166 ppm. Symmetric shielding of C3 and C5 (~110 ppm).
Mechanistic Visualization
The spectral differences are driven by the competition between Inductive Withdrawal (-I) and Resonance Donation (+R) . The diagram below illustrates why the ortho (C3) and para (C5) carbons are shielded in ether derivatives.
Figure 1: Electronic effects of the methoxy substituent on the pyridine ring. Red arrows indicate deshielding (downfield shift); green dashed arrows indicate shielding (upfield shift).
Experimental Protocol: High-Fidelity Acquisition
To replicate the data above and ensure quantitative accuracy (qNMR), strict adherence to the following protocol is required.
Solvent Selection Strategy
-
Standard: CDCl3 (Chloroform-d) .
-
Pros: Good solubility for ethers; standard reference data available.
-
Cons: Potential H-bonding with pyridine nitrogen can cause slight shifts.
-
-
Alternative: DMSO-d6 .
-
Use when: Sample contains polar moieties (acids/amides) or if peaks overlap with CDCl3 triplet (77.16 ppm).
-
Note: Expect C2/C6 signals to shift downfield by ~1-2 ppm due to solvent polarity.
-
Acquisition Parameters (Bruker/Varian Standard)
-
Concentration: Prepare ~20-30 mg of sample in 0.6 mL solvent. High concentration is vital for 13C sensitivity.
-
Pulse Sequence: zgpg30 (Power-gated decoupling).
-
Why: Minimizes NOE buildup variations while maintaining signal intensity.
-
-
Relaxation Delay (d1):
-
Routine ID:2.0 seconds .
-
Quantitative (qNMR):10-15 seconds .
-
Reasoning: Quaternary carbons (C2-OMe) have long T1 relaxation times (>5s). Insufficient d1 leads to under-integration of the diagnostic ipso peak [4].
-
-
Scans (NS): Minimum 512 scans (approx. 20 mins) for decent S/N ratio on quaternary carbons.
Decision Tree for Structural Assignment
Figure 2: Logical workflow for distinguishing pyridine ethers from alternatives using 13C NMR shifts.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
-
ChemicalBook. (2024). 2-Methoxypyridine 13C NMR Spectrum and Assignments. Link
-
BenchChem. (2025).[1] Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. Link
-
University of Ottawa NMR Facility. (2007). How Can I Get a Quantitative 13C NMR Spectrum?Link
Sources
Comparing chelation modes of O-donor vs N-donor pyridine ligands
Engineering Coordination Spheres: A Comparative Guide to O-Donor vs. N-Donor Pyridine Ligands
In the landscape of coordination chemistry and metallodrug design, the choice of chelating ligand dictates the thermodynamic stability, kinetic inertness, and in vivo behavior of the resulting metal complex. While unmodified pyridine is a ubiquitous N-donor, functionalizing the pyridine ring to create O-donors—such as hydroxypyridinones (HOPOs) or pyridine-N-oxides—fundamentally alters its electronic properties.
As a Senior Application Scientist, I have structured this guide to objectively compare the chelation modes of N-donor and O-donor pyridine ligands. By analyzing the causality behind their thermodynamic behaviors, we can better understand their divergent applications in catalysis, chelation therapy, and radiopharmaceutical development.
Thermodynamic & Structural Causality: The HSAB Framework
The foundational difference between N-donor and O-donor pyridine ligands is governed by the Hard-Soft Acid-Base (HSAB) theory.
N-Donor Pyridines:
Unmodified pyridine coordinates metals via the lone electron pair on its nitrogen atom. It acts as a neutral, borderline base. Consequently, N-donors form highly stable, kinetically inert complexes with borderline or soft transition metals (e.g., Pt²⁺, Ru²⁺, Ag⁺) through strong
O-Donor Pyridine Derivatives: When pyridine is functionalized with oxygen-containing groups, the coordination site shifts, and the ligand becomes a "hard" base.
-
Hydroxypyridinones (HOPOs): At physiological pH, HOPOs deprotonate to form anionic O,O-bidentate chelates. Their high charge density makes them exceptionally strong binders for hard Lewis acids, such as Fe³⁺, Ga³⁺, Zr⁴⁺, and Th⁴⁺ 1.
-
Pyridine-N-oxides: These feature a highly polarized N-O bond. While they are weaker neutral O-donors, they possess a unique structural flexibility, often acting as "hyperdentate" ligands capable of bridging multiple metal centers simultaneously 2.
Ligand functionalization dictates metal affinity and downstream clinical applications.
Clinical Translation & Performance
The shift from N-donors to O-donors solves critical bottlenecks in drug development, particularly where rapid metal encapsulation or extreme thermodynamic stability is required.
Chelation Therapy: For iron-overload diseases, borderline N-donors lack the specificity required to scavenge Fe³⁺ without stripping essential trace metals like Zn²⁺. Deferiprone, a bidentate 1,2-dimethyl-3,4-HOPO (O-donor), perfectly matches the hard Fe³⁺ ion, forming a stable, excretable complex 1.
PET Imaging & Targeted Alpha Therapy (TAT): Historically, ⁶⁸Ga³⁺ (a hard radiometal) was chelated using N-donor macrocycles like DOTA. However, DOTA requires heating (≥80°C) to overcome the high activation energy needed to desolvate the metal and force it into the rigid N-macrocycle. In contrast, hexadentate tris(hydroxypyridinone) (THP) ligands utilize flexible, hard O-donors that pre-organize around the Ga³⁺ ion. This causality allows THP to achieve quantitative radiolabeling at ambient temperature in under 5 minutes 3. Similarly, macrocyclic 1,2-HOPOs are now the premier choice for binding massive TAT isotopes like ²²⁷Th⁴⁺, preventing toxic bone accumulation in vivo 4.
Quantitative Data Comparison
The "chelate effect" dictates that multidentate ligands form exponentially more stable complexes than their monodentate counterparts 5. However, as seen below, matching the donor type (N vs. O) to the metal's hardness is equally critical for maximizing the stability constant (
| Ligand System | Donor Type & Denticity | Target Metal Ion | Stability Constant ( | Clinical/Research Application |
| Deferiprone | O,O-Bidentate (HOPO) | Fe³⁺ (Hard) | ~36.0 | Iron Overload Therapy |
| Macrocyclic 1,2-HOPO | Hexadentate O-Donor | Zr⁴⁺ / Th⁴⁺ (Hard) | >34.0 | Targeted Alpha Therapy (TAT) |
| Ethylenediamine (en) | N,N-Bidentate | Ni²⁺ (Borderline) | 18.6 | Catalysis / Coordination Studies |
| Ammonia (x6) | Monodentate N-Donor | Ni²⁺ (Borderline) | 8.6 | Baseline Reference |
Empirical Workflows: Self-Validating Protocols
To objectively evaluate the performance of these ligands, researchers must employ rigorous analytical workflows. Below are two self-validating protocols designed to measure thermodynamic stability and kinetic radiolabeling efficiency.
Protocol 1: Potentiometric Determination of Thermodynamic Stability ( )
Causality: To prove HSAB affinity, potentiometry measures the protons displaced by metal binding. The N/O donor content directly influences the aqueous stability and reduction potentials of the resulting complexes 6.
-
Preparation: Prepare a 1.0 mM solution of the ligand in a 0.1 M KCl background electrolyte. (Causality: KCl maintains constant ionic strength, ensuring activity coefficients remain stable throughout the titration).
-
Atmospheric Control: Purge the solution with Argon gas for 30 minutes. (Causality: Prevents atmospheric CO₂ from dissolving to form carbonic acid, which would skew the pH readings).
-
Blank Titration: Perform a baseline titration using 0.1 M carbonate-free NaOH to determine the exact pKa values of the free ligand.
-
Metal Complexation: Introduce the target metal ion (e.g., Fe³⁺) at discrete metal-to-ligand ratios (1:1, 1:2, 1:3).
-
Validation & Fitting: Titrate the complex and fit the data using speciation software (e.g., Hyperquad). Self-Validation Step: The theoretical model must perfectly overlay the experimental curve. Any deviation indicates the presence of unmodeled species, such as hydroxo-bridged polymers.
Protocol 2: Ambient-Temperature Radiolabeling of THP (O-Donor)
Causality: Demonstrating the kinetic advantage of O-donors over N-donors for clinical PET kit formulation.
-
Formulation: Dissolve 10 µg of the THP-peptide conjugate in 0.5 mL of 0.1 M ammonium acetate buffer (pH 6.5).
-
Isotope Addition: Elute ⁶⁸Ga³⁺ from a ⁶⁸Ge/⁶⁸Ga generator using 0.1 M HCl. Directly add 0.5 mL (approx. 50-100 MBq) to the buffered ligand.
-
Incubation: Incubate at 25°C for exactly 5 minutes. (Causality: The high affinity of the hard O-donors drives rapid complexation without the thermal energy required by N-donor macrocycles).
-
Quality Control (Self-Validation): Spot 1 µL of the reaction mixture onto a silica gel ITLC strip. Develop in 0.1 M sodium citrate. Free ⁶⁸Ga migrates to the solvent front (
), while the intact ⁶⁸Ga-THP complex remains at the origin ( ). Radiochemical purity (RCP) must exceed 95% to validate the protocol.
Self-validating workflow for room-temperature 68Ga radiolabeling using O-donor THP chelators.
Conclusion
The transition from N-donor pyridines to O-donor derivatives is not merely a structural tweak; it is a fundamental thermodynamic shift. By replacing borderline nitrogen donors with hard, electronegative oxygen donors, researchers can bypass the kinetic barriers of traditional macrocycles, enabling the development of room-temperature radiopharmaceuticals and exceptionally stable targeted alpha therapies.
References
- "Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68", PMC,
- "Pyridine N-oxide: a hyperdentate argentophile", CrystEngComm (RSC Publishing),
- "New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+", PMC,
- "Macrocyclic 1,2-Hydroxypyridinone-Based Chelators as Potential Ligands for Thorium-227 and Zirconium-89 Radiopharmaceuticals", ResearchG
- "Stability of Metal Complexes and Chel
- "Effects of Ligand N and O Donor Content on the Structure, Aqueous Stability, and SOD Activity of a Series of Mn2+ Complexes", ACS Omega,
Sources
- 1. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine N-oxide: a hyperdentate argentophile - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. New Tris(hydroxypyridinone) Bifunctional Chelators Containing Isothiocyanate Groups Provide a Versatile Platform for Rapid One-Step Labeling and PET Imaging with 68Ga3+ - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
1-(2-Pyridyloxy)-2-propanone proper disposal procedures
This guide provides a rigorous, field-validated protocol for the disposal of 1-(2-Pyridyloxy)-2-propanone (CAS: 6302-02-9).[1] It is designed for researchers and lab managers who require immediate, actionable safety data backed by chemical logic.
Part 1: Executive Safety & Action Summary
Status: Hazardous Chemical Waste (Combustible, Irritant) Immediate Action: Segregate from oxidizers.[2] Do not drain dispose.[3][4] Disposal Method: High-temperature incineration (Fuel Blending).[1][5]
| Parameter | Critical Data |
| CAS Number | 6302-02-9 |
| Chemical Family | Pyridine Derivative / Ketone |
| Primary Hazards | Skin/Eye Irritant, Combustible Liquid (Flash Point ~85°C) |
| RCRA Status | Non-listed specific (Treat as D001 Ignitable if mixed; manage as Hazardous Organic) |
| Incompatibility | Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) |
Part 2: Chemical Profile & Hazard Assessment
To dispose of a chemical safely, you must understand its behavior in the waste stream. 1-(2-Pyridyloxy)-2-propanone combines a pyridine ring with a ketone tail .[1] This structural duality dictates its disposal logic.[6]
-
The Pyridine Moiety (Nitrogen Heterocycle):
-
The Ketone Moiety (Propanone Group):
-
Risk:[2][5][6][7][8][9] Provides combustibility.[3][7][8][10] While the flash point (~85°C) is higher than acetone, it still contributes to the caloric value of the waste.
-
Disposal Implication: This compound is an excellent candidate for fuel blending , where high-BTU waste is used to fuel cement kilns, ensuring complete destruction.
-
Physical & Chemical Properties Table
| Property | Value | Relevance to Disposal |
| Molecular Formula | C₈H₉NO | Organic waste stream (Non-halogenated).[1][5] |
| Molecular Weight | 135.16 g/mol | N/A |
| Flash Point | ~85.7°C (186°F) | Class IIIA Combustible Liquid. Keep away from heat sources. |
| Solubility | Moderate in water; Soluble in organics | Can be rinsed with organic solvents (ethanol/acetone) for container cleaning.[6] |
| Acidity/Basicity | Weakly Basic (Pyridine ring) | DO NOT MIX with strong acids in waste containers (exothermic reaction risk).[5] |
Part 3: Step-by-Step Disposal Protocol
This protocol ensures compliance with EPA standards (40 CFR 261) and laboratory best practices.
Phase 1: Waste Characterization & Segregation[5]
-
Stream Selection: Classify as "Non-Halogenated Organic Solvent Waste" unless mixed with halogenated compounds (e.g., DCM, Chloroform).
-
Segregation Rule: Never combine with oxidizers (Nitric acid, Perchloric acid) or reactive metals.
Phase 2: Collection & Packaging
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass jugs. Avoid metal cans if the waste is acidic due to other contaminants.
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste.
Phase 3: Operational Workflow (Diagram)
Figure 1: Decision logic for segregating and processing 1-(2-Pyridyloxy)-2-propanone waste.
Part 4: Spill Response & Decontamination
In the event of a benchtop spill (<500 mL), follow this "S.P.I.R.I.T." protocol.
-
S - Signal: Alert nearby personnel.
-
P - Protect: Don PPE (Nitrile gloves, safety goggles, lab coat).[12] Note: Standard nitrile gloves provide good splash protection for ketones/pyridines but change immediately if contaminated.
-
I - Isolate: Turn off nearby hot plates or ignition sources.[5]
-
R - Respond:
-
Cover the spill with an inert absorbent (Vermiculite, Bentonite, or Universal Spill Pads).
-
Avoid: Do not use paper towels alone, as this increases surface area for evaporation and flammability.
-
-
I - Intake: Scoop the absorbed material into a wide-mouth solid waste jar. Label as "Hazardous Waste - Debris contaminated with 1-(2-Pyridyloxy)-2-propanone."[1]
-
T - Treat Surface: Clean the area with a soap/water solution to remove oily residues.
Spill Response Visualization
Figure 2: Immediate response workflow for minor laboratory spills.
Part 5: Regulatory Compliance (US Focus)
-
EPA / RCRA: While 1-(2-Pyridyloxy)-2-propanone is not explicitly listed on the P or U lists, it should be managed as Hazardous Waste due to its ignitability potential (if mixed) and toxicity profile.[1][5]
-
Drain Disposal: Strictly Prohibited. Pyridine derivatives are toxic to aquatic life and can disrupt municipal water treatment microorganisms.
-
Satellite Accumulation: Store in a closed container within a secondary containment bin (tray) to capture leaks. The area must be inspected weekly.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 95910, 1-(Pyridin-2-yl)propan-2-one. Retrieved from [Link][1][5]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1][5]
-
BuyersGuideChem. (2024). Chemical Profile: 1-Pyridin-2-yl-propan-2-one (CAS 6302-02-9).[1][5][13] Retrieved from [Link]
Sources
- 1. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. chemos.de [chemos.de]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. chemscene.com [chemscene.com]
- 6. labbox.eu [labbox.eu]
- 7. hubbardhall.com [hubbardhall.com]
- 8. expresscomposites.com [expresscomposites.com]
- 9. carlroth.com [carlroth.com]
- 10. lobachemie.com [lobachemie.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 13. buyersguidechem.com [buyersguidechem.com]
Comprehensive Safety & Handling Guide: 1-(Pyridin-2-yl)propan-2-one
The following guide details the operational safety, personal protective equipment (PPE), and logistical protocols for handling 1-(Pyridin-2-yl)propan-2-one (also known as (2-Pyridyl)acetone or 1-(2-Pyridyloxy)-2-propanone in some nomenclature contexts).
Chemical Profile & Hazard Identification
Before engaging with this substance, you must verify the exact chemical identity, as nomenclature can vary between suppliers. This guide focuses on the commercially prevalent C-linked isomer (CAS 6302-02-9), but the safety protocols apply equally to the O-linked ether variant due to shared functional group hazards.[1][2]
| Parameter | Specification |
| Chemical Name | 1-(Pyridin-2-yl)propan-2-one |
| Common Synonyms | (2-Pyridyl)acetone; 2-Acetonylpyridine; 1-(2-Pyridyloxy)-2-propanone (ambiguous synonym) |
| CAS Number | 6302-02-9 |
| Physical State | Liquid (Often appears as a yellow-to-orange oil) |
| Boiling Point | ~211°C (at 760 mmHg) |
| Flash Point | ~85°C (Combustible Liquid) |
| Primary Hazards | Skin/Eye Irritant (H315, H319) , Respiratory Irritant (H335) , Combustible (H227) |
Mechanistic Hazard Analysis[1][2]
-
Pyridine Ring: Contributes to the foul odor and potential for neurotoxic effects upon chronic exposure.[1] It also acts as a weak base, potentially facilitating skin absorption.
-
Ketone Moiety: Increases the solvent power of the molecule, allowing it to permeate standard nitrile gloves more rapidly than simple aqueous solutions.[1]
-
Combustibility: With a flash point of ~85°C, it is not highly flammable like acetone, but it will sustain combustion if heated or exposed to a high-energy ignition source.[1]
Personal Protective Equipment (PPE) Matrix
Core Directive: Do not rely on standard laboratory nitrile gloves for prolonged contact.[1] The ketone-pyridine structure creates a "permeation accelerator" effect that can degrade thin nitrile rapidly.[1][2]
Hand Protection Strategy
| Exposure Type | Recommended Material | Breakthrough Time | Protocol |
| Incidental / Splash | Double Nitrile (min.[1][2] 5 mil outer) | < 10 Minutes | Change immediately upon any contact. The outer glove provides a sacrificial layer; the inner glove protects during doffing. |
| Active Handling / Immersion | Butyl Rubber or Silver Shield® (Laminate) | > 480 Minutes | Mandatory for spill cleanup, equipment maintenance, or synthesis involving >100mL volumes.[1] |
| Not Recommended | Latex, Vinyl | < 1 Minute | Do NOT use. These materials offer negligible resistance to pyridine/ketone mixtures.[1] |
Respiratory & Eye Protection[1][2][5][6][7][8]
-
Eyes: Chemical Splash Goggles are required.[1] Safety glasses with side shields are insufficient due to the risk of liquid splash causing severe ocular irritation.
-
Respiratory: All operations must be conducted in a certified chemical fume hood .[1]
-
Contingency: If hood containment is breached or unavailable (e.g., spill outside hood), use a Full-Face Respirator with Organic Vapor (OV) Cartridges .[1]
-
Operational Workflows
A. Receiving & Storage[5][7][9][10]
-
Inspection: Upon receipt, inspect the bottle for "sweating" or crystallization around the cap, which indicates leakage or degradation.
-
Environment: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and acids.[1][3][4]
-
Inert Gas: This compound is sensitive to oxidation (turning dark red/brown).[1] Purge the headspace with Nitrogen or Argon after every use to maintain purity.[1]
B. Active Handling (Weighing & Transfer)[1]
-
The "Closed Loop" Rule: Never pour from the stock bottle into an open beaker on a benchtop.
-
Transfer Protocol:
-
Secure the stock bottle in the fume hood.
-
Use a glass syringe with a long needle or a positive-displacement pipette for transfers.[1] Avoid plastic serological pipettes, as the chemical may extract plasticizers.
-
Dispense directly into the tared reaction vessel.
-
Wipe the bottle threads with a dry Kimwipe (dispose of as solid hazardous waste) before recapping.
-
C. Spill Response Decision Tree
The following diagram outlines the immediate decision logic for a spill event.
Figure 1: Decision logic for responding to 1-(Pyridin-2-yl)propan-2-one spills. Note the escalation to respiratory protection for spills outside the fume hood.[1]
Disposal & Deactivation
Scientific Integrity: Never dispose of pyridine derivatives down the drain. They are toxic to aquatic life and can damage municipal water treatment microorganisms.
-
Waste Categorization: Classify as "Organic Solvent Waste - Halogen Free" (unless mixed with halogenated solvents).[1]
-
Container: High-Density Polyethylene (HDPE) or Glass carboys.
-
Rinsing: Triple-rinse empty stock bottles with a small amount of acetone. Add the rinsate to the organic waste stream. Deface the label before discarding the glass bottle.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95910, 1-(Pyridin-2-yl)propan-2-one.[1][2] Retrieved from [Link][1][2]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
